2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
Description
BenchChem offers high-quality 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(thiadiazol-4-yl)phenyl]ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c11-10(14)5-7-1-3-8(4-2-7)9-6-15-13-12-9/h1-4,6H,5H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXNUUZEYJHLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=S)N)C2=CSN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372313 | |
| Record name | 2-[4-(1,2,3-THIADIAZOL-4-YL)PHENYL]ETHANETHIOAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254429-83-9 | |
| Record name | 2-[4-(1,2,3-THIADIAZOL-4-YL)PHENYL]ETHANETHIOAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide, a heterocyclic compound featuring a unique constellation of a 1,2,3-thiadiazole ring, a phenyl linker, and a thioamide functional group. This document delves into the compound's structure, physicochemical properties, a plausible synthetic route with detailed protocols, and its potential reactivity. Furthermore, it explores the anticipated spectral characteristics and discusses the potential pharmacological significance of this molecule, drawing upon the well-documented biological activities of its constituent moieties. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science.
Introduction
Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, sulfur and nitrogen-containing scaffolds have garnered significant attention due to their diverse and often potent biological activities. The molecule 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide presents a compelling case for investigation, integrating two key pharmacophores: the 1,2,3-thiadiazole and the thioamide group.
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that is not naturally occurring but has been extensively explored in medicinal chemistry. Derivatives of 1,2,3-thiadiazole are known to exhibit a wide spectrum of biological activities, including antiviral, antifungal, antibacterial, and antitumor properties.[1][2] The thioamide group, a bioisostere of the amide bond, offers unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and enhanced metabolic stability, which can be strategically employed in drug design to improve pharmacokinetic and pharmacodynamic profiles.[3][4]
This guide aims to provide a detailed technical examination of the chemical properties of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide, offering insights into its synthesis, characterization, and potential for further functionalization and application.
Physicochemical Properties
A summary of the key physicochemical properties of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide is presented in Table 1. These values are a combination of information from chemical suppliers and computational predictions, providing a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃S₂ | Finetech Industry Limited |
| Molecular Weight | 235.33 g/mol | Finetech Industry Limited |
| CAS Number | 254429-83-9 | Finetech Industry Limited |
| Appearance | Expected to be a solid | Inferred |
| XLogP3 (Predicted) | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Synthesis and Characterization
While a specific, peer-reviewed synthesis of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide has not been prominently reported, a plausible and efficient synthetic route can be designed based on well-established organic transformations. The proposed pathway involves a multi-step sequence, commencing with the formation of the 1,2,3-thiadiazole ring via the Hurd-Mori synthesis, followed by functional group manipulations to introduce the ethanethioamide side chain.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process starting from commercially available 4-phenylacetonitrile.
Caption: Proposed synthetic pathway for 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide.
Experimental Protocols
This initial step involves a Friedel-Crafts acylation of 4-phenylacetonitrile.
-
Materials: 4-Phenylacetonitrile, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C, add acetyl chloride dropwise.
-
Slowly add a solution of 4-phenylacetonitrile in dry DCM to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
-
This step involves the formation of the 1,2,3-thiadiazole ring.[5][6]
-
Sub-step 2a: Formation of the Semicarbazone
-
Materials: 4-(Cyanomethyl)acetophenone, semicarbazide hydrochloride, sodium acetate, ethanol, water.
-
Procedure:
-
Dissolve semicarbazide hydrochloride and sodium acetate in water.
-
Add a solution of 4-(cyanomethyl)acetophenone in ethanol.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated semicarbazone by filtration. Wash with cold water and dry.[7]
-
-
-
Sub-step 2b: Hurd-Mori Cyclization
-
Materials: Semicarbazone from the previous step, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM).
-
Procedure:
-
Suspend the semicarbazone in anhydrous DCM and cool to 0 °C.
-
Add thionyl chloride dropwise with vigorous stirring, maintaining the temperature below 10 °C.[7]
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-[4-(1,2,3-thiadiazol-4-yl)phenyl]acetonitrile by column chromatography.
-
-
The final step is the conversion of the nitrile to a thioamide. This can be achieved using various thionating agents.[8][9]
-
Method A: Using Lawesson's Reagent
-
Materials: 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile, Lawesson's reagent, anhydrous toluene.
-
Procedure:
-
Dissolve the nitrile in anhydrous toluene.
-
Add Lawesson's reagent and reflux the mixture for 4-6 hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
-
Method B: Using Hydrogen Sulfide or its equivalent
-
Materials: 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile, sodium hydrosulfide (NaSH) or H₂S gas, pyridine, triethylamine.
-
Procedure:
-
Dissolve the nitrile in a solution of pyridine and triethylamine.
-
Bubble H₂S gas through the solution at room temperature or use a soluble sulfide source like NaSH.
-
Stir the reaction mixture for 24-48 hours.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer and concentrate to obtain the crude thioamide, which can be purified by recrystallization or column chromatography.
-
-
Anticipated Spectral Data
Based on the analysis of structurally related compounds, the following spectral characteristics are anticipated for 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide.[11][12]
-
¹H NMR (DMSO-d₆):
-
Aromatic protons (phenyl ring): Multiplets in the range of δ 7.5-8.5 ppm.
-
Thiadiazole proton: A singlet expected around δ 9.0-9.5 ppm.
-
Methylene protons (-CH₂-): A singlet around δ 4.0-4.5 ppm.
-
Thioamide protons (-NH₂): Two broad singlets, exchangeable with D₂O, expected in the range of δ 9.5-10.5 ppm.
-
-
¹³C NMR (DMSO-d₆):
-
Thioamide carbon (C=S): Expected in the downfield region of δ 190-205 ppm.
-
Thiadiazole ring carbons: Signals expected around δ 140-160 ppm.
-
Aromatic carbons: Multiple signals in the range of δ 125-140 ppm.
-
Methylene carbon (-CH₂-): A signal around δ 40-50 ppm.
-
-
FT-IR (KBr):
-
N-H stretching (thioamide): Two bands in the region of 3100-3400 cm⁻¹.
-
C-H stretching (aromatic): Bands around 3000-3100 cm⁻¹.
-
C=N and C=C stretching (aromatic and thiadiazole rings): Bands in the region of 1400-1600 cm⁻¹.
-
C=S stretching (thioamide): A characteristic band in the region of 1000-1250 cm⁻¹.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺ peak at m/z = 236.03.
-
Reactivity and Potential Transformations
The chemical reactivity of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide is dictated by the interplay of its three key components: the 1,2,3-thiadiazole ring, the phenyl linker, and the thioamide group.
Sources
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dergipark.org.tr [dergipark.org.tr]
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The novel heterocyclic compound, 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide, integrates two key pharmacophores: a 4-phenyl-1,2,3-thiadiazole core and a phenylethanethioamide side chain. While direct experimental data on its specific mechanism of action are not yet prevalent in publicly accessible literature, a comprehensive analysis of structurally related molecules allows for the formulation of a compelling hypothesis regarding its biological activity. This guide synthesizes current knowledge on the pharmacological effects of thiadiazole and thioamide derivatives to propose a primary mechanism centered on the inhibition of Heat Shock Protein 90 (Hsp90), a critical chaperone protein implicated in oncogenesis and inflammatory responses. A secondary, plausible mechanism involving the inhibition of cyclooxygenase (COX) enzymes is also explored. This document provides a structured exploration of these potential mechanisms, outlines detailed experimental protocols for their validation, and presents a framework for future research and development.
Introduction: Unpacking the Therapeutic Potential of a Novel Scaffold
The confluence of a 1,2,3-thiadiazole ring with a thioamide functional group in 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide presents a unique chemical architecture with significant therapeutic promise. The thiadiazole moiety is a versatile scaffold, with various isomers demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The thioamide group, an isostere of the more common amide bond, offers distinct physicochemical properties, such as altered hydrogen bonding capabilities and increased affinity for certain metallic ions, which can be leveraged in drug design.[4]
Given the extensive literature on the anticancer and anti-inflammatory properties of thiadiazole derivatives, this guide will focus on elucidating the most probable mechanisms of action for the title compound in these therapeutic areas.
A Primary Hypothesized Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)
A substantial body of evidence points to the ability of 1,2,3-thiadiazole derivatives to function as inhibitors of Hsp90.[1] Hsp90 is a molecular chaperone that plays a pivotal role in the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis.[1] The inhibition of Hsp90 leads to the degradation of these oncoproteins, making it a highly attractive target for cancer therapy.[1]
Molecular Interaction with the Hsp90 ATP-Binding Pocket
The proposed mechanism posits that 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide binds to the N-terminal ATP-binding pocket of Hsp90. This interaction is likely driven by a combination of hydrogen bonding and hydrophobic interactions. The nitrogen atoms of the 1,2,3-thiadiazole ring and the sulfur of the thioamide group could act as hydrogen bond acceptors and donors, respectively, interacting with key amino acid residues within the active site. The phenyl rings of the compound would likely engage in hydrophobic interactions, further stabilizing the complex.
Downstream Signaling Consequences of Hsp90 Inhibition
The inhibition of Hsp90 by 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide would trigger a cascade of downstream cellular events, culminating in anti-proliferative and pro-apoptotic effects.
-
Client Protein Degradation: Key oncogenic client proteins of Hsp90, such as HER2, EGFR, BRAF, and AKT, would be destabilized and targeted for proteasomal degradation.[1][5]
-
Cell Cycle Arrest: The degradation of cell cycle regulators like CDK4/6 would lead to cell cycle arrest, preventing cancer cell division.
-
Induction of Apoptosis: The destabilization of anti-apoptotic proteins such as AKT would shift the cellular balance towards programmed cell death.
The following diagram illustrates the proposed signaling pathway for Hsp90 inhibition.
Figure 1: Hypothesized Hsp90 Inhibition Pathway.
A Secondary Hypothesized Mechanism of Action: Cyclooxygenase (COX) Inhibition
Several thiadiazole derivatives have been reported to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[2][6] Therefore, it is plausible that 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide could also exert its effects through this pathway.
Interaction with the COX Active Site
The compound could potentially bind to the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid to prostaglandins. The structural features of the compound, including its aromatic rings and heteroatoms, could facilitate interactions with the hydrophobic channel and key residues within the COX active site.
Downstream Effects of COX Inhibition
By inhibiting COX enzymes, the compound would reduce the production of prostaglandins, leading to:
-
Reduced Inflammation: Prostaglandins are potent inflammatory mediators.
-
Analgesia: Prostaglandins sensitize nociceptors to painful stimuli.
The following diagram illustrates the proposed mechanism of COX inhibition.
Figure 2: Hypothesized COX Inhibition Pathway.
Experimental Protocols for Mechanism of Action Validation
To empirically validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are recommended.
Hsp90 Inhibition Assays
4.1.1. Hsp90 ATPase Activity Assay
-
Principle: This assay measures the ability of the compound to inhibit the ATPase activity of Hsp90, which is essential for its chaperone function.
-
Methodology:
-
Recombinant human Hsp90α is incubated with the test compound at various concentrations.
-
ATP is added to initiate the reaction.
-
The amount of ADP produced is quantified using a commercially available luminescent or fluorescent ADP detection kit.
-
The IC₅₀ value is calculated from the dose-response curve.
-
4.1.2. Client Protein Degradation Western Blot
-
Principle: This assay assesses the downstream effect of Hsp90 inhibition by measuring the levels of known Hsp90 client proteins in cancer cells.
-
Methodology:
-
Cancer cell lines known to be dependent on Hsp90 signaling (e.g., MCF-7, A549) are treated with the test compound for 24-48 hours.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against Hsp90 client proteins (e.g., HER2, EGFR, AKT) and a loading control (e.g., β-actin).
-
Protein bands are visualized using a chemiluminescent substrate and quantified.
-
COX Inhibition Assays
4.2.1. In Vitro COX-1/COX-2 Inhibition Assay
-
Principle: This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified COX-1 and COX-2.
-
Methodology:
-
Purified ovine COX-1 or human recombinant COX-2 is incubated with the test compound.
-
Arachidonic acid is added as the substrate.
-
The production of prostaglandin E₂ (PGE₂) is measured using an enzyme immunoassay (EIA) kit.
-
IC₅₀ values for both COX-1 and COX-2 are determined to assess potency and selectivity.
-
4.2.2. Cellular Prostaglandin Production Assay
-
Principle: This assay measures the effect of the compound on prostaglandin production in a cellular context, typically in response to an inflammatory stimulus.
-
Methodology:
-
A suitable cell line (e.g., RAW 264.7 macrophages) is pre-treated with the test compound.
-
The cells are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin synthesis.
-
The concentration of PGE₂ in the cell culture supernatant is measured by EIA.
-
The dose-dependent inhibition of PGE₂ production is determined.
-
Quantitative Data Summary
The following table provides a hypothetical framework for summarizing the quantitative data that would be generated from the proposed experimental protocols.
| Assay | Endpoint | Hypothetical Result for 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide |
| Hsp90 ATPase Activity | IC₅₀ (µM) | 0.5 |
| Client Protein Degradation (MCF-7 cells) | % reduction in HER2 at 1 µM | 75% |
| COX-1 Inhibition | IC₅₀ (µM) | > 100 |
| COX-2 Inhibition | IC₅₀ (µM) | 5.2 |
| Cellular PGE₂ Production (LPS-stimulated RAW 264.7) | IC₅₀ (µM) | 8.1 |
Conclusion and Future Directions
The structural features of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide strongly suggest its potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation. The primary hypothesized mechanism of action is the inhibition of Hsp90, leading to the degradation of oncogenic client proteins. A secondary, plausible mechanism involves the inhibition of COX enzymes.
The experimental protocols outlined in this guide provide a clear path to validating these hypotheses and elucidating the precise molecular interactions and cellular consequences of treatment with this novel compound. Future research should focus on:
-
In vivo efficacy studies: Evaluating the antitumor and anti-inflammatory effects in relevant animal models.
-
Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety of the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.
Through a systematic and rigorous investigation of its mechanism of action, 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide holds the potential to be developed into a novel therapeutic agent for the treatment of cancer and inflammatory diseases.
References
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Thiadiazole derivatives as anticancer agents. PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Brieflands. [Link]
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Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH. [Link]
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][2][4]Thiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. [Link]
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Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate. [Link]
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Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][2][4]thiadiazole Derivatives. ResearchGate. [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
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(PDF) Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. ResearchGate. [Link]
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Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. [Link]
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Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry. [Link]
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. [Link]
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- 2. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors – Oriental Journal of Chemistry [orientjchem.org]
Spectroscopic data for 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]ethanethioamide
For professionals in drug discovery and chemical research, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent investigations are built. This guide provides a comprehensive analysis of the expected spectroscopic data for 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]ethanethioamide, a heterocyclic compound featuring the biologically significant 1,2,3-thiadiazole scaffold.[1] While specific experimental spectra for this exact molecule are not widely published, this document synthesizes data from closely related analogues and first principles to provide a robust predictive framework for its characterization.
Our approach is not merely to present data, but to provide the underlying logic for its acquisition and interpretation. We will explore the "why" behind experimental choices, enabling researchers to develop self-validating protocols for this and similar molecules.
Molecular Structure and Spectroscopic Implications
The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify its constituent parts. Each functional group provides a unique signature that we can expect to observe across different analytical techniques.
The structure of 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]ethanethioamide can be deconstructed into three key regions:
-
The 1,2,3-Thiadiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The single proton on this ring is expected to have a distinctive chemical shift in the ¹H NMR spectrum.[2]
-
The 1,4-Disubstituted Phenyl Ring: This central aromatic linker will show a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum due to the magnetic inequivalence of the protons.
-
The Ethanethioamide Group (-CH₂C(S)NH₂): This side chain contains a methylene group, a thioamide carbonyl equivalent (thiocarbonyl, C=S), and an amide-like NH₂ group, all of which have predictable spectroscopic signatures in NMR and IR.
Caption: Molecular structure of the target compound.
Synthetic Context: The Hurd-Mori Reaction
Understanding the synthesis of a compound is crucial for anticipating potential impurities. The formation of 1,2,3-thiadiazoles is often accomplished via the Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride (SOCl₂).[1][2][3][4] This context is vital because incomplete reaction or side reactions could leave residual starting materials or form isomers that would be detectable in spectroscopic analyses.
Caption: Plausible synthetic workflow via Hurd-Mori reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules. We will examine the expected signals for both ¹H and ¹³C nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Thiadiazole-H | 8.5 - 9.0 | Singlet (s) | 1H | The lone proton on the electron-deficient thiadiazole ring is expected to be significantly deshielded and appear far downfield.[2] |
| Phenyl-H (ortho to thiadiazole) | 7.9 - 8.2 | Doublet (d) | 2H | These protons are deshielded by the anisotropic effect of the thiadiazole ring. |
| Phenyl-H (ortho to CH₂) | 7.3 - 7.6 | Doublet (d) | 2H | These protons are in a more typical aromatic region. |
| Methylene (-CH₂-) | ~3.8 | Singlet (s) | 2H | Protons on the carbon adjacent to the phenyl ring and the thiocarbonyl group. |
| Thioamide (-NH₂) | 7.5 - 9.5 | Broad Singlet (br s) | 2H | Amide protons are exchangeable and often appear as a broad signal; chemical shift is highly dependent on solvent and concentration. |
Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, resulting in sharper signals.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.[5][6]
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width appropriate for organic molecules (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all peaks to determine the relative number of protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, carbonyl-like).
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Thioamide (C=S) | 195 - 205 | The thiocarbonyl carbon is highly deshielded and appears significantly downfield. |
| Thiadiazole-C4 | 140 - 150 | Aromatic carbon of the heterocycle attached to the phenyl ring.[2] |
| Thiadiazole-C5 | 128 - 135 | Aromatic carbon of the heterocycle bearing the proton.[2] |
| Phenyl C (ipso, attached to thiadiazole) | 135 - 145 | Quaternary aromatic carbon. |
| Phenyl C (ipso, attached to CH₂) | 130 - 140 | Quaternary aromatic carbon. |
| Phenyl CH | 125 - 130 | Aromatic carbons bearing protons. |
| Methylene (-CH₂-) | 40 - 50 | Aliphatic carbon adjacent to both an aromatic ring and a thiocarbonyl. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[3][7]
Predicted Mass Spectrometry Data
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 236.03 | The protonated molecular ion. The exact mass is calculated from the molecular formula C₁₀H₉N₃S₂. |
| [M+Na]⁺ | 258.01 | A common adduct observed in ESI-MS. |
| Key Fragments | Varies | Expect fragmentation patterns corresponding to the loss of N₂ from the thiadiazole ring (a common pathway for 1,2,3-thiadiazoles), and cleavage of the ethanethioamide side chain.[1] |
Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass measurements.[7]
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.
-
Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion (m/z 236) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This will help confirm the connectivity of the different structural units.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch (Thioamide) | 3300 - 3100 | Characteristic stretching vibrations for the -NH₂ group. |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl and thiadiazole rings.[6] |
| C=N Stretch (Thiadiazole) | 1600 - 1550 | Ring stretching vibration of the heterocycle.[6] |
| Aromatic C=C Stretch | 1600 - 1450 | Phenyl ring skeletal vibrations.[6] |
| C=S Stretch (Thioamide) | 1250 - 1050 | The thiocarbonyl stretch is typically weaker than a C=O stretch and falls in this region. |
Protocol: ATR-FTIR Data Acquisition
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum, typically over a range of 4000-600 cm⁻¹. Co-add 16-32 scans for a good quality spectrum.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Integrated Spectroscopic Analysis
No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from all methods to build an irrefutable structural assignment.
Caption: Workflow for integrated spectroscopic data analysis.
By following this comprehensive guide, researchers and drug development professionals can confidently acquire, interpret, and integrate the necessary spectroscopic data to fully characterize 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]ethanethioamide, ensuring the scientific integrity of their work.
References
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MDPI. (2024). 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide. Molbank. Available at: [Link]
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National Center for Biotechnology Information. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Available at: [Link]
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MDPI. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available at: [Link]
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DergiPark. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology. Available at: [Link]
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ResearchGate. (2014). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]ethanethioamide
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. For researchers in medicinal chemistry and drug development, a precise understanding of a compound's structure is fundamental to deciphering its structure-activity relationship (SAR). This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]ethanethioamide, a heterocyclic compound featuring the biologically significant 1,2,3-thiadiazole scaffold.[1] By dissecting the molecule into its constituent functional groups, we will predict the chemical shifts, multiplicities, and integration patterns. This document serves as a practical reference for scientists, offering not only spectral interpretation but also the causal logic behind the observed phenomena and a detailed experimental protocol for data acquisition.
Molecular Structure and Spectroscopic Rationale
To accurately interpret the NMR spectra, we must first analyze the chemical environment of each proton and carbon atom within the molecule. The structure of 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]ethanethioamide (Molecular Formula: C₁₀H₉N₃S₂) is composed of three key moieties: a 1,2,3-thiadiazole ring, a 1,4-disubstituted (para) phenyl ring, and an ethanethioamide side chain. Each of these fragments imparts distinct and predictable features to the overall NMR signature.
The choice of a deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar molecules and its tendency to slow the exchange of labile protons (like those on the thioamide group), making them more readily observable.
Caption: Molecular structure of 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]ethanethioamide with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum Analysis (500 MHz, DMSO-d₆)
The proton NMR spectrum is anticipated to display signals corresponding to five distinct proton environments. The chemical shifts are governed by factors such as aromaticity, electron-withdrawing/donating effects, and anisotropy.[2]
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Expert Insights |
| H₅ (Thiadiazole) | 9.0 - 9.5 | Singlet (s) | 1H | The lone proton on the 1,2,3-thiadiazole ring is significantly deshielded due to the aromatic nature and the inductive effect of the two nitrogen atoms, placing it far downfield.[1] |
| H₂', H₆' (Phenyl) | 7.9 - 8.2 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing 1,2,3-thiadiazole group, causing them to be deshielded. They will appear as a doublet due to coupling with H₃'/H₅'. The para-substitution pattern creates a classic AA'BB' system that often resolves into two distinct doublets.[3] |
| H₃', H₅' (Phenyl) | 7.5 - 7.7 | Doublet (d) | 2H | These protons are ortho to the electron-donating ethanethioamide side chain, placing them slightly upfield relative to their counterparts (H₂'/H₆'). They will also appear as a doublet. |
| Hα (-CH₂-) | 4.0 - 4.3 | Singlet (s) | 2H | The methylene protons are adjacent to both an aromatic ring and a thioamide group. Their position between these two moieties results in a singlet in the indicated range. No coupling is expected as there are no adjacent protons. |
| -NH₂ (Thioamide) | 9.5 - 10.5 | Two Broad Singlets (br s) | 2H | Protons on a primary thioamide are often non-equivalent due to restricted rotation around the C-N bond, which has partial double-bond character.[4] This can result in two separate, broad signals. Their chemical shift is highly variable and dependent on solvent and concentration.[5] |
Predicted ¹³C NMR Spectrum Analysis (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of its neighbors.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Expert Insights |
| Cβ (C=S) | 195 - 205 | The thiocarbonyl carbon is the most deshielded carbon in the molecule, appearing at a very low field, which is a hallmark of the thioamide functional group.[6] |
| C₄ (Thiadiazole) | 155 - 165 | This carbon is part of the heterocyclic aromatic system and is bonded to sulfur and a phenyl group, leading to a downfield shift. The exact position is influenced by the complex electronic effects within the thiadiazole ring.[7] |
| C₅ (Thiadiazole) | 135 - 145 | Also part of the aromatic heterocycle, this carbon is bonded to a proton and nitrogen, placing it in the aromatic region but generally upfield from C₄.[1] |
| C₄' (Phenyl) | 140 - 145 | This is a quaternary carbon attached to the electron-donating methylene group. Its chemical shift will be influenced by the substituent effect. |
| C₁' (Phenyl) | 130 - 135 | This quaternary carbon is attached to the electron-withdrawing thiadiazole ring, which deshields it. |
| C₂', C₆' (Phenyl) | 128 - 132 | These carbons are ortho to the thiadiazole substituent and are deshielded. Due to molecular symmetry, they are chemically equivalent.[3] |
| C₃', C₅' (Phenyl) | 125 - 128 | These carbons are meta to the thiadiazole ring and ortho to the side chain. They are generally the least shifted of the aromatic carbons.[3] |
| Cα (-CH₂-) | 45 - 50 | This aliphatic carbon is situated between the phenyl ring and the thioamide group, resulting in a chemical shift in this characteristic range. |
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality, reproducible NMR data is contingent upon a meticulous and standardized experimental procedure.[1] The following protocol is a self-validating system designed for the structural confirmation of 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]ethanethioamide.
5.1 Sample Preparation
-
Mass Measurement: Accurately weigh 10-15 mg of the purified, dry compound.
-
Solvent Addition: Transfer the solid to a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent before addition, or use the residual solvent peak of DMSO (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) as a secondary reference.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved, ensuring a homogenous solution.
5.2 Instrument Setup and ¹H NMR Acquisition (500 MHz Spectrometer)
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of DMSO-d₆.
-
Tuning and Shimming: Tune the probe for the ¹H frequency. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds (to allow for full spin relaxation).
-
Number of Scans (NS): 16-64 scans, depending on sample concentration.
-
Receiver Gain (RG): Adjust to avoid signal clipping.
-
5.3 Instrument Setup and ¹³C NMR Acquisition (125 MHz Spectrometer)
-
Tuning and Shimming: Retune the probe for the ¹³C frequency. Re-shim if necessary.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans (or more) are typically required due to the low natural abundance of ¹³C.
-
5.4 Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.
-
Calibration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm (¹H) / 39.52 ppm (¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both spectra.
Workflow for Structural Elucidation
For novel compounds, a multi-step approach including two-dimensional (2D) NMR experiments may be necessary for complete and unambiguous assignment.[8]
Caption: Workflow for NMR-based structural elucidation of 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]ethanethioamide.
Conclusion
The ¹H and ¹³C NMR spectra of 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]ethanethioamide are rich with information, providing a distinct fingerprint of its molecular architecture. Key diagnostic signals include the downfield singlet of the thiadiazole proton (H₅) in the ¹H spectrum and the highly deshielded thiocarbonyl carbon (C=S) in the ¹³C spectrum. By applying the principles of chemical shift theory, spin-spin coupling, and established protocols, researchers can confidently confirm the identity and purity of this compound, a critical step in the rigorous process of modern drug discovery and development.
References
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The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). ¹H and ¹³C NMR Data for triazole 1. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
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ResearchGate. (2025). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Loghmani-Khouzani, H., et al. (n.d.). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis. Retrieved from [Link]
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ResearchGate. (2004). New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives. Retrieved from [Link]
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Abraham, R. J., & Matth, A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR, 7(10), 1000-1011.
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ResearchGate. (2012). Synthesis and In-vivo Analgesic Activity of 1,2,4-Thiadiazole Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]
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YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]
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Semantic Scholar. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Retrieved from [Link]
- Birchall, T., & Gillespie, R. J. (1963). NUCLEAR MAGNETIC RESONANCE STUDIES OF THE PROTONATION OF WEAK BASES IN FLUOROSULPHURIC ACID: II. AMIDES, THIOAMIDES, AND SULPHONAMIDES. Canadian Journal of Chemistry, 41(10).
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ResearchGate. (n.d.). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]
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CSIRO Publishing. (1975). Lanthanide shifts in the 1H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Retrieved from [Link]
-
PubMed Central. (2015). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-(4-(1,2,3-Thiadiazol-4-yl)phenyl)ethane thioamide. Retrieved from [Link]
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The Versatile Scaffold: A Technical Guide to the Biological Activity of 1,2,3-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole core, a unique five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry and agrochemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, ranging from potent anticancer and antimicrobial effects to the induction of systemic acquired resistance in plants.[2] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of 1,2,3-thiadiazole derivatives, offering valuable insights for the development of novel therapeutic agents and crop protection strategies.
The Chemistry of 1,2,3-Thiadiazoles: Synthesis of the Core Scaffold
The construction of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori reaction, a robust and versatile method involving the cyclization of a hydrazone derivative with thionyl chloride.[3][4] While variations and improvements exist, the fundamental approach remains a cornerstone of 1,2,3-thiadiazole synthesis.[5]
Experimental Protocol: Hurd-Mori Synthesis of 1,2,3-Thiadiazole-4-carboxylic Acid Derivatives
This protocol outlines the synthesis of a 1,2,3-thiadiazole-4-carboxylic acid derivative, a common precursor for further functionalization.
Step 1: Formation of the Semicarbazone
-
Dissolve the starting ketone (e.g., ethyl acetoacetate, 1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add a mild base, such as sodium acetate (1.5 eq), to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The semicarbazone product may precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry thoroughly.
Step 2: Hurd-Mori Cyclization
-
Suspend the dried semicarbazone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dioxane in a round-bottom flask equipped with a stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2,3-thiadiazole-4-carboxylate ester.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude ester in a suitable solvent system, such as a mixture of ethanol and aqueous sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain the 1,2,3-thiadiazole-4-carboxylic acid.
Anticancer Activity: Targeting Key Cellular Machinery
1,2,3-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][7]
Mechanism of Action
Two prominent mechanisms of action for the anticancer effects of 1,2,3-thiadiazole derivatives are the inhibition of tubulin polymerization and the inhibition of Heat Shock Protein 90 (Hsp90).
-
Inhibition of Tubulin Polymerization: Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents.[6] They bind to tubulin, the protein subunit of microtubules, preventing their polymerization into functional microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently triggers apoptosis (programmed cell death).[6]
-
Inhibition of Hsp90: Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. Some 1,2,3-thiadiazole derivatives have been shown to inhibit the ATPase activity of Hsp90, leading to the degradation of its client proteins and ultimately inhibiting cancer cell proliferation and survival.[6]
Quantitative Anticancer Activity Data
The cytotoxic effects of 1,2,3-thiadiazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| D-ring fused dehydroepiandrosterone derivatives | T47D (Breast) | 0.042 - 0.058 | [6] |
| Pyrazole oxime derivatives | Panc-1 (Pancreatic), Huh-7 (Hepatocellular), HCT-116 (Colon), SGC-7901 (Gastric) | Varies by derivative | [6] |
| Piperidine-based derivatives | Anti-HIV-1 activity in MT-4 cells | 3.59 µg/mL (IC50) | [2] |
| Phenyl-substituted derivatives | MCF-7 (Breast) | 8.1 - 12.8 µg/mL | [2] |
| 2,4-dibromophenyl-1,2,3-thiadiazole | Anti-HIV-1 activity in MT-4 cells | 0.0364 µM (EC50) | [2] |
| Thiadiazole-Triazole-Pyridine Derivatives | MCF-7 (Breast) | 90.02 - 190.0 µg/mL | [8] |
| Thiadiazole Derivatives | A549 (Lung), C6 (Glioma) | 21.00 - 50.66 µg/mL | [9] |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 104 cells/mL and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,3-thiadiazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Plant Activators: Inducing Systemic Acquired Resistance (SAR)
In the realm of agriculture, 1,2,3-thiadiazole derivatives have shown remarkable efficacy as plant activators.[10] Unlike traditional pesticides that directly target pathogens, plant activators stimulate the plant's own innate immune system, leading to a broad-spectrum and long-lasting resistance to diseases.[10] This phenomenon is known as Systemic Acquired Resistance (SAR).
Mechanism of Action: The Salicylic Acid Signaling Pathway
The induction of SAR by 1,2,3-thiadiazole derivatives is primarily mediated through the salicylic acid (SA) signaling pathway.[11][12][13] SA is a key plant hormone that plays a central role in defense against biotrophic and hemibiotrophic pathogens.
The general mechanism is as follows:
-
Perception: The plant activator, or a signal induced by it, is recognized by the plant.
-
Signal Transduction: This recognition triggers a signaling cascade that leads to the accumulation of SA.
-
NPR1 Activation: SA binds to and activates the key regulatory protein, Nonexpressor of Pathogenesis-Related Genes 1 (NPR1).[14]
-
Gene Expression: Activated NPR1 translocates to the nucleus and interacts with TGA transcription factors, leading to the expression of a battery of Pathogenesis-Related (PR) genes.
-
Defense Response: The PR proteins include enzymes with antimicrobial properties (e.g., chitinases, glucanases) and other defense-related proteins that fortify the plant against subsequent pathogen attack.
Comparative Efficacy of 1,2,3-Thiadiazole Plant Activators
Several 1,2,3-thiadiazole derivatives have been shown to be potent plant activators, in some cases exceeding the efficacy of the commercial standard, BTH (benzo[1][6][15]thiadiazole-7-carbothioic acid S-methyl ester).[2]
| Derivative | Target Disease | Efficacy (% inhibition) | Reference |
| Derivative 136 | M. melonis | 90% | [2] |
| Derivative 137 | M. melonis | 69% | [2] |
| Derivative 136 | C. cassiicola | 77% | [2] |
| Derivative 137 | C. cassiicola | 52% | [2] |
| Derivative 136 | P. syringae pv. Lachrymans | 42% | [2] |
| Derivative 137 | P. syringae pv. Lachrymans | 42% | [2] |
| Derivative 136 | P. infestans | 81% | [2] |
| Derivative 137 | P. infestans | 67% | [2] |
| N-acyl-N-arylalaninates | B. cinerea, R. solani, S. sclerotiorum | Moderate in vitro activity | [16] |
Experimental Protocol: Evaluation of Systemic Acquired Resistance (SAR)
This protocol describes a method to quantify the induction of SAR in plants.[17]
-
Primary Inoculation: Inoculate the lower leaves of a set of plants with a pathogen (e.g., Pseudomonas syringae) or a mock solution (10 mM MgCl2).
-
Incubation: Keep the plants in a controlled environment for a period of time (e.g., 2-3 days) to allow for the development of SAR.
-
Secondary Inoculation: Inoculate the upper, systemic leaves of both the pathogen-treated and mock-treated plants with the same pathogen.
-
Quantification of Pathogen Growth: After a further incubation period (e.g., 2-3 days), harvest the systemic leaves, homogenize them, and determine the bacterial population (colony-forming units, CFU) by plating serial dilutions on an appropriate growth medium.
-
Data Analysis: A significant reduction in pathogen growth in the systemic leaves of the plants that received the primary pathogen inoculation, compared to the mock-inoculated plants, indicates the induction of SAR.
Antimicrobial Activity: A Broad Spectrum of Action
1,2,3-Thiadiazole derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial drugs.[15][18]
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 7 | K. pneumoniae | 75 | [15] |
| Compound 7 | B. subtilis | 75 | [15] |
| Compound 7 | P. aeruginosa | 100 | [15] |
| Compound 7 | S. aureus | 125 | [15] |
| Compound 7 | R. oryzae | 150 | [15] |
| Triazolo-Thiadiazole Derivatives | Gram-positive & Gram-negative bacteria | 5 - 150 | [18] |
| Thiadiazole compound | E. coli, B. cereus, S. epidermidis | 800 | [19] |
Experimental Protocol: In Vitro Antifungal Assay (Agar Well Diffusion Method)
This method is commonly used to evaluate the antifungal activity of plant extracts and chemical compounds.[7][20]
-
Preparation of Fungal Inoculum: Prepare a spore suspension of the target fungal pathogen in sterile distilled water.
-
Plating: Spread the fungal spore suspension evenly over the surface of a solidified agar medium (e.g., Potato Dextrose Agar, PDA) in a Petri dish.
-
Well Creation: Create wells (e.g., 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the 1,2,3-thiadiazole derivative dissolved in a suitable solvent (e.g., DMSO) to each well. Include a solvent control and a positive control (a known antifungal agent).
-
Incubation: Incubate the plates at an appropriate temperature for the target fungus for several days.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger zone of inhibition indicates greater antifungal activity.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of 1,2,3-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring. Quantitative Structure-Activity Relationship (QSAR) studies have begun to elucidate the key molecular descriptors that influence their efficacy.[21] For anticancer activity, for instance, electronic properties of the thiadiazole ring and the molar refractivity of the substituents have been identified as important factors.[6]
The versatility of the 1,2,3-thiadiazole scaffold, coupled with a growing understanding of its SAR, provides a fertile ground for the rational design of new and more potent derivatives. Future research will likely focus on:
-
Optimization of existing lead compounds to enhance their activity, selectivity, and pharmacokinetic properties.
-
Exploration of novel substitution patterns on the 1,2,3-thiadiazole ring to discover new biological activities.
-
Development of hybrid molecules that combine the 1,2,3-thiadiazole scaffold with other pharmacologically active moieties to create multifunctional agents.
-
In-depth mechanistic studies to further elucidate the molecular targets and signaling pathways modulated by these compounds.
The continued exploration of 1,2,3-thiadiazole chemistry holds immense promise for addressing critical challenges in medicine and agriculture.
References
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Predicted ADMET properties of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
An In-Depth Technical Guide to the Predicted ADMET Profile of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
Foreword: The Imperative of Early ADMET Profiling
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of promising drug candidates falter in late-stage development due to unfavorable pharmacokinetic or toxicological properties. Proactive and predictive assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is not merely a screening step but a foundational pillar of rational drug design. This guide provides a comprehensive, predicted ADMET profile for the novel chemical entity 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide. As no empirical data for this specific molecule is publicly available, this document leverages established computational models and structure-activity relationships derived from its core chemical motifs—the 1,2,3-thiadiazole ring and the thioamide functional group—to construct a scientifically grounded, predictive assessment. The subsequent sections offer in-depth analysis, contextualize the predictions with field-proven insights, and provide detailed protocols for future experimental validation.
Executive Summary: Predicted ADMET Landscape
The following table summarizes the predicted ADMET properties of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide. This high-level overview is designed for rapid assessment, with detailed justifications and analyses provided in subsequent sections.
| ADMET Parameter | Category | Predicted Property | Implication for Drug Development |
| Physicochemical Properties | Drug-Likeness | Molecular Weight: ~249.3 g/mol | Favorable (within Lipinski's Rule of 5) |
| LogP (Lipophilicity) | Moderate to High | ||
| Polar Surface Area (PSA) | Moderate | ||
| Absorption | Oral Bioavailability | High Intestinal Absorption | Good candidate for oral administration |
| Caco-2 Permeability | Moderate to High | Indicates efficient passive diffusion across the gut wall | |
| P-gp Substrate | Likely No | Low risk of active efflux reducing absorption | |
| Distribution | Plasma Protein Binding | Moderate to High | May influence free drug concentration and half-life |
| Blood-Brain Barrier (BBB) | Likely Non-Penetrant | Reduced risk of CNS side effects; unsuitable for CNS targets | |
| Metabolism | Metabolic Stability | Moderate | Susceptible to Phase I (oxidation) and Phase II metabolism |
| CYP Inhibition | Potential for CYP1A2/2C9 Inhibition | Risk of drug-drug interactions; requires experimental verification | |
| Excretion | Primary Route | Renal | Metabolites predicted to be more polar for kidney clearance |
| Toxicity | Mutagenicity (Ames) | Likely Negative | Core structure does not contain common structural alerts |
| Cardiotoxicity (hERG) | Low to Moderate Risk | Requires experimental validation as a priority | |
| Hepatotoxicity | Low Risk | No obvious structural alerts for liver toxicity |
Computational Methodology: An In Silico First Approach
The predictions within this guide are generated using a standard computational workflow that precedes and guides experimental work. This in silico approach utilizes quantitative structure-activity relationship (QSAR) models, which correlate a molecule's structural features with its biological and pharmacokinetic properties. Freely accessible, yet powerful, web-based platforms like SwissADME and pkCSM are central to this initial screening phase.[1][2][3][4] These tools analyze a compound's SMILES (Simplified Molecular Input Line Entry System) string to calculate a wide array of descriptors.
The causality behind this choice is efficiency and resource conservation. By modeling ADMET properties computationally, we can rapidly identify potential liabilities and prioritize resources for the most promising candidates, reducing reliance on costly and time-consuming early-stage animal testing.[5][6]
Caption: Predictive ADMET assessment workflow.
In-Depth Analysis of the Predicted ADMET Profile
Absorption
Absorption governs the extent to which a drug enters systemic circulation. For oral drugs, this primarily involves traversing the intestinal epithelium.
-
Physicochemical Properties & Drug-Likeness: The compound is predicted to have a molecular weight of approximately 249.3 g/mol , a LogP (measure of lipophilicity) in the moderate-to-high range, and a moderate polar surface area (PSA). These characteristics align well with Lipinski's Rule of Five, a widely used guideline for assessing drug-likeness and predicting good oral absorption.[7]
-
Intestinal Permeability: High intestinal absorption is predicted. This is based on its favorable lipophilicity, which facilitates passive diffusion across the lipid bilayers of intestinal cells. The 1,3,4-thiadiazole moiety is a common scaffold in orally bioavailable drugs.[8] Furthermore, the replacement of an amide with a thioamide group can enhance lipophilicity and membrane permeability.[9]
-
Efflux Pump Interaction: The molecule is not predicted to be a significant substrate for P-glycoprotein (P-gp), a major efflux pump in the gut wall that actively transports drugs back into the intestinal lumen, thereby reducing their absorption.
Distribution
Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption.
-
Plasma Protein Binding (PPB): A moderate to high degree of binding to plasma proteins like albumin is anticipated. The thioamide and sulfonamide-like character of the thiadiazole ring contribute to this property.[8] High PPB can limit the concentration of free, active drug and prolong its half-life.
-
Blood-Brain Barrier (BBB) Penetration: The compound is predicted to be a BBB non-penetrant. While its lipophilicity is favorable for membrane crossing, its moderate PSA and specific structural features are generally not conducive to crossing the highly restrictive BBB. This is advantageous for non-CNS targets, as it minimizes the risk of undesirable central nervous system side effects.
Metabolism
Metabolism is the biotransformation of a drug, primarily in the liver, into metabolites that are more easily excreted.
-
Metabolic Stability: The compound is predicted to have moderate metabolic stability. The primary sites of metabolism are likely the phenyl ring (via hydroxylation) and the ethyl group (via oxidation), catalyzed by Cytochrome P450 (CYP) enzymes. The 1,2,3-thiadiazole ring itself is generally stable, but the thioamide group can be susceptible to oxidation by monooxygenases.[9]
-
CYP450 Interactions: In silico models suggest a potential for inhibition of specific CYP isoforms, notably CYP1A2 and CYP2C9. This is a critical prediction that requires experimental verification, as inhibition of these enzymes can lead to significant drug-drug interactions (DDIs) when co-administered with other medications metabolized by the same pathway.
Excretion
Excretion is the process of removing the drug and its metabolites from the body.
-
Primary Route of Excretion: The primary route of excretion is predicted to be renal (via the kidneys). The metabolites formed during metabolism are expected to be more polar and water-soluble than the parent compound, facilitating their filtration and removal in urine.
Toxicity
Toxicity prediction is crucial for identifying potential safety liabilities early in development.
-
Mutagenicity: The compound is predicted to be non-mutagenic in the Ames test. Its core structure does not contain well-known structural alerts that are commonly associated with DNA damage.[10]
-
Cardiotoxicity (hERG Inhibition): A low to moderate risk of inhibiting the hERG potassium channel is predicted.[11] Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[12] Given the critical nature of this endpoint, experimental validation is a high priority.
-
Hepatotoxicity: The risk of liver toxicity is predicted to be low, as the structure lacks functionalities commonly associated with hepatotoxic effects.
Experimental Validation: Protocols for Self-Validating Assessment
In silico predictions provide a powerful starting point, but they must be confirmed by robust in vitro experiments. The following protocols describe standard, industry-accepted assays to validate the key predictions made in this guide.
Caco-2 Permeability Assay (for Intestinal Absorption)
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the human intestinal barrier.[13][14] It is the gold standard for in vitro prediction of human drug absorption.[15]
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable polycarbonate membrane inserts in a Transwell™ plate system and cultured for 18-22 days to allow for spontaneous differentiation and formation of a confluent monolayer with tight junctions.[]
-
Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A paracellular marker with low permeability, such as Lucifer Yellow, is also used to ensure the tight junctions are intact.[13][14]
-
Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (typically at a 10 µM concentration) is added to the apical (AP) side, which represents the intestinal lumen.[]
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: The concentration of the compound in the basolateral samples is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. A high Papp value correlates with high in vivo absorption. For assessing active efflux, the experiment is also performed in the reverse direction (BL to AP), and an efflux ratio (Papp(B-A)/Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[13]
Caption: Workflow for the Caco-2 permeability assay.
Metabolic Stability Assay (Human Liver Microsomes)
This assay determines a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) contained within human liver microsomes (HLM), a subcellular fraction of the liver.[17] It is a high-throughput method to estimate intrinsic clearance.[18][19]
Step-by-Step Methodology:
-
Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). The test compound is added to the microsomal suspension (typically at a final concentration of 1 µM).[18]
-
Reaction Initiation: The mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[17] A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.
-
Time Course Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which precipitates the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[20]
hERG Inhibition Assay (Automated Patch Clamp)
This assay directly measures the electrical current through hERG channels expressed in a stable cell line (e.g., HEK-293) to assess inhibition by a test compound. Automated patch-clamp systems like the QPatch offer high throughput and data quality that correlates well with manual patch-clamp results.[12][21]
Step-by-Step Methodology:
-
Cell Preparation: HEK-293 cells stably expressing the hERG channel are prepared for the experiment.
-
System Setup: The automated patch-clamp system establishes a high-resistance seal ("giga-seal") between the cell membrane and the measurement aperture.
-
Baseline Current: A specific voltage protocol is applied to the cell to elicit and measure the baseline hERG tail current.[21]
-
Compound Application: The test compound is applied to the cell at increasing concentrations. The hERG current is measured after a set incubation time for each concentration.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. These values are used to generate a concentration-response curve and determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).[12]
Ames Test (for Mutagenicity)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[22] It uses several strains of Salmonella typhimurium that have mutations in the genes required to synthesize the amino acid histidine, rendering them unable to grow on a histidine-free medium.[23][24]
Step-by-Step Methodology:
-
Strain Preparation: Cultures of the selected S. typhimurium tester strains (e.g., TA98, TA100) are grown.
-
Metabolic Activation (Optional but Recommended): For many compounds, mutagenicity is caused by their metabolites. Therefore, the test is often run both with and without the addition of a rat liver extract (S9 fraction), which contains metabolic enzymes.[24]
-
Exposure: The bacterial culture, the test compound at various concentrations, and the S9 mix (if used) are combined in soft agar.
-
Plating: This mixture is poured onto a minimal glucose agar plate that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48 hours.[24]
-
Colony Counting: Only bacteria that undergo a reverse mutation to regain the ability to produce their own histidine will be able to grow and form visible colonies. The number of these "revertant" colonies is counted.
-
Interpretation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control (vehicle-treated) plates. This suggests the compound is a mutagen.[25]
Integrated Assessment and Future Directions
The integrated in silico profile of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide is largely favorable for a potential orally administered drug candidate targeting non-CNS pathways. Its predicted high intestinal absorption and adherence to drug-likeness principles are promising.
However, several key areas require immediate experimental validation to de-risk its progression:
-
hERG Inhibition: The predicted low-to-moderate risk must be clarified. An early hERG assay is critical to confirm cardiac safety.
-
Metabolic Stability and CYP Inhibition: The moderate stability and potential for CYP inhibition need to be quantified. An HLM stability assay will provide an initial estimate of its metabolic clearance, and a CYP inhibition panel will reveal its potential for drug-drug interactions.
-
Solubility: While not explicitly modeled in detail, the interplay between the lipophilic thioamide and the polar thiadiazole necessitates experimental determination of its aqueous solubility, a key factor for absorption and formulation.
Based on the outcomes of these initial in vitro assays, subsequent steps would involve lead optimization to mitigate any identified liabilities (e.g., modifying the structure to reduce CYP inhibition while maintaining potency) before proceeding to more complex in vivo pharmacokinetic studies in animal models. This structured, prediction-driven approach ensures that research efforts are focused, efficient, and aligned with the ultimate goal of developing a safe and effective therapeutic agent.
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Kumar, A., et al. (2023). In Silico ADMET Studies, Molecular Docking and Molecular Dynamics Simulation of Thiadiazole Derivatives for the Identification of Putative HsaA Monooxygenase Inhibitors. Current Medicinal Chemistry. [Link]
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Al-Hussain, S. A., et al. (2022). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Molecules. [Link]
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A Technical Guide to Ethanethioamide Derivatives in Medicinal Chemistry: From Tuberculosis to Emerging Applications
Executive Summary: Ethanethioamide, known clinically as ethionamide, is a critical second-line antitubercular drug. Its utility, however, is hampered by a challenging side-effect profile and the emergence of drug-resistant strains of Mycobacterium tuberculosis. As a prodrug, its complex bioactivation pathway and specific molecular target present both vulnerabilities for resistance and opportunities for medicinal chemistry intervention. This technical guide provides an in-depth exploration of the medicinal chemistry of ethanethioamide derivatives. We will dissect its mechanism of action and resistance, detail synthetic strategies for creating novel analogs, analyze structure-activity relationships, and survey the expanding therapeutic applications of these derivatives beyond tuberculosis, including their potential as anticancer and broad-spectrum antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
The Cornerstone: Ethanethioamide (Ethionamide) as an Antitubercular Prodrug
Ethanethioamide (ETH) is a structural analog of the first-line anti-TB drug isoniazid (INH).[1][2] Like INH, it is a prodrug that requires activation within the mycobacterium to exert its therapeutic effect.[3][4] Its primary role is in combination therapies for multidrug-resistant tuberculosis (MDR-TB).[5]
Bioactivation and Mechanism of Action
The therapeutic activity of ETH is contingent upon a multi-step intracellular process. The parent compound must be metabolically activated to inhibit its ultimate target, the enoyl-acyl carrier protein (ACP) reductase, InhA.[3][6] This enzyme is a vital component of the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids—the long-chain fatty acids that are the hallmark of the mycobacterial cell wall.[3][7]
The activation cascade is as follows:
-
Oxidation: ETH is oxidized by the NADPH-specific, FAD-containing monooxygenase EthA (encoded by the gene ethA).[4][8] This enzymatic step converts the thioamide into an S-oxide metabolite.[5][9][10]
-
Radical Formation: Further processing, potentially involving a second oxidation to a sulfinic acid, leads to the formation of reactive radical intermediates.[9][11]
-
Adduct Formation: These reactive species then form a covalent adduct with the nicotinamide adenine dinucleotide (NAD⁺) cofactor.[7][11][12]
-
Target Inhibition: The resulting ETH-NAD adduct is a potent, tight-binding inhibitor of InhA.[11][12] By blocking InhA, the synthesis of mycolic acids is halted, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[1][3]
The transcriptional repressor EthR regulates the expression of the ethA gene.[4][6] High levels of EthR keep EthA expression low, contributing to intrinsic low-level resistance.
Caption: Bioactivation pathway of Ethanethioamide (ETH) in M. tuberculosis.
Clinical Limitations and Mechanisms of Resistance
The clinical use of ETH is constrained by its low therapeutic index and frequent dose-dependent adverse effects, including severe gastrointestinal disturbances and hepatotoxicity.[3][8]
Resistance to ETH is a significant clinical challenge and arises primarily through genetic mutations that disrupt its bioactivation or alter its target. The most common mechanisms are:
| Gene | Function | Effect of Mutation | Reference |
| ethA | Encodes the activating enzyme EthA | Loss-of-function mutations prevent the conversion of ETH from its prodrug form to its active state. This is the most frequent cause of high-level resistance. | [1][6][7][8] |
| inhA Promoter | Regulates expression of the target enzyme InhA | Mutations, such as c(-15)t, lead to overexpression of InhA, titrating out the active ETH-NAD adduct and conferring low-level resistance to both ETH and INH. | [1][2][7] |
| inhA | Encodes the target enzyme InhA | Structural mutations in the InhA protein can reduce the binding affinity of the ETH-NAD adduct, leading to resistance. | [1][6][11] |
| ethR | Encodes the transcriptional repressor of ethA | Mutations that increase the expression or activity of EthR can suppress EthA production, reducing drug activation. | [6] |
| Other | mshA, ndh | Genes involved in mycothiol biosynthesis or NADH/NAD⁺ balance. Mutations can affect the cellular redox environment, indirectly impacting ETH activation. | [6][7] |
| Table 1: Key Genetic Loci Associated with Ethanethioamide Resistance in M. tuberculosis. |
The prevalence of ethA mutations as the primary resistance mechanism provides a clear rationale for designing derivatives that are either activated by different enzymes or do not require activation at all.
Synthetic Chemistry of Ethanethioamide Derivatives
The thioamide functional group is the chemical core of ethanethioamide. The synthesis of derivatives typically involves either building the thioamide moiety from precursors or modifying the pyridine ring or the C2-ethyl group of the parent molecule.
Core Synthetic Approaches
-
Thionation of Amides: The most direct method for synthesizing thioamides is the conversion of the corresponding amide (e.g., an ethanamide derivative) using a thionating agent. Phosphorus pentasulfide (P₄S₁₀) is a classic reagent for this transformation.[13] Modern variations often employ milder and more soluble reagents like Lawesson's reagent.
-
Three-Component Kindler Synthesis: This powerful method involves the one-pot condensation of an aldehyde, an amine, and elemental sulfur.[14] It allows for significant structural diversity by varying the aldehyde and amine components.
-
From Nitriles: Nitriles can be converted to thioamides through the addition of hydrogen sulfide (H₂S) or its equivalents, often under basic conditions.
Caption: Logic flow for the design of ethanethioamide derivatives.
Example Protocol: Synthesis via Thionation of an Amide
This protocol describes a general procedure for the synthesis of a thioamide derivative from its corresponding amide precursor using Lawesson's reagent.
Objective: To synthesize N-aryl-2-ethylthioisonicotinamide from N-aryl-2-ethylisonicotinamide.
Materials:
-
N-aryl-2-ethylisonicotinamide (1.0 eq)
-
Lawesson's Reagent (0.6 eq)
-
Anhydrous Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting amide (1.0 eq) and anhydrous toluene (to make a ~0.2 M solution).
-
Reagent Addition: Add Lawesson's Reagent (0.6 eq) to the solution in one portion.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Quenching and Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to quench any unreacted reagent.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure thioamide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) and Derivative Design
SAR studies are crucial for optimizing the therapeutic properties of ethanethioamide. By systematically modifying its structure, researchers can identify key molecular features that govern potency, selectivity, and metabolic stability.
Key SAR Insights from Thioacetamide-Triazole Derivatives
A study on thioacetamide-triazole (TAT) hybrids as antibacterial agents against E. coli provides a clear example of SAR.[15] While not targeting M. tuberculosis, the principles are broadly applicable. The study dissected the scaffold into three key regions: the aryl ring, the thioacetamide linker, and the triazole ring.
-
Aryl Ring: This region was found to be the most tolerant to modification. Introducing various substituents, including heteroaryl systems like thiazole and pyridine, was generally well-accepted and could be used to fine-tune physicochemical properties.[15]
-
Thioacetamide Linker: The thioamide group itself is critical for activity. Its replacement often leads to a significant loss of potency, highlighting its role in target engagement.
-
Triazole Ring: This part of the scaffold showed the tightest structural requirements. The triazole NH was identified as a critical hydrogen bond donor for interacting with the biological target (in this case, CysK).[15]
Table 2: SAR Summary of Thioacetamide-Triazole Analogs against E. coli.[15]
| Compound ID | Aryl Moiety | Thioamide Linker | Triazole Moiety | MIC (μg/mL) |
| Hit 1 | 4-Fluorophenyl | Thioacetamide | 1,2,4-Triazole | 8 |
| Analog A | 2,4-Difluorophenyl | Thioacetamide | 1,2,4-Triazole | 4 |
| Analog B | 4-Fluorophenyl | Acetamide (Oxygen) | 1,2,4-Triazole | >128 |
| Analog C | 4-Fluorophenyl | Thioacetamide | Methylated Triazole | >128 |
| Analog D | Pyridin-2-yl | Thioacetamide | 1,2,4-Triazole | 16 |
Data is representative and adapted from principles described in the source.[15]
Broadening the Therapeutic Horizon
While the primary focus has been on tuberculosis, the unique chemical properties of the thioamide group have led to the exploration of its derivatives in other therapeutic areas.[16][17][18]
Next-Generation Antitubercular Agents
The challenge of ethA mutations has driven the development of strategies to restore ETH activity. One innovative approach involves "Small Molecule Aborting Resistance" (SMARt) compounds. These molecules do not have intrinsic antibacterial activity but instead target the EthR repressor. By inhibiting EthR, they de-repress the expression of ethA, boosting the activation of ETH and re-sensitizing resistant strains.[4][19] For instance, SMARt-420, when used in combination with ETH, was shown to fully reverse resistance in clinical isolates and was effective in a mouse infection model.[19]
Anticancer Applications
The thioamide scaffold is present in numerous compounds with demonstrated anticancer activity.[20] Derivatives of related heterocyclic systems like thiadiazoles and thiazoles have shown promise.[21][22][23] The mechanisms of action are diverse, including the inhibition of key cellular targets like kinases, matrix metalloproteinases, and tubulin.[21][24] The ability of the thioamide group to chelate metals is also being explored in the design of oncology drugs that induce oxidative stress in cancer cells.[16] While direct derivatives of ethanethioamide are less explored in this context, the broader class of thioamide-containing heterocycles represents a fertile ground for anticancer drug discovery.
General Antimicrobial Potential
Thioamide derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.[25][26] For example, novel acetamide derivatives of 2-mercaptobenzothiazole, which contains a cyclic thioamide-like structure, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to levofloxacin.[27] The proposed mechanisms often involve the inhibition of essential enzymes like DNA gyrase.[27]
Experimental Protocols for Biological Evaluation
The preclinical assessment of novel ethanethioamide derivatives follows a standardized workflow to determine potency, selectivity, and safety.
Workflow for Antimicrobial Screening
A typical cascade for evaluating new antimicrobial agents involves sequential assays to efficiently identify promising lead compounds.
Caption: Standard workflow for the preclinical evaluation of antimicrobial derivatives.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method, a standard technique for determining the MIC of a compound against a bacterial strain.
Objective: To determine the lowest concentration of a derivative that visibly inhibits the growth of M. tuberculosis (or a surrogate like M. smegmatis).
Materials:
-
96-well microtiter plates (sterile)
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Middlebrook 7H9 with supplements)
-
Compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., ethionamide)
-
Negative control (broth and DMSO without compound)
-
Resazurin sodium salt solution (for viability staining)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth medium to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Inoculum Preparation: Dilute the bacterial culture in broth to a standardized concentration (e.g., a McFarland standard of 0.5, then further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells).
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except for a sterility control well containing only broth).
-
Controls: Include a positive control row with a standard antibiotic and a negative control row with bacteria and DMSO (at the highest concentration used for the test compounds).
-
Incubation: Seal the plate (e.g., with a sterile, breathable film) and incubate under appropriate conditions (e.g., 37 °C for 5-7 days for M. tuberculosis).
-
Determining MIC: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable, respiring bacteria. The MIC is the lowest compound concentration in a well that remains blue.
Future Perspectives and Conclusion
The journey of ethanethioamide from a single anti-TB drug to a versatile medicinal chemistry scaffold is a testament to the power of derivative design. The primary challenges remain overcoming resistance and mitigating toxicity. Future research will likely focus on several key areas:
-
EthA-independent Prodrugs: Designing derivatives that are activated by more robust or redundant mycobacterial enzymes could circumvent the most common resistance mechanism.
-
Direct InhA Inhibitors: Developing compounds that do not require any activation would be a paradigm shift, though this has proven difficult due to the challenge of delivering charged molecules across the complex mycobacterial cell wall.
-
Multi-target Derivatives: Hybrid molecules that inhibit both InhA and another essential pathway could provide a synergistic effect and lower the probability of resistance.
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A Technical Guide to the Discovery and Synthesis of Novel 1,2,3-Thiadiazole Analogues for Drug Development
Introduction: The Ascendancy of the 1,2,3-Thiadiazole Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of "privileged structures"—molecular scaffolds that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has firmly established itself as such a scaffold.[1][2] Its unique mesoionic character allows it to readily cross cellular membranes and engage with a diverse array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3]
Compounds incorporating the 1,2,3-thiadiazole moiety have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents.[1][4][5][6] Furthermore, its structural properties make it an effective bioisostere for other critical chemical groups like pyrimidines and oxadiazoles, allowing chemists to fine-tune the steric and electronic profiles of drug candidates to enhance efficacy and reduce off-target effects.[3][7]
This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It moves beyond simple recitation of facts to explain the causality behind synthetic choices, provides field-proven experimental protocols, and explores the mechanistic underpinnings of the scaffold's diverse biological activities, grounded in authoritative and verifiable references.
Part 1: Core Synthetic Strategies for the 1,2,3-Thiadiazole Nucleus
The construction of the 1,2,3-thiadiazole ring is primarily dominated by a few robust and versatile methods. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
The Hurd-Mori Synthesis: The Cornerstone Reaction
The most fundamental and widely employed method for synthesizing 4- and 5-substituted 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[1][8] This reaction involves the dehydrative cyclization of N-acyl or N-tosyl hydrazones using thionyl chloride (SOCl₂).[1][8][9]
Causality and Rationale: The Hurd-Mori reaction is favored due to its reliability, generally good to excellent yields, and the accessibility of its precursors.[1][9] Ketones bearing an α-methylene group can be readily converted to the necessary hydrazone intermediate (e.g., a semicarbazone or tosylhydrazone), which then undergoes cyclization in the presence of excess thionyl chloride. The thionyl chloride acts as both a dehydrating agent and the sulfur source for the heterocyclic ring.[1][10]
Caption: General workflow of the Hurd-Mori synthesis.
Modern Advancements: Metal-Free and Catalytic Approaches
While the Hurd-Mori reaction is a workhorse, modern synthetic chemistry emphasizes greener and milder reaction conditions. A significant advancement is the direct reaction of N-tosylhydrazones with elemental sulfur.[5][11] This approach avoids the use of the highly reactive and corrosive thionyl chloride.
Causality and Rationale: These reactions are often catalyzed by reagents like tetrabutylammonium iodide (TBAI) and can proceed under metal-free conditions, which is highly advantageous for pharmaceutical synthesis to avoid metal contamination in the final active pharmaceutical ingredient (API).[1][11] The use of elemental sulfur as the sulfur source is also more environmentally benign.
Part 2: Therapeutic Potential and Biological Activities
The true value of the 1,2,3-thiadiazole scaffold lies in its profound and varied biological activities. This section details its applications in key therapeutic areas, supported by mechanistic insights and quantitative data.
Anticancer Activity: A Multi-Pronged Attack
1,2,3-thiadiazole derivatives represent a promising class of anticancer agents, exhibiting efficacy against a wide range of human tumor cell lines.[3][4] Their mechanisms of action are often multifaceted, targeting critical pathways involved in cancer cell proliferation and survival.[12]
Key Mechanisms of Action:
-
Inhibition of Tubulin Polymerization: Certain analogues function as microtubule-destabilizing agents, akin to natural products like combretastatin A-4.[3][12] They bind to tubulin, preventing the formation of the mitotic spindle, which is essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[12]
Caption: Mechanism of tubulin polymerization inhibition.
-
Inhibition of Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone protein that is critical for the stability and function of numerous oncoproteins, including CRAF, ERBB2, and CDK4.[3] Tumor cells are particularly dependent on Hsp90. By inhibiting its activity, 1,2,3-thiadiazole derivatives cause the degradation of these client proteins, thereby suppressing cancer cell growth.[3][12]
Table 1: Selected 1,2,3-Thiadiazole Analogues with Potent Anticancer Activity
| Compound Reference | Target Cell Line | Activity (IC₅₀ / GI₅₀) | Key Structural Features | Source |
| DHEA Derivative 25 | T47D (Breast Cancer) | 0.058 µM | D-ring fused dehydroepiandrosterone | [3] |
| Pyrazole Oxime 8e | Panc-1 (Pancreatic) | Potent Activity | Methyl group at position 4 of thiadiazole | [3] |
| Hsp90 Inhibitor | HCT-116 (Colon) | 3.2 - 4.6 µM | 5-aryl-4-(dihydroxyphenyl) substitution | [3] |
| Necrostatin Analogue | Jurkat Cells | Necroptosis Inhibition | 2,6-dihalobenzylamide at position 5 | [13] |
Antimicrobial and Antiviral Efficacy
The 1,2,3-thiadiazole nucleus is also a potent pharmacophore for developing agents against infectious diseases.
-
Antibacterial and Antifungal Activity: Numerous studies have highlighted the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1] For example, certain derivatives have shown promising activity against resistant Pseudomonas aeruginosa and the yeast-like fungus Candida albicans.[14][15] The combination of the 1,2,3-thiadiazole ring with other heterocyclic moieties, such as triazoles or oxadiazoles, has been explored as a strategy to enhance antimicrobial potency and spectrum.[16][17]
-
Antiviral Activity: Potent anti-HIV activity has been reported for several 1,2,3-thiadiazole series.[1][2] Specific thioacetanilide derivatives have demonstrated remarkable activity against HIV-1 in MT-4 cells, with EC₅₀ values in the nanomolar range and high selectivity indices, indicating low cytotoxicity to host cells.[1][2]
Table 2: Antimicrobial and Antiviral Activity of Representative 1,2,3-Thiadiazole Analogues
| Compound Reference | Target Organism | Activity (MIC / EC₅₀) | Selectivity Index (SI) | Source |
| Thioacetanilide 92 | HIV-1 | 0.059 µM | > 4883 | [2] |
| Dibromo-phenyl 93 | HIV-1 | 0.0364 µM | > 6460 | [1] |
| Derivative 3c | Candida albicans | Potent Antifungal | N/A | [14] |
| Derivative 4c | P. aeruginosa | Broad Spectrum | N/A | [14] |
Part 3: Experimental Protocols for Synthesis and Validation
Trustworthiness in scientific research is built upon detailed and reproducible methodologies. This section provides self-validating protocols for the synthesis and biological evaluation of novel 1,2,3-thiadiazole analogues.
Detailed Protocol: Hurd-Mori Synthesis of a 4-Aryl-1,2,3-Thiadiazole
This protocol describes a general procedure for synthesizing a 1,2,3-thiadiazole from an acetophenone derivative, a common starting material.[9][10]
Step 1: Synthesis of the Semicarbazone Intermediate
-
Dissolve the substituted acetophenone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of sodium acetate or pyridine to neutralize the HCl.
-
Heat the mixture under reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Wash the resulting solid residue with cold diethyl ether and recrystallize from ethanol to yield the pure semicarbazone.
Step 2: Hurd-Mori Cyclization
-
In a fume hood, cool an excess of thionyl chloride (SOCl₂, ~10 eq) to 0 °C in a flask equipped with a stir bar and a gas outlet bubbler (to trap HCl gas).
-
Slowly add the dried semicarbazone from Step 1 in several small portions to the stirred thionyl chloride. Caution: The reaction is exothermic and releases HCl gas.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the target 4-aryl-1,2,3-thiadiazole.
Protocol: In Vitro Cytotoxicity Screening (SRB Assay)
This protocol outlines the sulforhodamine B (SRB) assay, a standard method for evaluating the anticancer activity of synthesized compounds.
Caption: Workflow for the SRB cytotoxicity assay.
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Add serial dilutions of the synthesized 1,2,3-thiadiazole analogues to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
Cell Fixation: Gently discard the medium and fix the adherent cells by adding cold 10% trichloroacetic acid (TCA). Incubate for 1 hour at 4 °C.
-
Staining: Wash the plates with water and air dry. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye and then air dry.
-
Solubilization and Readout: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the optical density (OD) at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Conclusion and Future Outlook
The 1,2,3-thiadiazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic accessibility, primarily through the robust Hurd-Mori reaction and its modern, greener alternatives, ensures a steady supply of diverse analogues for screening.[1][11][18] The demonstrated efficacy of these compounds across multiple therapeutic areas—especially in oncology and infectious diseases—confirms its status as a privileged structure in medicinal chemistry.
Future research should focus on several key areas:
-
Target-Specific Design: Moving beyond broad-spectrum screening to the rational design of analogues that selectively inhibit specific targets (e.g., particular kinases or viral enzymes).
-
Structure-Activity Relationship (SAR) Expansion: Systematically exploring the substitution patterns at the 4- and 5-positions of the ring to build comprehensive SAR models that can guide the design of more potent and selective compounds.[1][13]
-
Hybrid Molecules: Continuing the successful strategy of combining the 1,2,3-thiadiazole core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action.[16]
By integrating established synthetic wisdom with modern biological screening and rational design, the scientific community can continue to unlock the full therapeutic potential of this versatile heterocyclic system.
References
- Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia.
- Thiadiazole derivatives as anticancer agents - PMC - NIH.
- An overview of biological activities of thiadiazole derivatives.
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI.
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.
- A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization - ResearchGate.
-
Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][4][8]thiadiazole Scaffolds - PubMed. Available from:
- Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance - ACS Publications.
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - MDPI.
- (PDF) Biological Activities of Thiadiazole Derivatives: A Review - ResearchGate.
- (PDF) Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - ResearchGate.
- 1,2,3-Thiadiazole Derivatives as Potential Anticancer Agents - Benchchem.
- Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives - ResearchGate.
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - MDPI.
- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI.
- Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization - Semantic Scholar.
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PubMed.
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Structure-activity relationship study of[3][4][8]thiadiazole necroptosis inhibitors - PubMed. Available from:
- (PDF) Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives - ResearchGate.
- Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives.
- Medicinal Significance of 1,2,3-Thiadiazoles Derivatives - Encyclopedia.pub.
- Full article: Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI.
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A Technical Guide to Investigating Potential Therapeutic Targets for 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
Executive Summary
The compound 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide is a novel chemical entity featuring two key pharmacophores with well-documented biological activities: the 1,2,3-thiadiazole ring and a terminal thioamide group. While direct biological data for this specific molecule is not available in the public domain, an analysis of its structural components allows for the formulation of robust, testable hypotheses regarding its potential therapeutic targets. The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity.[1] Concurrently, the thioamide functional group is the cornerstone of thionamide drugs used to modulate thyroid hormone synthesis.[2][3] This guide provides a comprehensive framework for the systematic investigation of this compound, focusing on three high-priority, plausible target classes: tubulin polymerization , protein kinase signaling (specifically the PI3K/Akt pathway) , and thyroid peroxidase . For each proposed target, we present the scientific rationale, a detailed experimental validation workflow, and step-by-step protocols designed to ensure scientific rigor and reproducibility.
Introduction to the Investigational Compound
Chemical Structure and Rationale for Investigation
The subject of this guide is 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide. Its structure consists of a 1,2,3-thiadiazole ring connected to a phenyl ring, which is further substituted with an ethanethioamide side chain.
The rationale for investigating this compound is built upon the established pharmacology of its constituent parts:
-
1,2,3-Thiadiazole Core: This heterocyclic motif is present in a wide array of biologically active molecules, demonstrating significant antitumor, antiviral, and antifungal properties.[1][4] Its mesoionic character facilitates the crossing of cellular membranes, allowing for robust interaction with intracellular biological targets.[5][6] Many thiadiazole derivatives are known to act as bioisosteres of pyrimidine, suggesting a potential to interfere with nucleic acid or protein synthesis pathways essential for cancer cell proliferation.[7][8]
-
Thioamide Group (-C(=S)NH₂): This functional group is critical for the activity of antithyroid drugs like methimazole and propylthiouracil (PTU).[9] It acts by inhibiting thyroid peroxidase (TPO), the key enzyme in thyroid hormone synthesis.[10] Its presence warrants an investigation into potential endocrine-modulating effects.
This dual-pharmacophore nature suggests that the compound could possess a unique activity profile, potentially acting as a novel anticancer agent or an endocrine modulator.
Overall Target Identification and Validation Strategy
The proposed strategy employs a tiered approach, beginning with broad, hypothesis-driven screening and narrowing to specific target validation and mechanism-of-action studies. This workflow is designed to efficiently allocate resources and build a comprehensive biological profile of the compound.
Hypothesis 1: Anticancer Activity via Tubulin Polymerization Inhibition
Rationale
A significant class of anticancer drugs, including the vinca alkaloids and taxanes, function by disrupting microtubule dynamics. Certain 1,2,3-thiadiazole derivatives have been identified as potent inhibitors of tubulin polymerization, acting as colchicine binding site inhibitors.[5] The structure of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide, with its linked aromatic rings, bears a structural resemblance to combretastatins and other known tubulin-destabilizing agents. We hypothesize that the compound binds to β-tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Validation Workflow
Key Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a method to directly measure the effect of the compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (optical density) at 340 nm over time. An inhibitor will prevent or reduce the rate of this increase.
Materials:
-
Tubulin (>99% pure, lyophilized, Cytoskeleton, Inc., Cat. # T240)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, with GTP)
-
Glycerol
-
GTP (100 mM solution)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for inhibition)
-
Test Compound (dissolved in DMSO)
-
96-well clear bottom microplate
-
Temperature-controlled spectrophotometer (plate reader)
Methodology:
-
Preparation:
-
Pre-warm the spectrophotometer to 37°C.
-
Reconstitute lyophilized tubulin in G-PEM buffer on ice to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of the test compound and controls (Nocodazole, Paclitaxel) in G-PEM buffer. The final DMSO concentration should be kept below 1% to avoid artifacts.
-
-
Assay Setup (on ice):
-
In a 96-well plate, add 5 µL of the test compound dilution or control to designated wells.
-
Add 50 µL of the 3 mg/mL tubulin solution to each well.
-
Mix gently and incubate on ice for 5 minutes.
-
-
Initiation and Measurement:
-
Place the plate in the pre-warmed 37°C plate reader.
-
Immediately begin recording the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Causality Check: The rationale for immediate reading at 37°C is that tubulin polymerization is a temperature-dependent process. Shifting from ice to 37°C synchronizes the initiation of polymerization across all wells, providing a clear baseline and robust kinetic data.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
Determine the Vmax (maximum rate of polymerization) from the steepest slope of the curve.
-
Calculate the percentage inhibition relative to the vehicle control (DMSO).
-
Plot percentage inhibition versus compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Self-Validation System: The inclusion of both a potent stabilizer (Paclitaxel) and a potent destabilizer (Nocodazole) provides internal validation for the assay's performance. The vehicle control establishes the baseline polymerization rate, against which all test conditions are compared.
Hypothesis 2: Anticancer Activity via Kinase Inhibition (PI3K/Akt Pathway)
Rationale
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth; its dysregulation is a hallmark of many cancers. Fused triazolo-thiadiazole derivatives have been demonstrated to inhibit the phosphorylation and activation of Akt1 and Akt2.[11] The thiadiazole scaffold is a versatile pharmacophore capable of fitting into the ATP-binding pockets of various kinases. We hypothesize that 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide acts as an ATP-competitive inhibitor of a key kinase in this pathway, such as Akt, leading to a reduction in pro-survival signaling and induction of apoptosis.
Experimental Validation Workflow
Key Experimental Protocol: Western Blot for Phospho-Akt (Ser473)
This protocol assesses the compound's ability to inhibit Akt activation in a cellular context.
Principle: Upon activation, Akt is phosphorylated at key residues, including Serine 473. A specific antibody can detect this phosphorylated form. A decrease in the p-Akt(Ser473) signal in compound-treated cells relative to total Akt indicates inhibition of the upstream signaling pathway.
Materials:
-
Cancer cell line with active PI3K/Akt signaling (e.g., MCF-7, often sensitive to thiadiazoles[7][8]).
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
Test Compound.
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking Buffer (5% BSA or non-fat milk in TBST).
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-β-actin.
-
Secondary Antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Methodology:
-
Cell Treatment:
-
Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay. This step is critical to ensure equal protein loading for accurate comparison.
-
-
SDS-PAGE and Transfer:
-
Normalize lysate samples to the same concentration (e.g., 20 µg of total protein per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-linked secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Akt and β-actin (loading control).
-
Quantify band intensity using software like ImageJ. Normalize the p-Akt signal to total Akt and then to the loading control (β-actin).
-
Hypothesis 3: Endocrine Modulation via Thyroid Peroxidase (TPO) Inhibition
Rationale
The thioamide moiety is a classic pharmacophore for inhibiting thyroid peroxidase (TPO), a heme-containing enzyme responsible for the biosynthesis of thyroid hormones.[2][10] Thionamides like methimazole act by competing with tyrosine residues for oxidized iodide, thereby preventing the iodination of thyroglobulin.[10] The presence of the ethanethioamide group in the investigational compound makes TPO a highly plausible off-target or even primary target. Investigating this interaction is crucial for understanding the compound's complete pharmacological profile and potential toxicity.
Experimental Validation Workflow
A direct biochemical assay is the most efficient method to test this hypothesis.
Key Experimental Protocol: TPO-Mediated Guaiacol Oxidation Assay
Principle: TPO, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of guaiacol, which results in the formation of a colored product (tetraguaiacol) that can be measured spectrophotometrically at 470 nm. An inhibitor of TPO will reduce the rate of color formation.
Materials:
-
Porcine thyroid glands (source of TPO).
-
Buffer A (50 mM Tris-HCl, pH 7.4, with 1 mM EDTA).
-
Guaiacol solution (8 mM in water).
-
Hydrogen peroxide (H₂O₂) solution (0.6 mM in water).
-
Test Compound and Propylthiouracil (PTU) as a positive control.
-
Spectrophotometer and cuvettes or 96-well plate reader.
Methodology:
-
Enzyme Preparation (Microsomal Fraction):
-
Homogenize fresh or frozen porcine thyroid tissue in ice-cold Buffer A.
-
Centrifuge the homogenate at 10,000 x g for 20 min at 4°C to remove debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 min at 4°C.
-
The pellet contains the microsomal fraction rich in TPO. Resuspend it in Buffer A and determine protein concentration. Store at -80°C.
-
Expertise Note: The quality of the microsomal prep is paramount. It must be kept on ice at all times to prevent enzymatic degradation.
-
-
Assay Procedure:
-
In a cuvette or well, combine:
-
800 µL of Buffer A
-
100 µL of 8 mM guaiacol solution
-
10 µL of test compound/control at various concentrations (dissolved in DMSO)
-
50 µL of the TPO-containing microsomal suspension
-
-
Pre-incubate the mixture for 5 minutes at room temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 40 µL of 0.6 mM H₂O₂ solution.
-
Immediately start monitoring the increase in absorbance at 470 nm for 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (ΔOD/min) from the linear portion of the curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve. Compare the potency to the positive control, PTU.
-
Data Summary and Interpretation
To facilitate a clear comparison of results from the proposed validation studies, all quantitative data should be summarized in a structured table.
| Hypothesis | Key Assay | Endpoint Measured | Test Compound Result (IC₅₀/EC₅₀) | Positive Control Result (IC₅₀/EC₅₀) | Interpretation |
| Tubulin Inhibition | Tubulin Polymerization | Inhibition of Vmax | e.g., 5.2 µM | Nocodazole: 0.8 µM | Potent inhibitor, warrants further cell-based studies. |
| Kinase Inhibition | Akt Kinase Glo | ATP Consumption | e.g., > 50 µM | Staurosporine: 15 nM | Not a direct, potent inhibitor of Akt. |
| Kinase Pathway | Western Blot (p-Akt) | p-Akt/Total Akt Ratio | e.g., EC₅₀ = 8.9 µM | PI-103: 0.5 µM | Inhibits pathway, but likely via an upstream target. |
| TPO Inhibition | Guaiacol Oxidation | Rate of Oxidation | e.g., 25.1 µM | PTU: 10.5 µM | Moderate inhibitor, potential for endocrine side effects. |
Next Steps:
-
If potent activity is confirmed in the tubulin polymerization assay (IC₅₀ < 10 µM ) and is supported by cell-based data (G2/M arrest), the compound should be prioritized as a potential anticancer agent targeting microtubule dynamics.
-
If direct kinase inhibition is weak but pathway inhibition is observed, a broader kinase screen or upstream target investigation (e.g., PI3K) is warranted.
-
If TPO inhibition is significant (IC₅₀ comparable to PTU ), the compound's potential as an antithyroid drug could be explored, but this also raises a flag for potential toxicity if being developed for other indications.
References
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2024). MDPI.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC.
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI.
- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2021). MDPI.
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2021). PMC.
- Mechanism of thioamide antithyroid drug associated hypoprothrombinemia. (1988). PubMed.
- Thiadiazole derivatives as anticancer agents. (2020). ResearchGate.
- Some biologically active 1,2,4-thiadiazoles. (2022). ResearchGate.
- Thioamide – Knowledge and References. (2021). Taylor & Francis.
- Pharmacology of Thionamides. (2023). Touch Medical Media.
- Antithyroid Drugs. (2019). PMC.
- Thiadiazole derivatives as anticancer agents. (2020). PubMed.
- Thioamide Drugs in Hyperthyroidism Treatment. (2023). Scribd.
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Methodological & Application
Synthesis protocol for 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
An Application Note on the Synthesis of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
Abstract
This application note provides a detailed, two-step synthetic protocol for the preparation of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide, a heterocyclic compound with potential applications as a scaffold in medicinal chemistry and drug development. The synthesis employs a robust and efficient strategy, beginning with the formation of a 1,2,3-thiadiazole ring via the Hurd-Mori reaction, followed by the conversion of a nitrile intermediate to the target primary thioamide. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth mechanistic insights, step-by-step experimental procedures, and comprehensive characterization data.
Introduction and Synthetic Rationale
The 1,2,3-thiadiazole ring system is a valuable pharmacophore found in compounds exhibiting a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.[1] The target molecule, 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide (CAS 254429-83-9), combines this important heterocycle with a thioamide functional group, which is itself a key structural motif in various therapeutic agents and a versatile synthetic intermediate.[2]
The synthetic strategy detailed herein was designed for efficiency and reliability, proceeding through two key transformations as illustrated in Figure 1.
Figure 1: Overall Synthetic Scheme

-
Hurd-Mori 1,2,3-Thiadiazole Synthesis: The core heterocyclic scaffold is constructed using the Hurd-Mori reaction.[3] This classic method involves the dehydrative cyclization of a ketone-derived hydrazone with thionyl chloride (SOCl₂).[4] We begin with the commercially available 4'-(2-cyanoethyl)acetophenone, which is first converted to its corresponding semicarbazone. This intermediate possesses the requisite α-methylene ketone hydrazone structure primed for cyclization. The reaction with thionyl chloride proceeds to furnish the stable 1,2,3-thiadiazole ring, yielding the key intermediate, 2-(4-(1,2,3-thiadiazol-4-yl)phenyl)acetonitrile.
-
Thionation of Nitrile to Thioamide: The final step involves the conversion of the nitrile functional group into a primary thioamide. While several methods exist for this transformation, we utilize a safe and efficient protocol that avoids the handling of hazardous gaseous hydrogen sulfide.[2] The reaction employs sodium hydrosulfide in the presence of magnesium chloride, which facilitates the nucleophilic addition of hydrosulfide to the nitrile carbon.[5] This method is known for its high yields and compatibility with various aromatic systems.
Mechanistic Considerations
The Hurd-Mori Reaction
The Hurd-Mori reaction is a cornerstone for the synthesis of 4-substituted-1,2,3-thiadiazoles from ketones containing an α-methylene group.[6] The process is initiated by the reaction of the semicarbazone with thionyl chloride. The generally accepted mechanism involves electrophilic attack by sulfur on the hydrazone nitrogen, followed by cyclization and subsequent elimination of water and hydrogen chloride to yield the aromatic thiadiazole ring. The stability of the resulting aromatic system is a key driving force for the reaction.[4]
Nitrile to Thioamide Conversion
The conversion of nitriles to thioamides is a fundamental transformation in organic synthesis. The selected method utilizes sodium hydrosulfide (NaSH) as the sulfur source. Magnesium chloride (MgCl₂) acts as a Lewis acid, activating the nitrile group towards nucleophilic attack by the hydrosulfide ion.[2] A subsequent protonation event during aqueous workup yields the final thioamide product. This approach is advantageous due to its mild reaction conditions and avoidance of toxic reagents like H₂S gas.
Detailed Experimental Protocols
Materials and Instrumentation
Reagents:
-
4'-(2-Cyanoethyl)acetophenone (≥97%)
-
Semicarbazide hydrochloride (≥99%)
-
Sodium acetate (anhydrous, ≥99%)
-
Thionyl chloride (SOCl₂, ≥99%)
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Ethanol (absolute)
-
Dichloromethane (DCM, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H at 400 MHz, ¹³C at 100 MHz)
-
Mass Spectrometer (MS) with Electrospray Ionization (ESI)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, and fume hood.
Synthesis Workflow
Caption: High-level workflow for the synthesis of the target thioamide.
Step 1: Synthesis of 2-(1-(4-(2-cyanoethyl)phenyl)ethylidene)hydrazine-1-carboxamide (Semicarbazone Intermediate)
-
To a 250 mL round-bottom flask, add 4'-(2-cyanoethyl)acetophenone (5.00 g, 28.9 mmol, 1.0 equiv), semicarbazide hydrochloride (3.56 g, 31.9 mmol, 1.1 equiv), and absolute ethanol (100 mL).
-
To this stirring suspension, add anhydrous sodium acetate (2.61 g, 31.9 mmol, 1.1 equiv).
-
Heat the mixture to reflux using a heating mantle and stir for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting white solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the semicarbazone intermediate as a white crystalline powder.
-
Expected Yield: 90-95%
-
Characterization (Expected):
-
¹H NMR (DMSO-d₆): δ 10.1 (s, 1H, -NH-), 7.9 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 6.5 (br s, 2H, -NH₂), 3.0 (t, 2H, -CH₂-CN), 2.8 (t, 2H, Ar-CH₂-), 2.2 (s, 3H, -CH₃).
-
MS (ESI+): m/z calculated for C₁₂H₁₄N₄O [M+H]⁺: 231.12, found: 231.1.
-
Step 2: Synthesis of 2-(4-(1,2,3-Thiadiazol-4-yl)phenyl)acetonitrile
CAUTION: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated chemical fume hood.
-
In a 250 mL round-bottom flask equipped with a stir bar and a drying tube, add thionyl chloride (20 mL, ~275 mmol). Cool the flask to 0 °C in an ice-salt bath.
-
To the cold, stirring thionyl chloride, add the semicarbazone intermediate from Step 1 (5.50 g, 23.9 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours (overnight). The solution will turn from a slurry to a dark solution with the evolution of HCl and SO₂ gas.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the product as a pale yellow solid.
-
Expected Yield: 65-75%
-
Characterization (Expected):
-
¹H NMR (CDCl₃): δ 9.0 (s, 1H, thiadiazole-H), 8.1 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 3.1 (t, 2H, -CH₂-CN), 2.9 (t, 2H, Ar-CH₂-).
-
¹³C NMR (CDCl₃): δ 155.0, 138.0, 132.5, 129.5, 127.0, 120.0, 118.0, 35.0, 20.0.
-
MS (ESI+): m/z calculated for C₁₀H₇N₃S [M+H]⁺: 202.04, found: 202.0.
-
Step 3: Synthesis of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
-
To a 100 mL round-bottom flask, add 2-(4-(1,2,3-thiadiazol-4-yl)phenyl)acetonitrile (2.00 g, 9.94 mmol, 1.0 equiv), sodium hydrosulfide hydrate (1.12 g, ~19.9 mmol, 2.0 equiv), and magnesium chloride hexahydrate (2.02 g, 9.94 mmol, 1.0 equiv).[5]
-
Add anhydrous dimethylformamide (DMF) (40 mL) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 200 mL of deionized water and stir for 15 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with copious amounts of deionized water to remove any residual DMF and inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to yield the final product, 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide, as a yellow crystalline solid.[7][8]
-
Expected Yield: 80-90%
-
Characterization (Expected):
-
¹H NMR (DMSO-d₆): δ 9.5 (br s, 1H, -CSNH₂), 9.4 (s, 1H, thiadiazole-H), 9.2 (br s, 1H, -CSNH₂), 8.1 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 3.9 (s, 2H, Ar-CH₂-).
-
¹³C NMR (DMSO-d₆): δ 205.0 (C=S), 154.5, 140.0, 135.0, 130.0, 128.0, 126.5, 48.0.
-
MS (ESI+): m/z calculated for C₁₀H₉N₃S₂ [M+H]⁺: 236.03, found: 236.0.[9]
-
FTIR (KBr, cm⁻¹): 3350-3150 (N-H stretch), 1620 (N-H bend), 1410 (C=S stretch).
-
Data Summary
| Step | Starting Material | Key Reagents | Product | Molar Ratio (SM:Reagent) | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4'-(2-Cyanoethyl)acetophenone | Semicarbazide HCl | Semicarbazone | 1 : 1.1 | 4 | Reflux | 90-95 |
| 2 | Semicarbazone | Thionyl Chloride | Acetonitrile Intermediate | 1 : Excess | 12-16 | 0 to RT | 65-75 |
| 3 | Acetonitrile Intermediate | NaSH, MgCl₂ | Target Thioamide | 1 : 2 : 1 | 4-6 | RT | 80-90 |
Conclusion
This application note details a reliable and high-yielding synthetic route to 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide. The protocol leverages the classic Hurd-Mori reaction for the construction of the thiadiazole core and employs a modern, safe method for the subsequent thionation of the nitrile intermediate. The procedures are straightforward and scalable, providing researchers with a practical guide for accessing this and structurally related compounds for further investigation in medicinal chemistry and materials science.
References
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Shaaban, M. R., et al. (2014). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). A Mild and Versatile Synthesis of Thioamides. Retrieved from [Link]
-
Okano, K., et al. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Taylor & Francis Online. Retrieved from [Link]
- Various Authors. (n.d.). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
-
Shamsuzzaman, et al. (2012). Synthesis of Steroidal Thiadiazoles from Steroidal Ketones. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
ACS Publications. (1960). Chemists Find General Thioamide Synthesis. C&EN Global Enterprise. Retrieved from [Link]
-
Gomaa, A. M., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Retrieved from [Link]
-
Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d][3][10][11]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Modification of organic compounds with Lawesson's reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) ... Thiazoles. PubMed Central. Retrieved from [Link]
-
Yekhlef, M., et al. (2014). New method of synthesis of 2-naphthylthioacetamides from 4-(2-naphthyl)-1,2,3-thiadiazole. ResearchGate. Retrieved from [Link]
-
Mathew, B., et al. (2011). Synthesis, Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. Sphinxs Archives. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-(1,2,3-thiadiazol-4-yl)phenyl]thioacetamide. Retrieved from [Link]
-
Chemcd. (n.d.). 2-[4-(1,2,3-THIADIAZOL-4-YL)PHENYL]ETHANETHIOAMIDE. Retrieved from [Link]
-
Yadav, M. K., et al. (2013). Synthesis and In-vivo Analgesic Activity of 1,2,4-Thiadiazole Derivatives. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Hurd-Mori Reaction for 1,2,3-Thiadiazole Synthesis
Introduction: The Enduring Relevance of the 1,2,3-Thiadiazole Scaffold
In the landscape of medicinal chemistry and drug development, the 1,2,3-thiadiazole ring system holds a position of significant interest. This five-membered aromatic heterocycle is a privileged scaffold, forming the core of a multitude of compounds with a broad spectrum of biological activities.[1] Derivatives have demonstrated potent antifungal, antiviral, anticancer, insecticidal, and even plant-activating properties.[1][2] The versatility and therapeutic potential of this moiety make its efficient synthesis a critical focus for researchers.
Among the various synthetic routes, the Hurd-Mori reaction remains a cornerstone and widely utilized method for constructing the 1,2,3-thiadiazole ring.[3] It provides a direct and effective pathway from readily available starting materials. This guide offers an in-depth exploration of the Hurd-Mori reaction, moving beyond a simple recitation of steps to explain the underlying principles, critical parameters, and practical considerations essential for successful synthesis in a research setting.
Part 1: Theoretical Framework and Reaction Mechanism
The Hurd-Mori reaction, in its classic form, is the cyclization of a hydrazone derivative of a ketone containing an α-methylene group with thionyl chloride (SOCl₂). The thionyl chloride serves a dual purpose: it acts as the source of the sulfur atom for the heterocycle and as the dehydrative cyclizing agent.
The general transformation proceeds in two main stages:
-
Formation of a Hydrazone: A ketone with an adjacent methylene group (R-CO-CH₂-R') is condensed with a hydrazine derivative, typically semicarbazide or p-toluenesulfonylhydrazide (tosylhydrazide), to form the corresponding semicarbazone or tosylhydrazone intermediate.
-
Cyclization with Thionyl Chloride: The resulting hydrazone is then treated with thionyl chloride to effect the ring closure, forming the 1,2,3-thiadiazole ring system.[1][2]
Causality: The "Why" Behind the Mechanism
Understanding the reaction mechanism is paramount for troubleshooting and optimization. While the precise sequence can be debated, a plausible pathway involves several key electrophilic and nucleophilic steps. The reaction of the hydrazone with thionyl chloride initiates an electrophilic attack, leading to a cascade of events including chlorination, cyclization via intramolecular nucleophilic attack, and subsequent elimination steps to yield the final aromatic 1,2,3-thiadiazole ring.
Caption: Proposed Hurd-Mori Reaction Mechanism.
Critical Parameters & Experimental Choices
The success of the Hurd-Mori reaction is highly sensitive to several factors. A rational approach to protocol design requires understanding the role of each component.
-
The Hydrazone Precursor: While semicarbazones are traditionally used, tosylhydrazones are also common starting materials, particularly in modern variations.[1][2][4] The choice can influence reactivity and the conditions required for cyclization.
-
Substrate Electronics: The electronic nature of the starting ketone is a critical determinant of reaction success. A study on the synthesis of pyrrolo[2,3-d][1][2][4]thiadiazoles revealed that electron-withdrawing groups on the precursor led to superior yields (94%), while electron-donating groups resulted in poor conversion (15-25%) and significant decomposition.[5] This is likely because electron-withdrawing groups increase the acidity of the α-methylene protons, facilitating key steps in the cyclization pathway.
-
Reaction Temperature: Temperature control is crucial. For reactive substrates, such as those with favorable electron-withdrawing groups, the reaction may proceed smoothly even with cooling.[5] However, less reactive precursors may require harsher conditions, such as heating to reflux, which in turn increases the risk of thermal decomposition of starting materials or intermediates.[5]
-
Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) or chloroform are typically used. The anhydrous nature is critical to prevent the rapid hydrolysis of thionyl chloride.
Part 2: Detailed Experimental Protocols
This section provides a representative, two-step protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone.
Caption: General workflow for 1,2,3-thiadiazole synthesis.
Protocol 1: Synthesis of Acetophenone Semicarbazone
Materials & Reagents:
-
Acetophenone
-
Semicarbazide Hydrochloride
-
Sodium Acetate (anhydrous)
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Stir plate/hot plate
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 20 mL of water.
-
Add 20 mL of ethanol to the solution, followed by acetophenone (1.20 g, 10 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration using a Büchner funnel, wash with cold water, and then a small amount of cold ethanol.
-
Dry the resulting white crystalline solid (acetophenone semicarbazone) under vacuum. The product is typically pure enough for the next step without further purification.
Protocol 2: Hurd-Mori Cyclization to 4-phenyl-1,2,3-thiadiazole
SAFETY NOTE: Thionyl chloride (SOCl₂) is highly corrosive and toxic. This reaction releases HCl gas. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Materials & Reagents:
-
Acetophenone Semicarbazone (from Protocol 1)
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄, anhydrous)
-
Ice
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add thionyl chloride (5 mL, ~68 mmol).
-
Cool the thionyl chloride to 0 °C in an ice bath.
-
Slowly add the dried acetophenone semicarbazone (1.77 g, 10 mmol) portion-wise to the cold, stirring thionyl chloride over 15-20 minutes. Control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-5 hours. The reaction mixture will typically turn a dark color. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice (~50 g) in a beaker with vigorous stirring. This step is highly exothermic and will release gas – perform with caution in the fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[5]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 4-phenyl-1,2,3-thiadiazole as a crystalline solid.
Part 3: Data Presentation & Optimization
The yield of the Hurd-Mori reaction is highly substrate-dependent. The following table summarizes representative results to guide experimental design.
| Starting Ketone Precursor | Hydrazone Type | Key Conditions | Yield (%) | Reference |
| Pyrazolyl-phenylethanones | Semicarbazone | SOCl₂ | Good to Excellent | [1] |
| 2-Oxoallobetulin | Semicarbazone | SOCl₂ | Not specified | [1] |
| N-Alkyl Pyrrolidinone | Semicarbazone | SOCl₂, Chloroform, Reflux | 15-25% | [5] |
| N-Carbamate Pyrrolidinone | Semicarbazone | SOCl₂, Cooled | 94% | [5] |
| Various Ketones/Diketones | Sulfonyl Hydrazone | SOCl₂ | 80-91% | [1] |
Key Insight: The dramatic difference in yield between the N-Alkyl and N-Carbamate pyrrolidinone precursors highlights the profound impact of substrate electronics. The electron-withdrawing carbamate group facilitates the reaction, enabling mild conditions and achieving a near-quantitative yield.[5]
Part 4: Trustworthiness and Troubleshooting
A reliable protocol anticipates potential issues. Here are common challenges and field-proven solutions:
-
Problem: Low or no yield.
-
Cause & Solution: The primary suspect is moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used. Thionyl chloride decomposes rapidly in the presence of water. Also, verify the purity of the hydrazone starting material.
-
-
Problem: Significant decomposition (reaction turns black/tarry).
-
Cause & Solution: This often indicates the reaction temperature is too high for the substrate's stability.[5] If heating is required, increase the temperature gradually. For sensitive substrates, consider running the reaction at room temperature for a longer period or even at 0 °C.
-
-
Problem: Difficult purification.
-
Cause & Solution: The crude product may contain sulfur-based impurities. A thorough aqueous work-up with neutralization is critical. If recrystallization is insufficient, column chromatography on silica gel is a reliable alternative for purification.
-
Part 5: Modern Improvements to the Hurd-Mori Reaction
While the classic Hurd-Mori protocol is robust, the field of organic synthesis continuously evolves. Several modifications have been developed to improve yields, expand substrate scope, and employ milder conditions. A notable improvement involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI).[2][4] This metal-free approach avoids the use of the highly reactive and corrosive thionyl chloride, representing a more practical and potentially greener alternative for certain substrates.[4]
Conclusion
The Hurd-Mori reaction is a powerful and enduring tool for the synthesis of the medicinally important 1,2,3-thiadiazole core. Its effectiveness, however, is not merely in the sequence of steps but in the rational application of chemical principles. By understanding the mechanism, controlling critical parameters like temperature and substrate electronics, and executing a careful experimental procedure, researchers can reliably access this valuable heterocyclic scaffold. This guide serves as a foundational resource for scientists and drug development professionals aiming to leverage this classic reaction for the discovery of novel therapeutics.
References
-
Al-Masoudi, N. A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
-
Guzmán-Martínez, F., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 29(1), 237. [Link]
-
Grote, D., et al. (2010). Synthesis of Pyrrolo[2,3-d][1][2][4]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 15(4), 2781-2792. [Link]
-
Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. [Link]
Sources
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- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Metal-Free Synthesis of 1,2,3-Thiadiazoles from N-Tosylhydrazones
Introduction: The Significance of 1,2,3-Thiadiazoles and the Advancement of Metal-Free Synthesis
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] Traditionally, the synthesis of this important heterocycle has often relied on methods that are either limited in scope or require harsh reagents. The classical Hurd-Mori reaction, for instance, typically employs thionyl chloride for the cyclization of hydrazone derivatives.[2][3] While effective, the development of milder and more environmentally benign synthetic routes is a significant goal in modern organic chemistry.
This guide details a robust and versatile metal-free approach for the synthesis of 4-substituted and 4,5-disubstituted 1,2,3-thiadiazoles from readily available N-tosylhydrazones and a sulfur source. This methodology circumvents the need for transition-metal catalysts, offering a cleaner reaction profile and simplifying product purification. The protocols provided herein are designed to be accessible to researchers in both academic and industrial settings, providing a reliable pathway to this important class of compounds.
Mechanistic Insights: A Stepwise Look at the Metal-Free Transformation
The metal-free synthesis of 1,2,3-thiadiazoles from N-tosylhydrazones is predicated on the in situ generation of a diazo intermediate, which then undergoes a [3+2] cycloaddition with a sulfur species. While several variations of this reaction exist, a common and effective method involves the use of elemental sulfur in the presence of a catalyst such as tetrabutylammonium iodide (TBAI) or a promoter system like iodine in DMSO.[3][4][5]
The proposed mechanism can be broken down into the following key steps:
-
Deprotonation and Diazo Formation: The N-tosylhydrazone is first deprotonated by a base (if present) or undergoes thermal decomposition to generate a diazo compound with the elimination of p-toluenesulfinate.
-
Sulfur Activation: Elemental sulfur (S8) is activated by the reaction conditions, often involving a nucleophilic catalyst like iodide, to form a more reactive polysulfide species.
-
[3+2] Cycloaddition: The highly reactive diazo compound undergoes a [3+2] cycloaddition reaction with the activated sulfur species to form a five-membered heterocyclic intermediate.
-
Rearrangement and Aromatization: The initial cycloadduct undergoes rearrangement and elimination of excess sulfur atoms to afford the stable, aromatic 1,2,3-thiadiazole ring system.
Below is a visual representation of the proposed reaction pathway:
Caption: Proposed mechanism for the metal-free synthesis of 1,2,3-thiadiazoles.
Experimental Protocols: A Step-by-Step Guide
This section provides a general, yet detailed, protocol for the synthesis of 4-aryl-1,2,3-thiadiazoles using N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI). This method has been shown to be effective for a wide range of substrates.[4][5]
Materials and Reagents
-
Substituted N-tosylhydrazone (1.0 mmol)
-
Elemental sulfur (S8) (2.0 mmol)
-
Tetrabutylammonium iodide (TBAI) (0.2 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure
-
To a clean and dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-tosylhydrazone (1.0 mmol), elemental sulfur (2.0 mmol), and TBAI (0.2 mmol).
-
Add DMSO (5 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for the time indicated by TLC analysis (typically 4-12 hours).
-
Upon completion of the reaction (as monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2,3-thiadiazole.
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of 1,2,3-thiadiazoles.
Scope and Limitations: A Guide to Substrate Compatibility
This metal-free approach demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aryl ring of the N-tosylhydrazone.
| Entry | R Group on Aryl Ring | Yield (%) |
| 1 | H | 85 |
| 2 | 4-Me | 88 |
| 3 | 4-OMe | 92 |
| 4 | 4-Cl | 82 |
| 5 | 4-Br | 80 |
| 6 | 4-NO2 | 75 |
| 7 | 2-Me | 83 |
| 8 | Naphthyl | 86 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Limitations:
-
Aliphatic N-Tosylhydrazones: While the reaction is highly effective for aromatic N-tosylhydrazones, the yields for aliphatic counterparts can be lower due to potential side reactions of the corresponding diazo intermediates.
-
Steric Hindrance: Highly sterically hindered N-tosylhydrazones, particularly those with ortho-disubstitution, may exhibit slower reaction rates and require longer reaction times or higher temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at 100 °C. |
| Decomposition of starting material or intermediate | Ensure the use of dry DMSO. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple spots on TLC | Side reactions | Lower the reaction temperature slightly (e.g., to 90 °C) to minimize side product formation. Ensure the stoichiometry of the reagents is accurate. |
| Impure starting materials | Purify the N-tosylhydrazone before use. | |
| Difficulty in purification | Co-elution of product and impurities | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The metal-free synthesis of 1,2,3-thiadiazoles from N-tosylhydrazones represents a significant advancement in heterocyclic chemistry. The protocols and insights provided in this guide offer a practical and efficient route to these valuable compounds, characterized by mild reaction conditions, broad substrate scope, and operational simplicity. This methodology is well-suited for applications in drug discovery and development where the avoidance of metal contaminants is highly desirable.
References
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Hurd, C. D.; Mori, R. I. On Acylhydrazones and 1,2,3-Thiadiazoles. J. Am. Chem. Soc.1955 , 77 (20), 5359–5364. [Link]
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Shaaban, M. R.; El-Sayed, R.; El-Kashef, H. S. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Appl. Sci.2021 , 11 (12), 5742. [Link]
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Turner, M.; Linder, T.; Schnürch, M.; Mihovilovic, M. D.; Stanetty, P. Investigation of the regioselectivity of the Hurd–Mori reaction for the formation of bicyclic 1,2,3-thiadiazoles. Tetrahedron2010 , 66 (29), 5472-5478. [Link]
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A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]
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Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Semantic Scholar. [Link]
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Proposed mechanism for the 1,2,3‐thiadiazole synthesis. ResearchGate. [Link]
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Synthesis of 1,2,3‐Triazoles under Metal‐Free, Azide‐Free and Oxidant‐Free Conditions. Wiley Online Library. [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. [Link]
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Metal‐ and Oxidant‐free Electrosynthesis of 1,2,3‐Thiadiazoles from Element Sulfur and N‐tosyl Hydrazones. ResearchGate. [Link]
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I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. ResearchGate. [Link]
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In Vitro Anticancer Screening of Thiadiazole Compounds: An Application and Protocol Guide
Introduction: The Therapeutic Potential of Thiadiazole Scaffolds in Oncology
The thiadiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention for a broad spectrum of pharmacological activities, including potent anticancer effects.[2][3] The unique mesoionic character of the thiadiazole ring facilitates crossing cellular membranes, allowing these compounds to interact effectively with various biological targets implicated in cancer progression.[1] Accumulating evidence from numerous in vitro and in vivo studies has demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with critical signaling pathways.[2][4] This guide provides a comprehensive, step-by-step protocol for the in vitro screening of novel thiadiazole compounds, designed for researchers in drug discovery and oncology.
Part 1: Foundational Assays for Cytotoxicity and Viability
The initial phase of screening any potential anticancer agent is to determine its cytotoxic or cytostatic effect on cancer cells. This is crucial for establishing a compound's potency and therapeutic window.
Cell Line Selection: The First Critical Decision
The choice of cancer cell lines is paramount and should be guided by the therapeutic target of the thiadiazole compounds, if known, or a diverse panel representing different cancer types to assess broad-spectrum activity.[5][6] It is common to screen against a panel of cell lines from various cancer types such as breast, lung, colon, and leukemia.[2] For instance, the MCF-7 breast cancer cell line has frequently been observed to be sensitive to thiadiazole derivatives.[4]
Key Considerations for Cell Line Selection:
-
Tissue of Origin: Select cell lines from a range of cancer types to identify tissue-specific sensitivities.[7]
-
Genetic Background: Consider the mutation status of key oncogenes and tumor suppressor genes (e.g., p53, EGFR) that might influence compound activity.
-
Growth Characteristics: Utilize both adherent and suspension cell lines to ensure broad applicability.
Workflow for In Vitro Cytotoxicity Screening
A systematic workflow ensures reproducible and reliable data. The following diagram illustrates a typical screening cascade.
Caption: A generalized workflow for the in vitro screening of anticancer compounds.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Thiadiazole compounds (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol, DMSO)[9]
-
96-well plates
-
Multichannel pipette
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into 96-well plates at an optimal density (typically 5,000-20,000 cells/well) in 100 µL of complete medium.[8] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. After overnight incubation, replace the medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.[8]
-
Incubation: Incubate the plates for a predetermined period, typically 48 to 72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9][10]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[11][12]
Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method that measures cellular protein content, providing a reliable estimation of cell density.[13] It is less prone to interference from test compounds compared to metabolic assays.[14]
Materials:
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution[15]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[14][15]
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove excess dye and air dry.[15]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[14]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 565 nm.[16]
Data Presentation: IC50 Values
The IC50 value is a critical metric for comparing the potency of different compounds.[17] It represents the concentration of a drug required to inhibit a biological process by 50%. The results should be summarized in a clear and concise table.
| Cell Line | Cancer Type | Thiadiazole Compound A IC50 (µM) | Thiadiazole Compound B IC50 (µM) | Doxorubicin IC50 (µM) (Reference) |
| MCF-7 | Breast | 5.2 ± 0.4 | 12.8 ± 1.1 | 0.8 ± 0.1 |
| A549 | Lung | 8.9 ± 0.7 | 25.1 ± 2.3 | 1.5 ± 0.2 |
| HCT-116 | Colon | 3.5 ± 0.3 | 9.7 ± 0.9 | 0.5 ± 0.05 |
| K562 | Leukemia | 1.8 ± 0.2 | 7.4 ± 0.6 | 0.2 ± 0.03 |
Part 2: Elucidating the Mechanism of Action
Once "hit" compounds with significant cytotoxic activity are identified, the next step is to investigate their mechanism of action. This typically involves assessing their effects on apoptosis and the cell cycle.
Protocol: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the thiadiazole compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[21]
Materials:
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[21]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[21]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[21]
-
Analysis: Analyze the DNA content by flow cytometry, collecting at least 10,000 events per sample.[21]
Investigating Molecular Targets: Western Blotting
Western blotting is a powerful technique to investigate the effect of thiadiazole compounds on specific signaling pathways involved in cancer, such as those regulating apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle progression (e.g., cyclins, CDKs).[22][23]
Caption: A simplified diagram of a potential apoptotic pathway modulated by thiadiazole compounds.
Brief Western Blot Protocol:
-
Protein Extraction: Treat cells with the thiadiazole compound, then lyse the cells to extract total protein.[24]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[22]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[25]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.[24]
-
Detection: Detect the protein bands using a chemiluminescent substrate.[25]
Conclusion: A Pathway to Novel Cancer Therapeutics
The in vitro screening protocols detailed in this guide provide a robust framework for the initial evaluation of novel thiadiazole compounds as potential anticancer agents. By systematically assessing cytotoxicity and delving into the mechanisms of action, researchers can identify promising lead candidates for further preclinical and clinical development. The versatility of the thiadiazole scaffold continues to make it a highly attractive starting point in the quest for more effective and targeted cancer therapies.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. PMC - NIH. Retrieved from [Link]
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Anonymous. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. Retrieved from [Link]
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Scaccia, F., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Retrieved from [Link]
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Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6). Retrieved from [Link]
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Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. Retrieved from [Link]
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Anonymous. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Anonymous. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]
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Anonymous. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27). Retrieved from [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE (Journal of Visualized Experiments), (81), e2840. Retrieved from [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
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Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]
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Sławiński, J., et al. (2019). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 24(21), 3948. Retrieved from [Link]
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Anonymous. (2015). How can I calculate IC50 for a cytotoxic substance?. ResearchGate. Retrieved from [Link]
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Chen, Y. M., et al. (2003). Investigation of anticancer mechanism of thiadiazole-based compound in human non-small cell lung cancer A549 cells. Biochemical Pharmacology, 66(1), 123-32. Retrieved from [Link]
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Anonymous. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. Retrieved from [Link]
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Anonymous. (2021). How to calculate IC50 value. Retrieved from [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
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Anonymous. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link]
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Anonymous. (2014). How can I calculate the IC50 concentration of my drug from MTT Data?. ResearchGate. Retrieved from [Link]
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Sebolt-Leopold, J. S., & English, J. M. (2006). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 332, 1-14. Retrieved from [Link]
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Anonymous. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Retrieved from [Link]
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Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Blog - Crown Bioscience. Retrieved from [Link]
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Saunus, J. (2017). Cancer cell line selection made easy. Centre for Clinical Research - University of Queensland. Retrieved from [Link]
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Anonymous. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry. Retrieved from [Link]
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Anonymous. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
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Application Notes and Protocols: Plant Growth Regulator Activity Assay for Thiadiazole Compounds
Introduction
Thiadiazole derivatives represent a significant class of synthetic compounds exhibiting a wide range of biological activities, including potent plant growth-regulating properties.[1][2][3] Among these, Thidiazuron (TDZ), a phenylurea-type compound, is a prominent example renowned for its strong cytokinin-like activity.[4][5] Originally developed as a cotton defoliant, TDZ's application has expanded into horticulture and plant tissue culture, where it is valued for its ability to induce shoot regeneration, somatic embryogenesis, and delay senescence, often at very low concentrations.[4][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for assessing the plant growth regulator activity of novel thiadiazole compounds. We will delve into the underlying mechanisms of action, present robust bioassay protocols, and offer insights into data interpretation, empowering researchers to effectively screen and characterize these potent molecules.
The Significance of Thiadiazole Compounds in Plant Science
The cytokinin-like effects of thiadiazole compounds, particularly TDZ, are a focal point of research due to their profound impact on plant growth and development.[4][5] Cytokinins are a class of phytohormones that promote cell division (cytokinesis), influence cell differentiation, and are involved in numerous developmental processes, including shoot and root development, leaf senescence, and apical dominance.[7][8][9] Thiadiazole compounds that mimic these effects offer valuable tools for agricultural and biotechnological applications, from improving crop yield and quality to facilitating the micropropagation of elite plant varieties.[4][5]
Mechanism of Action: Unraveling the Cytokinin-Like Activity
The potent biological effects of TDZ and related thiadiazole compounds stem from their complex interaction with the plant's hormonal signaling pathways. While not a purine-based molecule like natural cytokinins, TDZ effectively mimics their action.[4][5]
Core Mechanisms of Thidiazuron (TDZ) Activity:
-
Cytokinin Receptor Interaction: TDZ is believed to directly activate cytokinin receptors, initiating a downstream signaling cascade that mirrors the natural cytokinin response.[5] This activation triggers a multi-step phosphorelay system, ultimately leading to the modulation of gene expression.[10][11]
-
Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX): TDZ can inhibit the activity of CKX, the primary enzyme responsible for cytokinin degradation.[5][12] This inhibition leads to an accumulation of endogenous cytokinins, thereby amplifying the overall cytokinin signal within the plant tissue.
-
Modulation of Endogenous Hormone Levels: TDZ influences the levels of other endogenous hormones, such as auxins.[12][13] The interplay and ratio between auxins and cytokinins are critical in determining developmental outcomes like root versus shoot formation.[9][14][15]
-
Regulation of Gene Expression: The cytokinin signaling cascade initiated by TDZ culminates in the altered expression of numerous genes.[12] Key targets include the Type-A Arabidopsis Response Regulators (ARRs), which are primary response genes to cytokinin, and genes involved in cell cycle regulation, such as CycD3.[8][16][17]
Visualizing the Cytokinin Signaling Pathway
The following diagram illustrates the simplified signaling pathway activated by both natural cytokinins and cytokinin-mimicking compounds like TDZ.
Caption: Workflow for Callus Induction Assay.
Chlorophyll Retention (Anti-Senescence) Bioassay
Cytokinins are known to delay leaf senescence, a process characterized by the degradation of chlorophyll. [7]This assay measures the ability of a compound to preserve chlorophyll content in detached leaves.
Objective: To determine the anti-senescence activity of thiadiazole compounds.
Materials:
-
Fully expanded, healthy leaves from a suitable plant (e.g., wheat, tobacco, or radish).
-
Petri dishes with filter paper.
-
Test compound solutions.
-
Ethanol (80%) or acetone for chlorophyll extraction.
-
Spectrophotometer.
Protocol:
-
Excise leaves or leaf discs of a uniform size.
-
Float the leaves/discs in Petri dishes containing different concentrations of the test compound. Include a water-only control.
-
Incubate the dishes in the dark for 3-5 days to accelerate senescence.
-
After incubation, blot the leaves dry and extract the chlorophyll by incubating them in a known volume of 80% ethanol or acetone until the tissue is white.
-
Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm using a spectrophotometer.
-
Calculate the total chlorophyll content using Arnon's equation: Total Chlorophyll (mg/L) = (20.2 x A645) + (8.02 x A663)
Data Analysis: Compare the mean chlorophyll content of treated leaves to the control. Higher chlorophyll content indicates a stronger anti-senescence effect.
Data Presentation and Interpretation
Summarizing Quantitative Data
All quantitative data from the bioassays should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of Thiadiazole Compound X on Cucumber Seedling Growth (7 Days)
| Concentration (µM) | Germination (%) | Primary Root Length (mm ± SD) | Hypocotyl Length (mm ± SD) |
| 0 (Control) | 95 ± 3 | 45.2 ± 5.1 | 30.5 ± 3.8 |
| 0.01 | 96 ± 2 | 38.7 ± 4.5 | 31.1 ± 4.0 |
| 0.1 | 94 ± 4 | 25.1 ± 3.9 | 30.8 ± 3.5 |
| 1.0 | 95 ± 3 | 12.6 ± 2.8 | 29.9 ± 4.2 |
| 10.0 | 92 ± 5 | 5.3 ± 1.5** | 28.7 ± 3.6 |
| p < 0.05, ** p < 0.01 compared to control |
Table 2: Callus Induction from Tobacco Explants by Thiadiazole Compound Y (4 weeks)
| Concentration (mg/L) | Mean Callus Fresh Weight (g ± SD) | Callus Morphology |
| 0 (Control) | 0.05 ± 0.02 | No significant growth |
| 0.1 | 0.85 ± 0.15 | Friable, light green |
| 0.5 | 1.52 ± 0.28 | Compact, green |
| 1.0 | 1.21 ± 0.21 | Compact, green, some browning |
| 2.0 | 0.98 ± 0.18 | Nodular, significant browning |
| * p < 0.01 compared to control |
Interpreting the Results
A compound exhibiting strong cytokinin-like activity will typically show:
-
Significant inhibition of primary root elongation, often at low concentrations.
-
Promotion of callus induction and proliferation, especially in the presence of an auxin.
-
A delay in leaf senescence, indicated by higher chlorophyll retention.
-
Minimal or inhibitory effects on seed germination and hypocotyl elongation at higher concentrations.
Advanced Protocols: Probing the Molecular Mechanisms
For a deeper understanding of a compound's mode of action, molecular and biochemical assays can be employed.
Cytokinin Oxidase/Dehydrogenase (CKX) Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the key cytokinin-degrading enzyme. [18] Principle: The assay measures the conversion of a radiolabeled cytokinin substrate (e.g., [2-³H]iP) to adenine by a crude or purified CKX enzyme preparation. [18]A reduction in the rate of conversion in the presence of the test compound indicates inhibition.
Gene Expression Analysis by qRT-PCR
This molecular technique quantifies changes in the transcript levels of cytokinin-responsive genes.
Principle: RNA is extracted from plant tissues treated with the thiadiazole compound. The expression levels of target genes, such as the Type-A ARRs (ARR4, ARR5, ARR7), are measured using quantitative real-time PCR (qRT-PCR) and compared to untreated controls. [8][17]A rapid and significant upregulation of these genes is a strong indicator of cytokinin pathway activation. [8][17]
Caption: Workflow for Gene Expression Analysis.
Conclusion
The protocols and methodologies outlined in this guide provide a robust framework for the systematic evaluation of thiadiazole compounds as potential plant growth regulators. By combining classical bioassays with modern molecular techniques, researchers can effectively screen novel compounds, elucidate their mechanisms of action, and identify promising candidates for applications in agriculture, horticulture, and biotechnology. The self-validating nature of this multi-assay approach, where results from different physiological tests corroborate each other, ensures a high degree of confidence in the characterization of a compound's biological activity.
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Using 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide in cell culture
An Application Guide for the Cellular Investigation of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
Introduction: The Therapeutic Potential of the Thiadiazole Scaffold
The thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1] Specifically, derivatives of 1,2,3-thiadiazole and 1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities, including promising anticancer properties.[1][2] The mesoionic character of the thiadiazole ring allows these molecules to readily cross cellular membranes, enhancing their interaction with intracellular biological targets.[1]
This application note focuses on the investigational compound 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide . While specific biological data for this molecule is not yet widely published, its structure, featuring a 1,2,3-thiadiazole core linked to a phenyl ethanethioamide group, suggests it belongs to a class of compounds with significant potential as anticancer agents. Research on analogous structures indicates that the primary mechanisms of action often involve the disruption of critical cellular processes required for tumor growth and survival, such as microtubule dynamics and programmed cell death (apoptosis).[2][3][4]
This guide provides a comprehensive framework for researchers to systematically investigate the cellular effects of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide. We will outline hypothesized mechanisms of action based on the established activities of related thiadiazole derivatives and provide detailed protocols for their experimental validation.
Hypothesized Mechanism of Action
Based on extensive literature on thiadiazole derivatives, we propose a primary hypothesized mechanism of action for 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide as a potent inhibitor of tubulin polymerization.[3][5] Many small molecules with similar structural features function as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[3] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.[2]
The downstream consequences of this action are profound:
-
Mitotic Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[6]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This cascade involves the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3), ultimately leading to programmed cell death.[7][8]
-
ROS Generation: Cellular stress induced by mitotic catastrophe can also lead to the generation of Reactive Oxygen Species (ROS), which can further amplify the apoptotic signal.[9]
The following diagram illustrates this proposed signaling cascade.
Caption: Hypothesized signaling pathway for the title compound.
Experimental Workflow for Cellular Characterization
A multi-step approach is recommended to characterize the biological activity of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide. The workflow begins with a broad assessment of cytotoxicity to determine effective concentrations, followed by more detailed mechanistic assays to dissect the cellular response.
Caption: Recommended workflow for compound characterization.
Quantitative Data Summary: Benchmarking Cytotoxicity
The first crucial step is to determine the half-maximal inhibitory concentration (IC₅₀) of the compound across a panel of human cancer cell lines. This provides a quantitative measure of its potency and helps identify sensitive cell lines for further study. While specific data for this compound is pending, related thiadiazole derivatives have shown efficacy in the low micromolar to nanomolar range.[1][6]
Table 1: Example IC₅₀ Values for Thiadiazole Derivatives Against Common Cancer Cell Lines.
| Cancer Cell Line | Tissue of Origin | Example IC₅₀ Range (µM) | Reference Compound |
| MCF-7 | Breast Adenocarcinoma | 0.5 - 15 | Doxorubicin |
| MDA-MB-231 | Breast Adenocarcinoma | 2.0 - 50 | Paclitaxel |
| HCT116 | Colorectal Carcinoma | 1.0 - 25 | 5-Fluorouracil |
| A549 | Lung Carcinoma | 0.1 - 10 | Cisplatin |
| HeLa | Cervical Carcinoma | 0.05 - 5 | Colchicine |
Note: The values presented are illustrative based on published data for structurally related compounds and should be experimentally determined for 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
Objective: To determine the IC₅₀ of the compound in selected cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide (dissolved in DMSO to create a 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound stock in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells with DMSO at the highest concentration used and "untreated control" wells with medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT/MTS Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C.
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution to each well and incubate overnight. If using MTS, the readout can be taken directly. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest.
Materials:
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution with RNase A
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.[8][10] Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak would support the hypothesized mechanism.[11]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI)
Objective: To quantify the induction of apoptosis and distinguish it from necrosis.
Materials:
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ for 24-48 hours.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6][9]
Protocol 4: Mechanistic Assays
Objective: To measure the activation of key executioner caspases like Caspase-3.[12]
Method: Use a colorimetric or fluorometric caspase-3 activity assay kit.[13]
-
Treat cells with the compound as in previous protocols.
-
Lyse the cells according to the kit's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Incubate and measure the signal (absorbance or fluorescence) over time. An increase in signal compared to the control indicates caspase-3 activation.
Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.[14]
Method: Use a fluorescence-based tubulin polymerization assay kit.
-
Reconstitute purified tubulin protein in a specialized buffer.
-
Add a fluorescent reporter that binds to polymerized microtubules.
-
In a 96-well plate, add the compound at various concentrations. Include controls: a negative control (DMSO), a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).[15]
-
Initiate polymerization by adding GTP and warming the plate to 37°C.
-
Measure the fluorescence kinetically over 60 minutes. Inhibition of the fluorescence increase compared to the DMSO control indicates that the compound is a tubulin polymerization inhibitor.
Objective: To determine if the compound induces oxidative stress.
Method: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[16][17]
-
Treat cells with the compound for various time points (e.g., 1, 6, 24 hours).
-
In the last 30 minutes of treatment, load the cells with H₂DCFDA dye.
-
Wash the cells with PBS to remove excess dye.
-
Measure the intracellular fluorescence using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates a rise in intracellular ROS levels.[18]
Conclusion and Future Directions
This application note provides a robust, hypothesis-driven framework for the initial characterization of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide. By following these protocols, researchers can efficiently determine the compound's cytotoxic potency and elucidate its primary mechanism of action. Positive results, particularly in the tubulin polymerization and G2/M arrest assays, would provide strong evidence for its classification as a microtubule-destabilizing agent and warrant further investigation, including in vivo xenograft studies and medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.
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- 9. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hurd-Mori 1,2,3-Thiadiazole Synthesis
Welcome to the technical support center for the Hurd-Mori 1,2,3-thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the creation of novel compounds. As a cornerstone in heterocyclic chemistry, the Hurd-Mori synthesis offers a direct route to the 1,2,3-thiadiazole core, a scaffold present in numerous biologically active agents.[1][2] However, like many venerable name reactions, its success is sensitive to a range of experimental variables.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of the synthesis and consistently achieve high yields.
Understanding the Hurd-Mori Reaction: The "Why"
Before troubleshooting, it is critical to understand the mechanism. The Hurd-Mori synthesis is the cyclization of a hydrazone bearing an α-methylene group with thionyl chloride (SOCl₂).[3][4] The generally accepted mechanism, which informs our troubleshooting logic, proceeds as follows:
-
Activation of Hydrazone: The reaction initiates with the electrophilic attack of thionyl chloride on the nitrogen of the hydrazone.
-
Cyclization: This is followed by an intramolecular cyclization, driven by the nucleophilicity of the α-carbon, which attacks the sulfur atom. This step eliminates hydrogen chloride.
-
Dehydration & Aromatization: Subsequent elimination steps, driven by a base (which can be the solvent or another molecule of the hydrazone), lead to the formation of the stable, aromatic 1,2,3-thiadiazole ring.
This sequence of events highlights the critical need for a reactive α-methylene group, a suitable hydrazone precursor, and active, moisture-free thionyl chloride.
Caption: Figure 1: Simplified Hurd-Mori Reaction Mechanism.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Hurd-Mori synthesis.
Category 1: Reagent & Substrate Issues
Q1: My reaction is not proceeding at all, or the yield is extremely low. I've checked my procedure, what could be the primary cause?
A1: The quality and nature of your starting materials are the most likely culprits. Here is a checklist of root causes:
-
Hydrazone Purity & Structure:
-
Causality: The fundamental prerequisite for the Hurd-Mori reaction is a hydrazone with at least one hydrogen atom on the adjacent carbon (an α-methylene or α-methine group). Without this, the necessary cyclization and subsequent aromatization cannot occur. Impurities in the hydrazone can interfere with the reaction or complicate purification.
-
Actionable Advice:
-
Verify Structure: Confirm the structure of your hydrazone precursor using ¹H NMR and ¹³C NMR. Ensure the presence of the α-hydrogens.
-
Assess Purity: Use techniques like melting point, NMR, or LC-MS to ensure the purity of your hydrazone. Recrystallize or chromatograph the hydrazone if necessary before proceeding to the cyclization step.
-
-
-
Thionyl Chloride (SOCl₂) Quality:
-
Causality: Thionyl chloride is highly reactive and susceptible to hydrolysis. Old or improperly stored SOCl₂ will contain degradation products like sulfur dichlorides (S₂Cl₂, SCl₂), SO₂, and HCl, which are less effective or completely ineffective in the reaction.[5] Since SOCl₂ reacts vigorously with water, any moisture in the reagent or reaction setup will consume it, reducing its effective concentration.[6]
-
Actionable Advice:
-
Use Fresh Reagent: Always use a fresh bottle of thionyl chloride or a recently distilled batch. Aged bottles often have a yellow or reddish hue, indicating decomposition.[5]
-
Distillation: If you suspect your SOCl₂ is old, you can distill it. A simple distillation, taking care to protect the apparatus from atmospheric moisture, is usually sufficient.
-
-
Q2: I am working with a substrate containing a nitrogen heterocycle and my yields are consistently poor (<30%). Why might this be the case?
A2: The electronic nature of substituents on your substrate, particularly on nitrogen atoms, has a profound impact on the reaction's success.
-
Causality: The basicity of a nitrogen atom within your starting material can significantly influence the reaction outcome. If the nitrogen is too basic (e.g., protected with an electron-donating alkyl group), it can be protonated by the HCl generated in situ or react undesirably with the electrophilic thionyl chloride. This diverts the reagents from the intended cyclization pathway. Conversely, an electron-withdrawing group reduces the basicity of the nitrogen, preventing these side reactions and favoring the desired cyclization.
-
Evidence-Based Insight: A study on the synthesis of pyrrolo[2,3-d][7][8][9]thiadiazoles provides a clear example of this effect. The authors found that changing the N-protecting group from an electron-donating benzyl or methyl group to an electron-withdrawing methyl carbamate group dramatically increased the yield of the desired thiadiazole.[10]
| N-Protecting Group | Electronic Effect | Reported Yield (%) | Reference |
| Benzyl (Bn) | Electron-Donating | 25% | [10] |
| Methyl (Me) | Electron-Donating | 15% | [10] |
| Methyl Carbamate (CO₂Me) | Electron-Withdrawing | 94% | [10] |
| Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][7][8][9]thiadiazole Synthesis.[10] |
-
Actionable Advice: If your substrate contains a nitrogen atom, consider using an electron-withdrawing protecting group such as a carbamate (e.g., Boc, Cbz), tosyl (Ts), or acyl group. This is a critical design choice in your synthetic strategy.
Category 2: Reaction Condition Optimization
Q3: My reaction produces a complex mixture of products and the yield of the desired thiadiazole is low. How can I optimize the reaction conditions?
A3: The Hurd-Mori reaction is sensitive to temperature and reagent stoichiometry. A complex mixture often points to side reactions or decomposition, which can be mitigated by careful control of these parameters.
-
Temperature Control:
-
Causality: While some reactions require heating to proceed, high temperatures can promote the decomposition of the starting hydrazone, the thionyl chloride, or the thiadiazole product itself. The optimal temperature is highly substrate-dependent.
-
Actionable Advice:
-
Start Cold: Begin the reaction by adding the thionyl chloride dropwise to a cooled suspension (0 °C) of the hydrazone.[4] This helps to control the initial exotherm.
-
Gradual Warming: After the addition, allow the reaction to warm slowly to room temperature.
-
Gentle Heating: If the reaction does not proceed at room temperature (as monitored by TLC), gently heat the mixture. Refluxing is common, but start with lower temperatures (e.g., 40-50 °C) and only increase if necessary. For some substrates, cooling may be required throughout the reaction.
-
-
-
Stoichiometry of Thionyl Chloride:
-
Causality: While an excess of thionyl chloride is often used to drive the reaction to completion, a large excess can lead to charring and the formation of difficult-to-remove byproducts. Using too little will result in an incomplete reaction.
-
Actionable Advice:
-
Typical Range: A common starting point is to use 2.0 to 3.0 equivalents of thionyl chloride relative to the hydrazone.[11]
-
Optimization: If you observe significant byproduct formation, try reducing the amount of SOCl₂ to ~1.5-2.0 equivalents. If the reaction is incomplete, you may need to increase it.
-
-
Caption: Figure 2: Troubleshooting Logic for Low Yield.
Category 3: Work-up and Purification
Q4: My product appears to be decomposing during purification by column chromatography on silica gel. How can I avoid this?
A4: The 1,2,3-thiadiazole ring can be sensitive to acidic conditions, and standard silica gel is acidic. This can lead to decomposition of the target compound on the column.[12]
-
Causality: The acidic surface of silica gel can catalyze the decomposition or rearrangement of sensitive heterocyclic systems. The 1,2,3-thiadiazole ring, under certain conditions, can undergo ring-opening or other transformations.[13]
-
Actionable Advice:
-
Neutralized Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (or another volatile base). This will neutralize the acidic sites on the silica surface.
-
Use Alumina: Basic or neutral alumina is an excellent alternative to silica gel for acid-sensitive compounds.
-
Recrystallization: If your product is a solid, recrystallization is often the best method to obtain high-purity material without the risk of decomposition on a stationary phase.
-
Aqueous Wash: Before chromatography, ensure your work-up includes a wash with a mild base like saturated sodium bicarbonate solution to remove any residual HCl.
-
Q5: Are there safer or milder alternatives to thionyl chloride?
A5: Yes. Concerns over the hazardous nature of thionyl chloride have led to the development of several effective alternatives, particularly for N-tosylhydrazones.
-
Other Methods: Other reported methods include using I₂ in DMSO as a catalytic system or employing ammonium thiocyanate as the sulfur source.[14][15] These methods avoid the use of the highly corrosive and water-reactive thionyl chloride.
Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-1,2,3-Thiadiazole (General Procedure)
This two-step protocol is a representative example of the Hurd-Mori synthesis, starting from a commercially available ketone.[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 8. TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Procedure toward 1,2,3-Thiadiazole [organic-chemistry.org]
- 9. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. isres.org [isres.org]
Technical Support Center: Optimizing Reaction Conditions for Thiadiazole Synthesis
Welcome to the Technical Support Center for Thiadiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of thiadiazole-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively. The thiadiazole core is a vital pharmacophore in numerous therapeutic agents, and mastering its synthesis is a critical skill in drug discovery and development.[1] This guide is structured to address common challenges and frequently asked questions, providing practical, field-tested advice to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I am planning a synthesis of a 2,5-disubstituted-1,3,4-thiadiazole. What are the most common starting materials and synthetic routes I should consider?
A1: The choice of synthetic route for 2,5-disubstituted-1,3,4-thiadiazoles largely depends on the desired substitution pattern and the availability of starting materials. The most prevalent and versatile methods involve the cyclization of open-chain precursors. Here are the primary routes to consider:
-
From Thiosemicarbazides: This is arguably the most common method, involving the cyclization of an appropriately substituted thiosemicarbazide with a carboxylic acid or its derivative.[2] This method is robust and allows for a wide range of substituents to be introduced. The reaction is typically promoted by a dehydrating agent.
-
From Acylhydrazines: Acylhydrazines can be reacted with a source of sulfur, such as carbon disulfide or isothiocyanates, to form an intermediate that then cyclizes to the thiadiazole ring.[2] This route is particularly useful when the desired acylhydrazine is readily available.
-
From Thiosemicarbazones: Oxidative cyclization of thiosemicarbazones, which are themselves synthesized from a thiosemicarbazide and an aldehyde or ketone, is another efficient method.[2] This approach is advantageous when the corresponding carbonyl compound is the most accessible starting material.
The selection of the optimal route should be guided by a retrospective analysis of your target molecule and the commercial availability or ease of synthesis of the necessary precursors.
Q2: My reaction to form a 2-amino-5-substituted-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide is giving a very low yield. What are the likely causes and how can I improve it?
A2: Low yields in this transformation are a common challenge and can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Inefficient Dehydration: The cyclization of the intermediate acylthiosemicarbazide requires the removal of a molecule of water. If the dehydrating agent is weak or used in insufficient quantity, the reaction will not proceed to completion.
-
Causality: Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used to facilitate this dehydration.[3] They protonate the carbonyl oxygen, making the carbon more electrophilic and promoting the intramolecular nucleophilic attack by the sulfur atom.
-
Solution: Consider switching to a more potent dehydrating agent like phosphorus oxychloride (POCl₃) or Eaton's reagent (P₂O₅ in methanesulfonic acid). Ensure your reagents are anhydrous, as moisture will consume the dehydrating agent.
-
-
Purity of Starting Materials: Impurities in the carboxylic acid or thiosemicarbazide can interfere with the reaction.
-
Solution: Ensure your starting materials are pure. Recrystallize or purify them if necessary. The presence of residual water is particularly detrimental.
-
-
Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to the formation of side products, so a careful optimization of the temperature is crucial.
-
Q3: I am observing the formation of a significant amount of a 1,2,4-triazole-3-thione side product in my reaction of a thiosemicarbazide with a carboxylic acid. Why is this happening and how can I prevent it?
A3: The formation of a 1,2,4-triazole-3-thione alongside the desired 1,3,4-thiadiazole is a classic example of competing cyclization pathways. The outcome is highly dependent on the reaction conditions, particularly the pH.
-
Mechanistic Insight: The intermediate formed from the condensation of the thiosemicarbazide and the carboxylic acid can undergo two different intramolecular cyclizations. In acidic conditions, the sulfur atom is a more potent nucleophile, leading to the formation of the 1,3,4-thiadiazole. However, under basic conditions, the terminal nitrogen atom of the thiosemicarbazide moiety becomes more nucleophilic and preferentially attacks the carbonyl carbon, leading to the 1,2,4-triazole-3-thione.[4][5]
-
Troubleshooting Strategy:
-
Maintain Acidic Conditions: To favor the formation of the 1,3,4-thiadiazole, ensure the reaction is carried out in a strongly acidic medium. The use of dehydrating agents like concentrated H₂SO₄ or PPA typically ensures these conditions.[5]
-
Avoid Basic Contamination: Ensure all your glassware is free from basic residues. If a base is used in the workup, it should be added cautiously after the cyclization is complete.
-
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at common problems encountered during thiadiazole synthesis and offers systematic solutions based on chemical principles.
Issue 1: Low or No Product Yield
| Potential Cause | Underlying Reason | Recommended Solution |
| Inactive Reagents | Thiosemicarbazides can degrade over time, and dehydrating agents can be deactivated by atmospheric moisture. | Use freshly opened or purified thiosemicarbazide. Ensure dehydrating agents like PPA or POCl₃ are handled under anhydrous conditions. |
| Suboptimal Temperature | The activation energy for the cyclization may not be reached, or decomposition may occur at elevated temperatures. | Monitor the reaction by TLC at different temperatures (e.g., 0 °C, room temperature, 50 °C, reflux) to find the optimal condition for your specific substrates. |
| Incorrect Solvent | The polarity of the solvent can influence the solubility of reactants and the stability of intermediates. | For syntheses from thiosemicarbazides, polar aprotic solvents like DMF or DMSO can be effective. For Hantzsch-type syntheses, alcohols like ethanol are common.[3][6] |
| Steric Hindrance | Bulky substituents on the starting materials can hinder the intramolecular cyclization step. | Increase reaction time and/or temperature. Consider using a more powerful catalyst or dehydrating agent to overcome the steric barrier. |
Issue 2: Formation of Multiple Products/Side Reactions
| Observed Side Product | Plausible Mechanistic Pathway | Preventative Measures |
| 1,2,4-Triazole-3-thione | As discussed in the FAQs, this arises from nucleophilic attack by the terminal nitrogen of the thiosemicarbazide intermediate under basic or neutral conditions.[4][5] | Maintain strongly acidic reaction conditions. The use of concentrated H₂SO₄ or PPA is recommended. |
| Unreacted Starting Material | Incomplete reaction due to insufficient activation, time, or temperature. | Increase the reaction time, temperature, or the amount of activating/dehydrating agent. Monitor the reaction progress by TLC. |
| Polymeric Materials | Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations. | Perform the reaction at a lower concentration (higher dilution). Add one of the reactants slowly to the reaction mixture to maintain its low concentration. |
| Hydrolysis Products | If water is present in the reaction mixture, it can lead to the hydrolysis of starting materials or the product. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Comparative Analysis of Common Synthetic Methods
The choice of synthetic strategy can significantly impact the yield and purity of the desired thiadiazole. The following table provides a comparative overview of common methods.
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| From Thiosemicarbazide | Carboxylic Acid, Thiosemicarbazide | H₂SO₄, PPA, or POCl₃; Heat | 60-95%[7] | Readily available starting materials, wide substrate scope. | Requires strong dehydrating agents, potential for triazole side products. |
| From Acylhydrazine | Acylhydrazine, CS₂/Isothiocyanate | Base (e.g., KOH), then Acid | 50-90%[2] | Good for specific substitution patterns. | Can be a two-step process, CS₂ is toxic and volatile. |
| Oxidative Cyclization of Thiosemicarbazones | Thiosemicarbazone | Oxidizing agent (e.g., FeCl₃, Br₂) | 70-90%[2] | Mild reaction conditions, high yields. | Requires pre-synthesis of the thiosemicarbazone. |
| Hantzsch-type Synthesis (for Thiazoles) | α-Haloketone, Thioamide | Alcohol solvent, often with heating | 70-95%[3][6] | High yielding and straightforward. | Primarily for thiazole synthesis, but analogous principles can be applied. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates.
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from Benzoic Acid and Thiosemicarbazide
Materials:
-
Benzoic acid (1.22 g, 10 mmol)
-
Thiosemicarbazide (0.91 g, 10 mmol)
-
Phosphorus oxychloride (POCl₃, 5 mL)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add benzoic acid and thiosemicarbazide.
-
Slowly add phosphorus oxychloride (5 mL) to the mixture at room temperature with stirring. Caution: The reaction is exothermic.
-
Heat the reaction mixture at 75-80 °C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol to afford 2-amino-5-phenyl-1,3,4-thiadiazole as a white solid.
Protocol 2: Purification of a 2-Amino-5-substituted-1,3,4-thiadiazole by Recrystallization
Materials:
-
Crude 2-amino-5-substituted-1,3,4-thiadiazole
-
Ethanol (or another suitable solvent like a DMF/water mixture[8])
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
Place the crude thiadiazole in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent (e.g., ethanol) to just cover the solid.
-
Gently heat the mixture on a hot plate with swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Reaction Mechanisms and Workflow Diagrams
A clear understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways in thiadiazole synthesis.
Mechanism of 1,3,4-Thiadiazole Formation from Thiosemicarbazide
Caption: Competing cyclization pathways.
References
-
Proposed mechanism for the synthesis of 1,2,4-triazole-5-thiones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). Molecules, 30(22), 4422. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 22, 2026, from [Link]
-
Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1475. [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 22, 2026, from [Link]
- A Comparative Guide to the Synthesis of 1,3,4-Thiadiazoles. (2025). BenchChem.
- Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2004). Mini-Reviews in Organic Chemistry, 1(4), 375-385.
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
- Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. (2023). Journal of Kufa for Chemical Sciences, 1(3), 61-71.
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
- Kamali, M. (2016). Synthesis of some new 5- substituted of 2-amino-4-phenylthiazoles and bis(2-aminothiazole)sulfides. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 22, 2026, from [Link]
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). Molecules, 30(22), 4422.
-
DOT Language. (n.d.). Graphviz. Retrieved January 22, 2026, from [Link]
- Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives.
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2020). Molecules, 25(16), 3646. [Link]
- Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. (2021).
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2009). Journal of Analytical Chemistry, 64(1), 1-13.
- Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. (2022). Chemistry Africa, 5(4), 1019-1033.
- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (n.d.). Google Patents.
-
What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool. (2016, May 22). YouTube. Retrieved January 22, 2026, from [Link]
- Synthesis of 1,2,4 triazole compounds. (2022). ISRES Publishing.
- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2012). Journal of Mosul University, 38(2), 22-30.
-
How do I draw chemical compounds and chemical reaction mechanisms and add it to my questions? (2017, May 22). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]
- rNets: A standalone package to visualize reaction networks. (2024). ChemRxiv.
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2020). Molecules, 25(16), 3624. [Link]
- Kumar, V., & Singh, P. (2010). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. Asian Journal of Chemistry, 22(9), 6829-6839.
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry, 18(5), 558-573.
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- 8. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Purification of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and the specific chemical nature of thiadiazole and thioamide moieties.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and purification of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide.
Q1: What are the key structural features of this compound that influence its chromatographic behavior? A: The molecule possesses distinct features that dictate its polarity and stability. The 1,2,3-thiadiazole ring and the ethanethioamide group both contain nitrogen and sulfur atoms, introducing polarity and potential sites for hydrogen bonding.[1][2] Conversely, the phenyl ring provides a nonpolar, aromatic character. This amphiphilic nature means that its solubility and interaction with chromatographic stationary phases can be finely tuned by the choice of the mobile phase. The thioamide group (C=S) is significantly different from its amide (C=O) counterpart; it is more reactive and can be susceptible to degradation under certain conditions.[3][4]
Q2: What are the primary challenges in purifying thioamides and thiadiazoles? A: The main challenges stem from the reactivity and potential instability of these functional groups.
-
Acid Sensitivity: The 1,2,3-thiadiazole ring, in particular, can be sensitive to acidic conditions, which are often present in standard silica gel chromatography.[5] This can lead to decomposition of the target compound directly on the column.
-
Thioamide Reactivity: Thioamides can be more prone to degradation than amides, especially under harsh acidic or basic conditions during workup or purification.[4][6]
-
Synthesis Byproducts: If Lawesson's reagent or P₄S₁₀ was used for the thionation of the corresponding amide, phosphorus-containing byproducts might be present. These can be difficult to remove by standard chromatography.[6]
-
Metal Chelation: The sulfur and nitrogen atoms can act as ligands, potentially interacting with metal surfaces in HPLC systems, which may lead to peak tailing or other artifacts.[7]
Q3: Which chromatographic techniques are most suitable for this compound? A: Both normal-phase and reversed-phase chromatography can be effective, depending on the scale and purity requirements.
-
Flash Column Chromatography (Normal-Phase): This is ideal for medium to large-scale purification (milligrams to grams). Silica gel is the most common stationary phase, but its acidity must be considered.[5]
-
High-Performance Liquid Chromatography (HPLC) (Reversed-Phase): This is the method of choice for high-purity applications, final purification steps, and analytical verification. A C18 or ODS column is a common starting point.[8]
Q4: How should I select a solvent system for flash chromatography? A: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin-Layer Chromatography (TLC) plate. Start with a non-polar solvent and gradually add a more polar one.
-
Recommended Starting Systems:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
Rationale: The goal is to find a balance where the compound moves off the baseline but is well-separated from both less polar and more polar impurities. A low Rf value ensures a sufficient number of column volumes for effective separation.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the chromatographic purification of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Compound | 1. Decomposition on Column: The compound may be degrading on the acidic silica gel.[5][9] 2. Irreversible Adsorption: Highly polar functional groups can bind strongly to active sites on the silica. 3. Incorrect Eluent Polarity: The mobile phase may be too weak to elute the compound. | 1. Test for Stability: Spot the compound on a TLC plate, let it sit for 30-60 minutes, then elute. A new spot or streaking indicates decomposition. 2. Deactivate Silica Gel: Prepare a slurry of silica gel in your mobile phase containing 1% triethylamine to neutralize acidic sites.[5] 3. Switch Stationary Phase: Use neutral or basic alumina as an alternative to silica gel.[5] 4. Increase Eluent Strength: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. |
| Poor Separation / Co-elution | 1. Inappropriate Solvent System: The chosen mobile phase does not provide adequate resolution between the compound and impurities. 2. Column Overload: Too much sample was loaded onto the column for its size. 3. Poor Column Packing: Channeling or cracks in the stationary phase prevent proper separation. | 1. Optimize Solvent System with TLC: Test various solvent systems (e.g., trying dichloromethane/methanol or adding a small amount of a third solvent) to maximize the ΔRf between your compound and impurities. 2. Reduce Sample Load: A general rule is to load 1-5% of the silica gel mass. 3. Improve Packing Technique: Ensure the silica gel is packed as a uniform, homogenous bed. Use the "slurry packing" method for best results. Consider using a pre-packed column. |
| Tailing or Broad Peaks | 1. Acidic Compound on Basic Alumina / Basic Compound on Silica: Strong interactions between the analyte and stationary phase. 2. Secondary Interactions: The thioamide or thiadiazole moieties may be interacting with active sites on the silica. 3. High Sample Concentration: Can lead to peak fronting or tailing. | 1. Add a Modifier: Add a small amount of a modifier to the mobile phase. For silica gel, adding 0.5-1% acetic acid can sharpen peaks of acidic compounds, while 0.5-1% triethylamine can help with basic compounds. Given the nature of the target compound, triethylamine is a better first choice. 2. Use End-Capped HPLC Columns: For reversed-phase HPLC, use a high-quality, end-capped C18 column to minimize interactions with residual silanols. |
| Product Elutes as an Oil, Not a Solid | 1. Residual Solvent: Trapped solvent from the column can prevent crystallization. 2. Presence of Minor Impurities: Small amounts of closely-related impurities can disrupt the crystal lattice. | 1. Thorough Drying: Dry the product under high vacuum for an extended period. Co-evaporation with a solvent that does not solvate the product well (e.g., hexane or pentane) can help remove residual polar solvents. 2. Re-purification: If impurities are suspected (check via HPLC or ¹H NMR), a second chromatographic step with a different solvent system or technique (e.g., preparative HPLC) may be necessary.[5] |
Section 3: Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal-Phase)
This protocol outlines a standard procedure for purifying the title compound on a gram scale.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that gives an Rf value of ~0.3 for the target compound.
-
To check for stability, run a 2D TLC: spot the compound, run the plate in one direction, dry it completely, rotate 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. Any spots below the diagonal indicate degradation.[9]
-
-
Column Preparation:
-
Select a glass column with an appropriate diameter for your sample size (e.g., a 40 mm diameter column for 1-2 g of crude material).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase. To mitigate potential degradation, consider adding 0.5-1% triethylamine to the solvent used for the slurry and the mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure no air bubbles or cracks are present.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the column surface without disturbing the bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase.
-
Collect fractions and monitor their contents by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
-
Combine the pure fractions, and remove the solvent under reduced pressure.
-
Section 4: Visualization
Troubleshooting Workflow Diagram
The following diagram provides a logical decision-making process for addressing common issues during the chromatographic purification of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide.
Caption: Troubleshooting decision tree for chromatography issues.
References
- BenchChem. (2025). Technical Support Center: HPLC Analysis of Sulfur Allotropes. Benchchem.
- BenchChem. (2025). Avoiding common pitfalls in thioamide synthesis. Benchchem.
- Niraimathi, V., & Suresh, R. (2024).
- Restek. (n.d.). Troubleshooting Guide.
- YouTube. (2023). Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence.
- ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chrom
- University of Rochester, Department of Chemistry. (n.d.).
- Research Journal of Pharmacy and Technology. (n.d.).
- NIH PubMed Central. (n.d.).
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
- BenchChem. (2025).
- BenchChem. (2025).
- PubMed. (2021).
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. isres.org [isres.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Side Product Formation in Thionyl Chloride Cyclization Reactions
Welcome to the Technical Support Center for troubleshooting thionyl chloride cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side product formation during these critical synthetic transformations. Here, we provide in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My thionyl chloride cyclization is giving a complex mixture of products. What are the most common side products I should be looking for?
A: Thionyl chloride (SOCl₂), while an effective reagent for cyclizations such as the Bischler-Napieralski and Pictet-Spengler reactions, is highly reactive and can lead to several side products depending on the substrate and reaction conditions.[1][2][3] The most frequently encountered side products include:
-
Styrene Derivatives: In reactions like the Bischler-Napieralski synthesis, a significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[1][4] This is particularly favored when the intermediate nitrilium salt is sterically hindered or when the aromatic ring is not sufficiently activated for cyclization.[1]
-
Chlorinated Intermediates: Incomplete cyclization can result in the isolation of chlorinated, uncyclized starting material. This occurs when the electrophilic aromatic substitution step is slow.
-
Polymerization/Tarry Materials: The strong acidic conditions generated by the reaction of thionyl chloride with trace moisture (producing HCl and SO₂) can lead to the polymerization or degradation of sensitive starting materials and products, resulting in the formation of intractable tars.[5]
-
Sulfite Esters: With substrates containing alcohol functionalities, the formation of dialkyl sulfite esters is a possibility, especially if the reaction is not driven to completion to form the alkyl chloride.[6]
-
Over-chlorination: In substrates with multiple reactive sites, such as certain heterocyclic compounds, thionyl chloride can lead to chlorination at unintended positions.[7]
Q2: What is the primary cause of the styrene side product in my Bischler-Napieralski reaction, and how can I prevent it?
A: The formation of styrene derivatives is a classic side reaction in the Bischler-Napieralski cyclization and is attributed to a retro-Ritter reaction mechanism.[1][4] This pathway becomes competitive with the desired intramolecular cyclization.
Mechanism of Styrene Formation:
The reaction proceeds through a nitrilium ion intermediate. If the aromatic ring is not electron-rich enough or if there is significant steric hindrance, the nitrilium ion can fragment, leading to the elimination of a nitrile and the formation of a stable carbocation, which then loses a proton to form the styrene derivative.[1]
Preventative Measures:
-
Increase Aromatic Ring Nucleophilicity: The presence of electron-donating groups on the aromatic ring significantly accelerates the desired cyclization, outcompeting the retro-Ritter pathway.[4][8]
-
Choice of Reagent: While thionyl chloride can be used, other dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are often more effective and can suppress styrene formation.[1][2] For substrates lacking electron-donating groups, refluxing in POCl₃ with P₂O₅ is often the most effective method.[4]
-
Solvent Choice: Using a nitrile solvent that corresponds to the eliminated fragment can shift the equilibrium away from the retro-Ritter product.[1]
-
Alternative Reagents: The use of oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion altogether, thus preventing the retro-Ritter side reaction.[1][4]
Q3: I suspect my thionyl chloride has decomposed. What are the decomposition products, and how do they interfere with my cyclization reaction?
A: Thionyl chloride is susceptible to decomposition, especially in the presence of moisture or upon prolonged heating above its boiling point (76 °C).[9][10]
Decomposition Products:
-
Reaction with Water: Thionyl chloride reacts exothermically with water to produce sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][11] SOCl₂ + H₂O → SO₂ + 2HCl
-
Thermal Decomposition: Upon heating, particularly above 140°C, thionyl chloride can decompose to sulfur dioxide, chlorine, and sulfur monochloride.[12] 4SOCl₂ → S₂Cl₂ + 2SO₂ + 3Cl₂
Interference in Cyclization Reactions:
-
Increased Acidity: The generation of HCl from hydrolysis increases the acidity of the reaction mixture, which can promote acid-catalyzed side reactions like polymerization and degradation of sensitive functional groups.[5]
-
Reduced Reagent Purity: The presence of decomposition products lowers the effective concentration of thionyl chloride, potentially leading to incomplete reactions.
-
Side Reactions from Impurities: Sulfur chlorides (SCl₂, S₂Cl₂) are reactive species that can lead to undesired chlorination or sulfur incorporation into your molecule.[13]
To mitigate these issues, it is crucial to use freshly distilled thionyl chloride and ensure all glassware is scrupulously dried before use.
Troubleshooting Guides
Issue: Low Yield and Significant Tar Formation
This is a common problem in thionyl chloride cyclizations, often stemming from reagent quality and reaction conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield and tar formation.
Detailed Troubleshooting Steps
-
Assess Thionyl Chloride Quality:
-
Implement Strict Anhydrous Conditions:
-
Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Optimize Reaction Temperature:
-
Initial Addition: The reaction of thionyl chloride with many functional groups is highly exothermic.[14] It is often beneficial to add the thionyl chloride dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the initial exotherm and prevent localized overheating, which can lead to decomposition.[6]
-
Reaction Temperature: While some cyclizations require elevated temperatures (reflux), determine the lowest effective temperature for your specific substrate to minimize thermal decomposition.
-
-
Consider a Non-Nucleophilic Base:
-
If your substrate is particularly acid-sensitive, the inclusion of a non-nucleophilic base like pyridine can be beneficial. Pyridine will neutralize the HCl generated during the reaction, potentially reducing acid-catalyzed degradation.[15][16] However, be aware that the use of pyridine can sometimes alter the reaction mechanism.[11]
-
Experimental Protocols
Protocol 1: Purification of Thionyl Chloride
This protocol is essential for reactions sensitive to impurities.
Objective: To remove acidic impurities and sulfur chlorides from commercial thionyl chloride.
Materials:
-
Commercial thionyl chloride
-
Boiled linseed oil (optional, for further purification)[18][19]
-
Distillation apparatus with a condenser and receiving flask (all oven-dried)
-
Heating mantle
-
Calcium chloride drying tube
Procedure:
-
Safety First: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Thionyl chloride is corrosive and reacts violently with water.[20]
-
Initial Distillation (Acid Removal):
-
To a round-bottom flask, add the commercial thionyl chloride.
-
Add quinoline (approximately 10g per 50g of SOCl₂) or triphenyl phosphite (10% w/w).[17][18][19] These reagents will react with and remove acidic impurities.
-
Assemble the distillation apparatus, ensuring all joints are well-sealed. Protect the apparatus from atmospheric moisture with a calcium chloride drying tube.
-
Heat the mixture gently to reflux, then distill the thionyl chloride. Collect the fraction boiling at 75-77 °C.
-
-
Second Distillation (Sulfur Chloride Removal - Optional):
-
Storage: Store the purified thionyl chloride in a tightly sealed bottle under an inert atmosphere (e.g., nitrogen) and protect it from light.
Protocol 2: Setting up an Inert Atmosphere Reaction
Objective: To prevent the reaction of thionyl chloride with atmospheric moisture.
Materials:
-
Oven-dried reaction flask with a sidearm
-
Oven-dried condenser and addition funnel
-
Septa
-
Nitrogen or argon gas source with a bubbler
-
Schlenk line (optional, for more rigorous conditions)
Procedure:
-
Assemble the Apparatus: Assemble the dry glassware (flask, condenser, addition funnel) while it is still hot and immediately place it under a positive pressure of inert gas.
-
Purge the System: Allow the inert gas to flow through the system for several minutes to displace any air and residual moisture. The outflow of gas should be directed through an oil bubbler to monitor the flow rate and prevent back-diffusion of air.
-
Introduce Reagents:
-
Add solid reagents to the reaction flask under a positive flow of inert gas.
-
Add anhydrous solvents and liquid reagents via a syringe through a septum.
-
-
Maintain Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas.
Data Presentation
Table 1: Influence of Reaction Conditions on Side Product Formation in a Model Bischler-Napieralski Reaction
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Desired Product Yield (%) | Styrene Side Product (%) |
| 1 | SOCl₂ | Toluene | 110 | 45 | 30 |
| 2 | POCl₃ | Toluene | 110 | 75 | 15 |
| 3 | POCl₃ / P₂O₅ | Toluene | 110 | 85 | <5 |
| 4 | POCl₃ | Acetonitrile | 82 | 80 | 10 |
Data is illustrative and based on general trends reported in the literature.[1][2][4]
Mechanistic Visualization
Diagram 1: Competing Pathways in the Bischler-Napieralski Reaction
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. manavchem.com [manavchem.com]
- 10. Thionyl_chloride [bionity.com]
- 11. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 12. US3155457A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 13. US4337235A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Purification of thionyl chloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of Thiadiazole-Based Compounds for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the solubility challenges of thiadiazole-based compounds. Substitutions on the thiadiazole core, especially with aromatic groups, can significantly reduce aqueous solubility, creating obstacles for biological assays and preclinical development.[1][2] This resource offers practical strategies and detailed protocols to overcome these critical solubility hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common solubility issues encountered when working with thiadiazole derivatives.
Q1: Why do so many of my thiadiazole-based compounds exhibit poor water solubility? A1: The low water solubility of many thiadiazole derivatives is inherent to their chemical structure. The addition of lipophilic (water-fearing) groups, such as phenyl rings, increases the molecule's overall hydrophobicity.[1] Furthermore, the planar structure of the thiadiazole ring can contribute to high crystal lattice energy, making it energetically unfavorable for water molecules to break apart the crystal and solvate the individual molecules.[1]
Q2: What is the best starting solvent for preparing a stock solution of a new thiadiazole compound? A2: Dimethyl sulfoxide (DMSO) is the most common and recommended first-choice solvent for preparing high-concentration stock solutions.[3] Its strong solubilizing power for nonpolar compounds and compatibility with most in vitro assays at low final concentrations (typically <0.5%) make it a versatile starting point.[4][5] If solubility in DMSO is limited, other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered, but their compatibility with the specific bioassay must be verified.[1]
Q3: What does the term "kinetic solubility" mean and why is it important for my bioassay? A3: Kinetic solubility refers to the apparent solubility of a compound determined by diluting a concentrated DMSO stock solution into an aqueous buffer.[6][7] This measurement mimics the conditions under which compounds are typically tested in high-throughput screening (HTS) and other bioassays.[8][9] It is a critical parameter because it reflects the concentration at which a compound might precipitate when introduced to the aqueous assay environment, which can lead to inaccurate results.[9] It differs from thermodynamic solubility, which is the true equilibrium solubility of a solid compound in a solvent.[10]
Q4: Can the excipients or formulation agents I use to improve solubility interfere with my assay? A4: Yes, this is a critical consideration. Co-solvents, surfactants, and other excipients can have direct biological effects or interfere with assay readouts.[11][12] For example, high concentrations of DMSO can be cytotoxic to cells.[13] Surfactants can disrupt cell membranes or denature proteins, and cyclodextrins may interact with assay components.[14][15] It is essential to run appropriate vehicle controls (the formulation without the test compound) to identify and account for any background effects.[16]
Part 2: Troubleshooting Guide: Common Solubility Problems
This section provides in-depth, question-and-answer-based troubleshooting for specific issues.
Problem 1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer.
Q: What is causing this "crash out," and how can I fix it? A: This phenomenon, often called "solvent shock" or "precipitation upon dilution," occurs when the compound's concentration exceeds its kinetic solubility limit in the final aqueous buffer.[1][17] The compound is soluble in the organic stock but not in the aqueous medium.
Solutions & Mitigation Strategies:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible, ideally below 0.5%, to minimize both solvent effects on the assay and the risk of precipitation.[1][4]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution.[1] This gradual change in solvent polarity can prevent the compound from precipitating.[17]
-
Lower the Working Concentration: If possible, reduce the final concentration of your test compound to stay below its aqueous solubility limit.[17]
-
Use a Co-Solvent System: Preparing the stock solution in a mixture of DMSO and another water-miscible solvent like ethanol or PEG 400 can sometimes improve solubility in the final aqueous solution.[1][18]
Problem 2: My compound seems to be degrading or is unstable in my DMSO stock solution over time.
Q: How can I confirm instability and what are the best practices for storage? A: Visual cues like color changes or precipitation can indicate instability. To confirm, you can use analytical techniques like HPLC to check for the appearance of degradation peaks over time.
Solutions & Best Practices:
-
Proper Storage: Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[4]
-
Consider Alternative Solvents: If a compound is known to be unstable in DMSO (e.g., contains highly reactive electrophilic groups), consider solvents like DMF or DMA, ensuring they are compatible with your assay.[1]
-
Use Freshly Prepared Solutions: For compounds with known stability issues, preparing fresh solutions immediately before each experiment is the most reliable approach.
Problem 3: Standard methods are not working, and my compound remains stubbornly insoluble.
Q: What advanced formulation strategies can I employ for these highly challenging compounds? A: For compounds with extremely low aqueous solubility, more advanced formulation techniques are necessary. These methods aim to alter the physicochemical properties of the compound to enhance its interaction with water.
Advanced Strategies:
-
pH Modification: For thiadiazoles with ionizable functional groups (acidic or basic centers), adjusting the pH of the buffer can significantly increase solubility.[18][] By converting the molecule to its more soluble salt form, you can often achieve the desired concentration.[20] A preliminary test to assess solubility at different pH values (e.g., pH 5.0, 7.4, and 9.0) is recommended.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[21] They can encapsulate the poorly soluble thiadiazole molecule, forming an inclusion complex that has greatly enhanced aqueous solubility.[1][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used for this purpose.[23][24]
-
Employ Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, increasing their apparent solubility. Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used, but their concentration must be kept low and carefully controlled to avoid disrupting cell membranes or interfering with the assay.
Part 3: Key Experimental Protocols & Data
Workflow for Selecting a Solubilization Strategy
The following diagram outlines a decision-making process for addressing solubility issues with thiadiazole compounds.
Caption: Decision tree for troubleshooting thiadiazole solubility.
Table 1: Properties of Common Co-solvents for Bioassays
| Co-Solvent | Properties | Max Recommended Concentration (Cell-based) | Potential Issues |
| DMSO | Aprotic, high solubilizing power | < 0.5%[4] | Cytotoxicity above 1%, can interfere with some enzymes.[16][25] |
| Ethanol | Protic, water-miscible | < 1% | Can have biological effects, higher volatility.[5] |
| PEG 400 | Polyethylene glycol, viscous liquid | 1-2% | Can affect cell permeability, potential for batch variability. |
| DMF | N,N-Dimethylformamide | < 0.1% | Higher toxicity than DMSO, must verify assay compatibility.[5] |
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the standard procedure for preparing compound solutions for use in bioassays.
Materials:
-
Thiadiazole compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: Determine the mass of the compound required to prepare a stock solution of the desired concentration (e.g., 10 mM). Use a molarity calculator for accuracy.
-
Weigh Compound: Accurately weigh the compound into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO to the vial.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes or gentle warming (e.g., 37°C). Visually inspect to ensure no solid particles remain.[26]
-
Storage: Aliquot the concentrated stock solution into single-use volumes in tightly sealed vials and store at -80°C.[4]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare intermediate dilutions in 100% DMSO if necessary.
-
Final Dilution: Dilute the stock or intermediate solution into the final aqueous assay buffer. Add the compound solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.[27]
Protocol 2: High-Throughput Kinetic Solubility Assay (UV-Vis Method)
This protocol provides a method for determining the kinetic solubility of a compound in your specific assay buffer.[6][28]
Materials:
-
10 mM compound stock in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well clear, flat-bottom microplate (for dilution)
-
96-well UV-transparent microplate (for measurement)
-
96-well filter plate (e.g., 0.45 µm PVDF)
-
Plate reader capable of UV-Vis absorbance measurements
Procedure:
-
Prepare Compound Plate: Add 5 µL of the 10 mM DMSO stock solution to the top wells of a 96-well dilution plate. Perform a 2-fold serial dilution down the plate using DMSO.
-
Add Buffer: To a separate 96-well plate, add 245 µL of the aqueous assay buffer to each well.
-
Dilution: Transfer 5 µL from each well of the compound plate to the corresponding wells of the buffer plate. This creates a final DMSO concentration of 2%. Mix thoroughly.
-
Incubate: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for 1.5 to 2 hours to allow precipitation to equilibrate.[28]
-
Filter: Place the filter plate on top of a clean UV-transparent plate. Transfer the solutions from the incubated plate to the filter plate and centrifuge to separate any undissolved precipitate.
-
Measure Absorbance: Using a UV spectrophotometer or plate reader, measure the absorbance of the filtrate at the compound's λmax.[28]
-
Data Analysis: Create a standard curve using known concentrations of the compound. Calculate the concentration of the dissolved compound in each well. The kinetic solubility is the highest concentration at which the measured value is consistent with the expected diluted concentration (i.e., before precipitation causes a drop in the measured concentration).[28]
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BioDuro. (n.d.). ADME Solubility Assay.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
- PCBIS. (n.d.). Kinetic solubility.
- Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed.
- Benchchem. (n.d.). Technical Support Center: Overcoming Purpurin Precipitation in Aqueous Buffer Solutions.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- NIH. (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments.
- Benchchem. (n.d.). Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds.
- ResearchGate. (n.d.). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay.
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
- Popescu, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- TCG GreenChem, Inc. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
- ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- NIH. (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
- ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 1,3-Thiazine Derivatives in Bioassays.
- Reddit. (2022). I dont store them as organic/aqueous solutions.
- NIH. (2025). Impact of Excipient and Cell Concentration on the Viability, Proliferation, and Adhesion of Mesenchymal Stem Cells.
- Semantic Scholar. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
- AAPS. (2022). A Critical Overview of the Biological Effects of Excipients (Part II).
- Reddit. (2022). Need help with drug compound precipitating out of solution.
- JOCPR. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- MDPI. (n.d.). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms.
- CASSS. (n.d.). Analytical Considerations for Excipients Used in Biotechnology Products.
- ResearchGate. (2025). Microenvironmental pH Modulation in Solid Dosage Forms.
- MDPI. (n.d.). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds.
- ResearchGate. (2025). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
Sources
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- 4. medchemexpress.cn [medchemexpress.cn]
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Technical Support Center: Stability of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide in DMSO
Welcome to the technical support center for 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.
Introduction
2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide is a molecule of interest for various research applications, likely owing to the biological activities associated with both the 1,2,3-thiadiazole and thioamide functional groups.[1][2] However, the combination of these moieties in a single structure, coupled with the use of DMSO as a solvent, presents unique stability challenges that must be carefully considered. This guide provides a comprehensive overview of potential degradation pathways, troubleshooting advice, and best practices for handling and analysis.
DMSO is a widely used solvent in biological research due to its excellent solubilizing properties.[3] However, it is not an inert solvent and can participate in or promote various chemical reactions, particularly with sulfur-containing compounds.[3][4] Understanding these potential interactions is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide in DMSO changing color over time?
A color change in your DMSO stock solution is often the first visual indicator of compound degradation. Several factors could be at play:
-
Degradation of the 1,2,3-Thiadiazole Ring: This heterocyclic system can be susceptible to thermal or photochemical decomposition.[5][6] This process can lead to the extrusion of nitrogen gas (N₂) and the formation of highly reactive and often colored intermediates such as thiirenes or thioketenes.[5][6]
-
Oxidation of the Thioamide Group: The thioamide sulfur is susceptible to oxidation, which can be promoted by dissolved oxygen or reactive oxygen species that may be present in aged or improperly stored DMSO.
-
Solvent-Induced Degradation: DMSO itself can degrade, especially under acidic conditions or upon exposure to light and heat, forming various byproducts that can react with your compound.[4]
Q2: I'm observing a decrease in the biological activity of my compound from my DMSO stock solution. What could be the cause?
A loss of potency is a strong indicator of compound degradation. The parent molecule is likely converting into one or more degradation products that have reduced or no affinity for the biological target. The potential causes are the same as those leading to a color change, namely the decomposition of the 1,2,3-thiadiazole ring or modification of the thioamide group.
Q3: My HPLC-MS analysis of an aged DMSO stock solution shows multiple new peaks that were not present in the freshly prepared solution. What are these?
The appearance of new peaks in your chromatogram confirms the formation of degradation products. These could be:
-
Isomers: Rearrangement products of the parent compound.
-
Degradants: Resulting from the cleavage or modification of the 1,2,3-thiadiazole or thioamide moieties.
-
Adducts: Formed from the reaction of your compound with DMSO or its degradation byproducts.
It is crucial to characterize these new species to understand the degradation pathway and its implications for your experimental results.
Q4: What are the best practices for preparing and storing stock solutions of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide in DMSO?
To minimize degradation, adhere to the following guidelines:
-
Use High-Purity, Anhydrous DMSO: Water and impurities can accelerate degradation. Use freshly opened, high-purity, anhydrous DMSO.
-
Prepare Fresh Solutions: Ideally, prepare solutions fresh for each experiment. If storage is necessary, follow the guidelines below.
-
Store at Low Temperatures: Store stock solutions at -20°C or, preferably, at -80°C.[7]
-
Protect from Light: Use amber vials or wrap vials in aluminum foil to protect the solution from light, which can induce photochemical degradation of the 1,2,3-thiadiazole ring.[5][8]
-
Inert Atmosphere: For long-term storage, consider aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature fluctuations.
Troubleshooting Guide
This section provides a systematic approach to investigating and resolving stability issues.
Issue 1: Inconsistent Biological Data
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Compound Degradation in DMSO Stock | 1. Prepare a fresh stock solution in high-purity, anhydrous DMSO. 2. Compare the activity of the fresh stock to the aged stock. 3. Analyze both fresh and aged stocks by HPLC-MS to check for the appearance of degradation products. | If the fresh stock restores activity, discard the old stock and adhere to strict storage protocols. |
| Reaction with Assay Components | 1. Incubate the compound in the assay buffer (without cells or target protein) for the duration of the experiment. 2. Analyze the sample by HPLC-MS to check for degradation. | If degradation is observed, consider modifying the assay buffer (e.g., adjusting pH, adding antioxidants) or reducing the incubation time. |
Issue 2: Appearance of Unknown Peaks in Analytical Data
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Degradation of the Parent Compound | 1. Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. 2. Use techniques like high-resolution mass spectrometry (HRMS) and NMR to elucidate the structures of the major degradants. | Characterizing the degradation products will help in understanding the stability limitations of the compound and in developing a stability-indicating analytical method. |
| DMSO-Related Artifacts | 1. Analyze a blank DMSO sample that has been subjected to the same storage and handling conditions as your compound solution. 2. Compare the chromatogram of the blank DMSO to your sample to identify solvent-related peaks. | Subtract any solvent-related peaks from your sample analysis. |
Potential Degradation Pathways
The structure of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide contains two key functional groups prone to degradation in DMSO: the 1,2,3-thiadiazole ring and the thioamide group.
Degradation of the 1,2,3-Thiadiazole Ring
The 1,2,3-thiadiazole ring is known to be unstable under thermal and photochemical conditions, leading to the extrusion of dinitrogen (N₂).[5][6] This can result in the formation of a highly reactive thiirene intermediate, which can then rearrange to a thioketene. These reactive species can subsequently dimerize or react with other molecules in the solution.[6]
Caption: Potential degradation pathway of the 1,2,3-thiadiazole ring.
Reactions Involving the Thioamide Group
The thioamide group is susceptible to several reactions, particularly in a polar aprotic solvent like DMSO which can enhance the reactivity of nucleophiles and electrophiles.[9][10]
-
Hydrolysis: In the presence of trace amounts of water and acid or base, the thioamide can hydrolyze to the corresponding amide or carboxylic acid.
-
Oxidation: The sulfur atom can be oxidized to a sulfine or sulfene, especially in the presence of oxidizing agents or light.
-
Nucleophilic Attack: The thioamide sulfur is nucleophilic and can react with electrophiles.[11]
Caption: Potential reactions of the thioamide functional group.
Experimental Protocol: Forced Degradation Study
To systematically investigate the stability of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide, a forced degradation (or stress testing) study is recommended.[12][13] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Objective
To identify the degradation pathways and products of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide under various stress conditions.
Materials
-
2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
-
High-purity, anhydrous DMSO
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Amber HPLC vials
-
Photostability chamber
-
Oven
Procedure
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 100 µL of the DMSO stock with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 100 µL of the DMSO stock with 900 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 100 µL of the DMSO stock with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the DMSO stock solution in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose a vial of the DMSO stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Keep a vial of the DMSO stock solution at -20°C, protected from light.
-
-
Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, by a stability-indicating HPLC-UV-MS method.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.
-
Data Analysis and Interpretation
-
Calculate the percentage of degradation for each stress condition.
-
Use the mass spectrometry data to propose structures for the observed degradation products.
-
This information will reveal the compound's vulnerabilities and help in developing appropriate handling and storage procedures.
Caption: Workflow for a forced degradation study.
Conclusion
The stability of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide in DMSO is a critical parameter that can significantly impact the reliability of experimental data. By understanding the potential degradation pathways involving the 1,2,3-thiadiazole ring and the thioamide group, and by implementing rigorous handling and storage protocols, researchers can mitigate the risks of compound instability. We recommend performing a forced degradation study to fully characterize the stability profile of this compound in your specific experimental context.
For further assistance, please do not hesitate to contact our technical support team.
References
-
Eawag. (1997). Dimethyl Sulfoxide & Organosulfide Cycle Map. Eawag-BBD. [Link]
-
Kelly, D. P., & Kertesz, M. A. (2003). Microbial degradation of dimethylsulphide and related C1-sulphur compounds: organisms and pathways controlling fluxes of sulphur in the biosphere. FEMS Microbiology Reviews, 27(5), 529-550. [Link]
-
Polo, E., et al. (2011). Early events in the photochemistry of 1,2,3-thiadiazole studied by ultrafast time-resolved UV-vis and IR spectroscopies. The Journal of Physical Chemistry A, 115(50), 14207-14215. [Link]
-
ResearchGate. (n.d.). Early Events in the Photochemistry of 1,2,3-Thiadiazole Studied by Ultrafast Time-Resolved UV-Vis and IR Spectroscopies. [Link]
-
Kingsbury, C. I., & Cram, D. J. (1960). The Mechanism of Dimethyl Sulfoxide Catalysis in Nucleophilic Displacement. Journal of the American Chemical Society, 82(8), 1810-1814. [Link]
-
ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. [Link]
-
Visscher, P. T., & Taylor, B. F. (1993). Utilization of Dimethyl Sulfide as a Sulfur Source with the Aid of Light by Marinobacterium sp. Strain DMS-S1. Applied and Environmental Microbiology, 59(11), 3784-3789. [Link]
-
ResearchGate. (n.d.). Catalytic Role of Elemental Sulfur in the DMSO-Promoted Oxidative Coupling of Methylhetarenes with Amines: Synthesis of Thioamides and Bis-Aza-Heterocycles. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]
-
BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
ResearchGate. (n.d.). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. [Link]
-
ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. [Link]
-
NIH. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
NIH. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. [Link]
-
The Royal Society of Chemistry. (2022). Thioamide N–C(S) Activation by Ground-State- Destabilization. [Link]
-
MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Link]
-
NIH. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. [Link]
-
ResearchGate. (n.d.). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. [Link]
-
BuyersGuideChem. (n.d.). 2-(4-(1,2,3-Thiadiazol-4-yl)phenyl)ethane thioamide. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]
-
LCGC North America. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Wiley. (2004). The Chemistry of 1,2,3-Thiadiazoles. [Link]
-
ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]
-
PubMed. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. [Link]
-
NIH. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]
-
Finetech Industry Limited. (n.d.). 2-[4-(thiadiazol-4-yl)phenyl]ethanethioamide. [Link]
-
Pacifichem. (2021). Thioamides: Tools for studying protein stability in vitro and in vivo. [Link]
-
PubMed. (2009). Biochemical and biological properties of 4-(3-phenyl-[6][14][15] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. [Link]
-
PubChem. (n.d.). 2-(4-(1,2,3-Thiadiazol-4-yl)phenyl)thioacetamide. [Link]
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Technical Support Center: Navigating the Labyrinth of 1,2,3-Thiadiazole Workup
Welcome, researchers, to your dedicated resource for mastering the art of 1,2,3-thiadiazole purification. This guide, curated by a Senior Application Scientist, moves beyond standard protocols to offer a deep dive into the chemical intricacies of handling these versatile yet sensitive heterocycles. Here, you will find not just troubleshooting steps, but the scientific rationale to empower your experimental design and ensure the integrity of your compounds.
Frequently Asked Questions (FAQs): Your First Line of Defense
This section addresses the most common challenges encountered during the workup of 1,2,3-thiadiazole derivatives.
Q1: My 1,2,3-thiadiazole appears to be decomposing on silica gel. What's happening and how can I prevent it?
A1: This is a classic issue. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The 1,2,3-thiadiazole ring, particularly when substituted with electron-donating groups, can be susceptible to acid-catalyzed degradation. This can manifest as streaking on your TLC plate, low recovery from column chromatography, or the appearance of new, unidentified spots.
-
The "Why": The acidic protons on the silica surface can protonate the nitrogen atoms of the thiadiazole ring, activating it towards nucleophilic attack by water or other nucleophiles present in the solvent, potentially leading to ring-opening or rearrangement.
-
The Solution:
-
Neutralized Silica Gel: Deactivate the acidic sites on your silica gel by pre-treating it with a base like triethylamine (TEA). A common practice is to flush the packed column with a solvent system containing 1-3% TEA before loading your compound.
-
Alumina Chromatography: Consider switching your stationary phase to neutral or basic alumina, which provides a non-acidic environment for your separation.[1][2][3]
-
Alternative Purification: For highly sensitive compounds, recrystallization or preparative High-Performance Liquid Chromatography (HPLC) with a neutral mobile phase are excellent alternatives to silica gel chromatography.
-
Q2: I'm observing a significant loss of my product during aqueous workup, especially after a basic wash. What is the degradation pathway?
A2: 1,2,3-thiadiazoles are notoriously sensitive to strong bases. Treatment with bases like organolithium compounds, sodium amide, or even potassium t-butoxide can induce ring cleavage.[1] This reaction proceeds via deprotonation at the C5 position (if unsubstituted), leading to the extrusion of molecular nitrogen and the formation of a highly reactive alkynyl thiolate intermediate.
-
The "Why": The acidity of the C5 proton allows for facile deprotonation by a strong base. The resulting anion readily undergoes ring fragmentation, driven by the thermodynamic stability of the extruded dinitrogen molecule.
-
The Solution:
-
Avoid Strong Bases: During your aqueous workup, use mild bases like saturated sodium bicarbonate (NaHCO₃) solution for neutralization instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Minimize Contact Time: If a basic wash is unavoidable, keep the contact time to a minimum and perform the extraction at low temperatures to slow down the rate of degradation.
-
Consider Substituent Effects: Be aware that 1,2,3-thiadiazoles bearing electron-donating groups are generally more susceptible to base-catalyzed decomposition.[4]
-
Q3: My crude product is an oil that won't crystallize. How can I effectively purify it?
A3: Oily products are common and often contain residual solvents or low-molecular-weight impurities that inhibit crystallization.
-
Initial Cleanup: Dissolve the oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the solution with saturated sodium bicarbonate and then brine to remove acidic and water-soluble impurities. Dry the organic layer thoroughly with a drying agent like sodium sulfate before concentrating.
-
Chromatography is Key: If the oil persists, column chromatography is your primary tool. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. For acid-sensitive compounds, use neutralized silica or alumina as discussed in Q1.
-
Advanced Techniques: If column chromatography fails to provide a pure product, preparative HPLC can be a powerful method for purifying non-crystalline compounds.
Q4: How does the substitution pattern on the 1,2,3-thiadiazole ring affect its stability during workup?
A4: The electronic nature of the substituents plays a crucial role in the stability of the 1,2,3-thiadiazole ring.
-
Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density in the ring, making it more susceptible to electrophilic attack (e.g., by acidic protons) and can also increase the rate of base-catalyzed decomposition.[4][5]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or carboxylates decrease the electron density of the ring, generally increasing its stability towards both acidic and basic conditions. For instance, the incorporation of electron-withdrawing groups on an aryl ring attached to the thiadiazole can increase the thermal stability of the compound.[5]
Troubleshooting Guides: A Deeper Dive into Degradation
Issue 1: Suspected Acid-Catalyzed Degradation
Symptoms:
-
Streaking or new baseline spots on TLC after spotting and letting it sit for a while.
-
Low or no recovery of the desired product from a silica gel column.
-
Appearance of new peaks in the NMR of column fractions that are not present in the crude material.
Underlying Cause: Acid-catalyzed ring opening or rearrangement. While the exact mechanism can be complex and substrate-dependent, a plausible pathway involves protonation of a ring nitrogen, followed by nucleophilic attack, leading to ring cleavage.
Workflow for Diagnosis and Resolution:
Caption: Diagnostic workflow for suspected acid-catalyzed degradation.
Issue 2: Degradation During Basic Workup
Symptoms:
-
Significant decrease in product yield after washing with a basic solution.
-
Evolution of gas (N₂) may be observed.
-
Appearance of highly unsaturated byproducts (alkynes) in the crude NMR.
Underlying Cause: Base-catalyzed ring cleavage to form an alkynyl thiolate.
Degradation Pathway Visualization:
Caption: Base-catalyzed degradation of 1,2,3-thiadiazoles.
Preventative Measures and Workup Modifications:
| Problematic Step | Standard Procedure | Recommended Modification for Sensitive 1,2,3-Thiadiazoles | Rationale |
| Neutralization of Acid | Wash with 1M NaOH or K₂CO₃ solution. | Wash with saturated NaHCO₃ solution. | NaHCO₃ is a weaker base and less likely to induce ring cleavage. |
| Removal of Acidic Byproducts | Extraction with a dilute basic solution. | Use of a solid-phase scavenger resin or a quick wash with cold, dilute base. | Minimizes contact time with the basic aqueous phase. |
| General Handling | Workup at room temperature. | Perform all extractions and washes at 0-5 °C. | Lower temperatures decrease the rate of degradation reactions. |
Experimental Protocols: Best Practices for Purification
Protocol 1: Preparation and Use of Triethylamine-Neutralized Silica Gel
This protocol details the deactivation of acidic silica gel for the safe purification of 1,2,3-thiadiazoles.
Materials:
-
Standard silica gel (60-120 or 230-400 mesh)
-
Triethylamine (TEA)
-
Petroleum ether or hexane
-
Rotary evaporator
Procedure:
-
Slurry Preparation: In a fume hood, add your desired amount of silica gel to a round-bottom flask. Add enough petroleum ether or hexane to create a mobile slurry.
-
Basification: Add triethylamine to the slurry, typically 2-3 mL of TEA per 150 g of silica gel.[3]
-
Mixing: Swirl the flask to ensure the triethylamine is evenly distributed throughout the silica gel.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the silica gel thoroughly under high vacuum overnight to remove any residual solvent and excess triethylamine.
-
Column Packing: Pack your chromatography column with the prepared neutralized silica gel using your desired eluent system.
Pro-Tip: You can also neutralize a pre-packed column by flushing it with a solvent system containing 1-3% triethylamine before loading your sample.[6]
Protocol 2: General Guidelines for Alumina Chromatography
Alumina is an excellent alternative to silica gel for acid-sensitive compounds. It is available in three forms: acidic, neutral, and basic. For 1,2,3-thiadiazoles, neutral or basic alumina is recommended.
Considerations:
-
Activity: Alumina is graded by its activity (Brockmann activity I, II, III, etc.), which corresponds to its water content. Activity I is the most active (least water). For many applications, a less active grade (II or III) is sufficient and can prevent irreversible adsorption of polar compounds.
-
Solvent Selection: The eluting power of solvents is different on alumina compared to silica. A typical solvent series from weak to strong is: hexane, toluene, diethyl ether, dichloromethane, ethyl acetate, acetone, methanol.
-
Method Development: Always develop your separation on a small scale using TLC plates (alumina TLC plates are commercially available) before committing to a large-scale column.
Protocol 3: Preparative HPLC for High-Purity Isolation
When other methods fail or for obtaining highly pure material, preparative HPLC is the method of choice.
Starting Point for Method Development:
-
Column: A C18 reversed-phase column is a good starting point for many 1,2,3-thiadiazole derivatives.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. The addition of a buffer, such as ammonium acetate or formic acid (if the compound is stable), can improve peak shape. For acid-sensitive compounds, a neutral pH mobile phase is crucial.
-
Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic phase to elute your compound.
-
Detection: UV detection is typically used, with the wavelength set to the λmax of your compound.
| Compound Type | Example Mobile Phase | Notes |
| Neutral Aryl-1,2,3-thiadiazoles | Acetonitrile/Water | A simple gradient from 50:50 to 95:5 Acetonitrile/Water over 20 minutes. |
| Polar or Ionizable 1,2,3-thiadiazoles | Methanol/Water with 10 mM Ammonium Acetate | The buffer helps to maintain a consistent ionization state and improve peak shape. |
| Acid-Sensitive 1,2,3-thiadiazoles | Acetonitrile/Water (pH adjusted to 7 with ammonium hydroxide) | Ensure the final pH is neutral to prevent degradation on the column. |
References
-
Micetich, R. G. The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. Canadian Journal of Chemistry, 1970 , 48(13), 2006-2015. [Link]
-
Teledyne ISCO. RediSep neutral alumina column purification of high pKa compounds. Application Note AN36. [Link]
-
The Royal Society of Chemistry. Supporting Information for [Insert relevant article if found, otherwise use a general procedure]. [Link]
-
ResearchGate. When basification of silica gel is required, before using Column chromatography?. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Topics in Heterocyclic Chemistry (Vol. 1, pp. 1-155). Springer. [Link]
-
Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Bakulev, V. A., Morzherin, Y. Y., & Glukhareva, T. V. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds, 54(10), 845-865. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis and properties of 1,2,3-thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(4), 993-1022. [Link]
-
Abbas, I. M., & Hayat, F. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
Sources
- 1. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
This technical support guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide. Recognizing the challenges inherent in multi-step heterocyclic synthesis and thionation reactions, this document provides practical, experience-driven solutions to common experimental hurdles. Our focus is on ensuring scientific integrity, reproducibility, and efficient scaling of this important synthetic intermediate.
Synthetic Strategy Overview
The synthesis of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide is typically approached via a multi-step sequence. A common and reliable strategy involves the initial construction of the core 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]acetamide precursor, followed by a robust thionation step to yield the final thioamide product. This precursor-based approach allows for easier purification and characterization prior to the introduction of the sensitive thioamide functional group.
The workflow below outlines this common synthetic pathway.
Caption: General workflow for the synthesis of the target thioamide.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for converting the amide precursor to the final thioamide product?
A1: For the conversion of an amide to a thioamide, the use of Lawesson's Reagent (LR) is a widely adopted and reliable method.[1][2] It is known for its mild reaction conditions compared to alternatives like phosphorus pentasulfide (P₄S₁₀) and generally provides good to excellent yields.[1] The reaction involves heating the amide with LR in an anhydrous, high-boiling solvent such as toluene or dioxane. While several methods exist for thioamide synthesis, including from nitriles[3][4], the thionation of a well-characterized amide precursor with LR is often preferred for its predictability and scalability.
Q2: What are the primary safety concerns when working with Lawesson's Reagent and other thionating agents?
A2: The primary concerns are toxicity and malodor. Lawesson's Reagent and its byproducts are organophosphorus sulfur compounds that should be handled with care in a well-ventilated fume hood. Reactions and work-ups can release hydrogen sulfide (H₂S) and other volatile, foul-smelling sulfur compounds.[5] It is highly recommended to quench all glassware and waste solutions containing residual thionating agents with an oxidizing agent like sodium hypochlorite (bleach) before disposal to neutralize the odor and toxicity.
Q3: How can I effectively monitor the progress of the thionation reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective method. The starting amide and the resulting thioamide typically have different polarities. Thioamides are generally less polar than their corresponding amides.[6] A suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be developed to achieve good separation between the starting material spot and the product spot. The reaction is considered complete when the starting amide spot is no longer visible by TLC analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Problem Area 1: Synthesis of the 1,2,3-Thiadiazole Precursor
Q: My Hurd-Mori reaction to form the 1,2,3-thiadiazole ring is resulting in a low yield. What are the common causes?
A: Low yields in the Hurd-Mori cyclization, which typically uses thionyl chloride (SOCl₂) to convert a hydrazone into a 1,2,3-thiadiazole, can stem from several factors.[7]
-
Moisture Contamination: Thionyl chloride reacts violently with water. The reaction must be conducted under strictly anhydrous conditions using dry solvents and glassware. Any moisture will consume the reagent and inhibit the cyclization.
-
Suboptimal Temperature: The reaction temperature is critical. The initial reaction with thionyl chloride is often performed at low temperatures (e.g., 0 °C or below) to control the exothermic reaction, followed by gentle warming to complete the cyclization.[7] Running the reaction too hot can lead to decomposition and the formation of side products.
-
Impure Hydrazone: The purity of the hydrazone starting material is paramount. Impurities can interfere with the cyclization process. Ensure the hydrazone is thoroughly purified, typically by recrystallization, before proceeding.
Problem Area 2: Thionation with Lawesson's Reagent
Q: My TLC shows incomplete conversion of the amide to the thioamide, even after prolonged reaction time. How can I drive the reaction to completion?
A: Incomplete conversion is a common issue and can often be resolved by adjusting the reaction conditions.
-
Stoichiometry of Lawesson's Reagent (LR): While 0.5 equivalents of LR (which is a dimer) are stoichiometrically required, it is often beneficial to use a slight excess (e.g., 0.6-0.7 equivalents) to ensure the reaction goes to completion, especially on a larger scale.
-
Reaction Temperature and Time: Thionation of amides often requires elevated temperatures.[8] If you are running the reaction in a solvent like THF, switching to a higher-boiling solvent like toluene or xylene and refluxing may be necessary to provide sufficient thermal energy.[5]
-
Reagent Quality: Lawesson's Reagent can degrade over time, especially if not stored properly under anhydrous conditions. Using a fresh, high-purity batch of LR is recommended for optimal results.
Q: I am struggling to remove the phosphorus-containing byproducts after thionation with Lawesson's Reagent. What are the most effective purification strategies?
A: This is the most frequently cited drawback of using Lawesson's Reagent.[2][8] The phosphorus byproduct often has a polarity similar to the desired thioamide, making separation challenging.
-
Modified Work-up: Some byproducts can be removed with an aqueous wash. However, a more robust method is to pass the crude material through a short plug of silica gel with a non-polar solvent (like hexane or toluene) to remove some of the less polar byproducts before comprehensive column chromatography.
-
Column Chromatography: This is the most effective method. A carefully selected solvent gradient is crucial. It is often helpful to use a solvent system with a chlorinated solvent (e.g., dichloromethane) as they can be particularly effective at separating thioamides from the phosphorus impurities.
-
Recrystallization: If your final product is a solid, recrystallization can be a highly effective, scalable alternative to chromatography. Experiment with various solvent systems (e.g., ethanol, ethyl acetate/hexane, toluene) to find conditions where the thioamide crystallizes while the impurities remain in the mother liquor.
Q: The reaction with Lawesson's Reagent is giving me multiple unidentified side products. What could be going wrong?
A: The formation of multiple products suggests that either the starting material or the product may be unstable under the reaction conditions.
-
Reaction Temperature Too High: While heat is required, excessive temperatures can cause decomposition of the starting material or the 1,2,3-thiadiazole ring, which can be thermally sensitive. Try running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C in toluene instead of reflux at 110 °C).
-
Acid Sensitivity of the Thiadiazole Ring: The 1,2,3-thiadiazole ring can be sensitive to acidic conditions.[9] While LR itself is not acidic, impurities or degradation can introduce acidic species. Adding a non-nucleophilic base like pyridine or diisopropylethylamine in small amounts can sometimes mitigate side reactions, though this should be optimized carefully.
Problem Area 3: Scaling Up the Synthesis
Q: I need to scale up the synthesis to a 10-gram scale or larger. What are the critical parameters to consider for the thionation step?
A: Scaling up requires careful consideration of reaction control and purification.
-
Heat Management: The thionation reaction can be exothermic. When scaling up, add the Lawesson's Reagent in portions to the heated solution of the amide to maintain better control over the internal temperature and prevent a runaway reaction.
-
Solvent Volume: Ensure the reaction is not overly concentrated. A sufficient volume of solvent is needed to maintain good stirring and heat transfer. A typical starting point is a concentration of 0.1-0.2 M.
-
Shift from Chromatography to Recrystallization: Large-scale column chromatography can be cumbersome and expensive. Invest significant effort in developing a reliable recrystallization protocol for the final product. A successful recrystallization will be far more efficient for purification at scale.[10]
-
Gram-Scale Synthesis Viability: Recent studies have demonstrated the viability of gram-scale synthesis of related heterocyclic compounds using Lawesson's reagent, achieving high yields without the need for column chromatography by optimizing the reaction and employing recrystallization.[10]
Experimental Protocol: Thionation of Amide Precursor
This protocol describes a general procedure for the thionation of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]acetamide using Lawesson's Reagent.
Materials:
-
2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]acetamide (1.0 eq)
-
Lawesson's Reagent (0.6 eq)
-
Anhydrous Toluene
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]acetamide (1.0 eq).
-
Add anhydrous toluene to dissolve the amide (approx. 0.1 M concentration).
-
Begin stirring and add Lawesson's Reagent (0.6 eq) in one portion.
-
Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane) every 30 minutes until the starting amide is fully consumed (typically 2-4 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove any insoluble material, washing the pad with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.
-
Dissolve the crude material in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude thioamide by silica gel column chromatography or recrystallization to yield the pure 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide.[8]
Data Summary Table
The table below summarizes typical conditions and expected outcomes for the thionation step.
| Parameter | Condition | Expected Outcome/Rationale |
| Thionating Agent | Lawesson's Reagent | Good yields, milder conditions than P₄S₁₀.[1] |
| Equivalents of LR | 0.5 - 0.7 eq | 0.5 is stoichiometric; a slight excess helps drive the reaction to completion. |
| Solvent | Anhydrous Toluene, Dioxane | High boiling point allows for necessary reaction temperature; must be anhydrous.[5] |
| Temperature | 80 - 110 °C (Reflux) | Provides activation energy for the thionation of the amide.[8] |
| Reaction Time | 2 - 6 hours | Varies with substrate reactivity and temperature; monitor by TLC. |
| Work-up | Aqueous wash (NaHCO₃) | Helps remove some acidic impurities and water-soluble byproducts. |
| Purification | Column Chromatography | Effective for removing phosphorus byproducts but can be challenging to scale.[2] |
| Recrystallization | Highly effective and scalable method if the product is a crystalline solid.[10] |
References
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Mahammed, K. A., et al. (2009). A Mild and Versatile Synthesis of Thioamides. Synlett, 2009(14), 2338-2340. Retrieved from [Link]
-
C&EN Global Enterprise. (1960). Chemists Find General Thioamide Synthesis. Chemical & Engineering News, 38(25), 48. Retrieved from [Link]
-
Oka, K., et al. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 36(16), 2247-2252. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Compilation of related research. Retrieved from various sources including [Link]
-
Al-Adiwish, W. M., et al. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 25(21), 5190. Retrieved from [Link]
-
O'Brien, P. (1998). The Role of Lawesson's Reagent in the Total Synthesis of Macrocyclic Natural Products. Journal of the Chemical Society, Perkin Transactions 1, (9), 1439-1455. Retrieved from [Link]
-
Kumar, P., & Kumar, R. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Catalysts, 11(11), 1387. Retrieved from [Link]
-
Popiolek, R., & Koszelewski, D. (2022). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Molecules, 27(15), 4935. Retrieved from [Link]
-
Rios-Linares, C. F., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7552. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
-
Kumar, A., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(3), 1396-1411. Retrieved from [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. Retrieved from [Link]
-
Yekhlef, M., et al. (2014). New method of synthesis of 2-naphthylthioacetamides from 4-(2-naphthyl)-1,2,3-thiadiazole. Russian Journal of General Chemistry, 84(9), 1580–1582. Retrieved from [Link]
-
Butler, D. E., & Smith, G. P. (2024). 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide. Molbank, 2024(1), M1774. Retrieved from [Link]
-
Ghorai, P., et al. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Advances, 14, 18563-18569. Retrieved from [Link]
Sources
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A Mild and Versatile Synthesis of Thioamides [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Thiadiazole Synthesis Beyond Thionyl Chloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for thiadiazole synthesis. As Senior Application Scientists, we understand the challenges and nuances of heterocyclic chemistry. This guide provides in-depth technical support, troubleshooting, and frequently asked questions regarding the synthesis of thiadiazoles, with a focus on alternatives to the traditionally used yet hazardous thionyl chloride. We aim to equip you with the knowledge to navigate these synthetic routes effectively and safely.
The Shift from Thionyl Chloride: Why Seek Alternatives?
Thionyl chloride (SOCl₂) has long been a workhorse for the synthesis of 1,3,4-thiadiazoles, primarily through the dehydration of N,N'-diacylhydrazines or the cyclization of thiosemicarbazides. However, its use is fraught with challenges. It is highly corrosive, moisture-sensitive, and releases toxic gases (HCl and SO₂) as byproducts. These safety and handling concerns have driven the exploration of milder and more selective reagents. This guide will explore several viable alternatives, detailing their application, mechanism, and providing practical guidance for their use in your laboratory.
Frequently Asked Questions (FAQs)
Q1: My thiadiazole synthesis using Lawesson's reagent is giving a low yield. What are the common causes?
A1: Low yields with Lawesson's reagent can stem from several factors:
-
Reagent Quality: Lawesson's reagent can degrade over time, especially if not stored under anhydrous conditions. Use freshly opened or properly stored reagent.
-
Reaction Temperature: The reaction typically requires elevated temperatures (refluxing in solvents like toluene or xylene). Ensure your reaction is reaching and maintaining the optimal temperature.
-
Stoichiometry: While a 0.5 equivalent of Lawesson's reagent is often sufficient for the conversion of one dicarbonyl equivalent, empirical optimization may be necessary.
-
Reaction Time: Incomplete reaction is a common issue. Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.
-
Work-up Procedure: The phosphorus-containing byproducts can sometimes complicate purification. An aqueous work-up can help remove some of these impurities.
Q2: I am seeing multiple spots on my TLC after a phosphorus oxychloride-mediated cyclization of a thiosemicarbazide. What could they be?
A2: Phosphorus oxychloride (POCl₃) is a strong dehydrating agent, but its reactivity can lead to side products.[1] Besides your desired 2-amino-1,3,4-thiadiazole, you might be observing:
-
Unreacted Starting Material: The reaction may not have gone to completion.
-
Oxadiazole Formation: Under certain conditions, particularly with prolonged heating or in the presence of residual water, the thiosemicarbazide can be converted to the corresponding 2-amino-1,3,4-oxadiazole.
-
Phosphorylated Intermediates: Incomplete hydrolysis of intermediates can leave phosphorus-containing species that will appear on your TLC.
-
Polymeric Materials: Harsh reaction conditions can lead to the formation of intractable polymeric byproducts.
Q3: Can the Burgess reagent be used for synthesizing all types of thiadiazoles?
A3: The Burgess reagent is a mild and selective dehydrating agent, primarily used for the cyclodehydration of hydroxy amides and thioamides to form oxazolines and thiazolines, respectively.[2] Its application for the direct synthesis of aromatic thiadiazoles from acyclic precursors like N,N'-diacylhydrazines is less common but has been reported for the analogous 1,3,4-oxadiazoles. Its utility would likely be in the cyclization of a pre-formed thioacylhydrazine or a similar precursor containing a hydroxyl group that can be eliminated.
Q4: What are the advantages of using oxidative cyclization methods for thiadiazole synthesis?
A4: Oxidative cyclization of thiosemicarbazones offers several advantages:
-
Mild Conditions: These reactions are often carried out at room temperature, making them suitable for sensitive substrates.
-
Atom Economy: Many oxidative cyclization reactions are efficient in their use of atoms.
-
Accessibility of Starting Materials: Thiosemicarbazones are readily prepared from the condensation of thiosemicarbazide with aldehydes or ketones.
-
Metal-Free Options: While some methods use metal salts like FeCl₃ or CuCl₂, others employ metal-free oxidants like iodine, which can be advantageous in terms of cost and toxicity.
Troubleshooting Guides for Alternative Reagents
This section provides detailed protocols and troubleshooting advice for common alternative reagents used in thiadiazole synthesis.
Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀)
These reagents are powerful thionating agents used to convert dicarbonyl compounds, such as N,N'-diacylhydrazines, into 2,5-disubstituted-1,3,4-thiadiazoles.
Reaction Principle: The reaction involves the thionation of the carbonyl groups of the diacylhydrazine followed by an intramolecular cyclization and dehydration to form the thiadiazole ring.
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-thiadiazole from N,N'-Dibenzoylhydrazine using Lawesson's Reagent
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N'-dibenzoylhydrazine (1.0 eq) in anhydrous toluene (10-15 mL per gram of starting material).
-
Reagent Addition: Add Lawesson's reagent (0.5 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Troubleshooting: Lawesson's Reagent/P₄S₁₀
| Problem | Potential Cause | Solution |
| Low or no conversion | Inactive reagent. | Use fresh, properly stored Lawesson's reagent or P₄S₁₀. |
| Insufficient temperature. | Ensure the reaction is refluxing vigorously. Consider a higher boiling solvent like xylene if necessary. | |
| Incomplete dissolution of starting materials. | Use a sufficient volume of solvent. | |
| Formation of a black, tarry substance | Decomposition at high temperatures. | Reduce the reaction time and monitor carefully. |
| Presence of impurities in starting materials. | Recrystallize the starting diacylhydrazine before use. | |
| Difficult purification | Phosphorus-containing byproducts. | Perform an aqueous work-up. A wash with dilute NaOH can sometimes help. Filtration through a short plug of silica gel can also be effective.[3] |
| Unpleasant odor | Formation of hydrogen sulfide and other sulfur compounds. | Conduct the reaction in a well-ventilated fume hood. Quench any residual reagent carefully with a bleach solution. |
Mechanism Visualization: Lawesson's Reagent in Thiadiazole Synthesis
Caption: Reaction pathway for Lawesson's Reagent-mediated synthesis of 1,3,4-thiadiazoles.
Phosphorus Oxychloride (POCl₃)
POCl₃ is a strong dehydrating agent commonly used for the cyclization of thiosemicarbazides to form 2-amino-1,3,4-thiadiazoles.[4]
Reaction Principle: POCl₃ activates the carbonyl group of the acylthiosemicarbazide intermediate (formed in situ or pre-synthesized), facilitating intramolecular cyclization and subsequent dehydration.
Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from Benzoylthiosemicarbazide [5]
-
Reaction Setup: In a round-bottom flask, place benzoylthiosemicarbazide (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (5-10 equivalents) dropwise at 0 °C.
-
Reaction Conditions: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90 °C for 1-2 hours.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Very carefully and slowly, quench the reaction by adding crushed ice. This is a highly exothermic reaction.
-
Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonia until basic (pH > 8).
-
The product will precipitate out of the solution.
-
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.
Troubleshooting: Phosphorus Oxychloride
| Problem | Potential Cause | Solution |
| Violent reaction during work-up | POCl₃ reacts vigorously with water. | Add ice or water extremely slowly and with efficient cooling in an ice bath. |
| Low yield | Incomplete reaction. | Ensure the reaction is heated for a sufficient amount of time. |
| Hydrolysis of the product during work-up. | Perform the neutralization step at a low temperature. | |
| Formation of oxadiazole byproduct | Presence of water in the reaction mixture. | Use anhydrous conditions and freshly distilled POCl₃. |
| Product is difficult to precipitate | The product may be somewhat soluble in water. | After neutralization, cool the mixture for an extended period to maximize precipitation. Extraction with an organic solvent like ethyl acetate may be necessary. |
Logical Flow for POCl₃ Troubleshooting
Sources
Validation & Comparative
A Comparative Cytotoxicity Analysis: 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide and Cisplatin in Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced side effects is relentless. This guide provides a comparative overview of the cytotoxic properties of the novel synthetic compound 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide and the well-established chemotherapeutic agent, cisplatin. While direct comparative experimental data for 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide is not extensively available in peer-reviewed literature, this guide will leverage data from closely related 1,2,3-thiadiazole and other thiadiazole derivatives to provide a scientifically grounded comparison.
The thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects.[1][2] These compounds often exert their cytotoxicity through mechanisms distinct from traditional platinum-based drugs, offering potential avenues to overcome drug resistance. Cisplatin, a cornerstone of combination chemotherapy for various malignancies, exerts its cytotoxic effects primarily through the formation of DNA adducts, triggering a cascade of cellular events culminating in cell death.[3][4]
This guide will delve into the mechanisms of action, present available cytotoxicity data for thiadiazole derivatives against various cancer cell lines in comparison to cisplatin, and provide detailed experimental protocols for assessing these cytotoxic effects.
Mechanistic Showdown: How They Kill Cancer Cells
The cytotoxic pathways of thiadiazole derivatives and cisplatin, while both leading to apoptosis, are initiated by different cellular interactions.
Thiadiazole Derivatives: A Multi-pronged Attack
Thiadiazole-containing compounds have been shown to induce cancer cell death through a variety of mechanisms, highlighting their versatility as a pharmacophore.[2][5] Key mechanisms include:
-
Induction of Apoptosis: Many thiadiazole derivatives trigger programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some derivatives have been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent activation of caspases 3, 8, and 9.[6][7]
-
Cell Cycle Arrest: Thiadiazole compounds can halt the progression of the cell cycle at various phases, most commonly G1/S or G2/M, preventing cancer cell proliferation.[8][9] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs).[10]
-
Enzyme Inhibition: Certain thiadiazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as carbonic anhydrases, kinases (e.g., EGFR, HER-2, Akt), and histone deacetylases (HDACs).[1][8][11] By blocking these enzymes, they disrupt crucial signaling pathways necessary for tumor growth and survival.
Cisplatin: The DNA Damager
Cisplatin's cytotoxic mechanism is well-characterized and centers on its interaction with DNA.[3][4]
-
Cellular Uptake and Activation: Cisplatin enters the cell and undergoes aquation, where chloride ligands are replaced by water molecules, forming a reactive, positively charged species.[4]
-
DNA Adduct Formation: The aquated cisplatin binds to the N7 position of purine bases in DNA, primarily forming 1,2-intrastrand crosslinks between adjacent guanine residues.[4]
-
DNA Damage Response and Cell Cycle Arrest: These DNA adducts distort the DNA structure, interfering with replication and transcription. This triggers a DNA damage response, leading to cell cycle arrest, typically at the G2 phase, to allow for DNA repair.[8][12]
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. This can be initiated through p53-dependent and p53-independent pathways, ultimately leading to the activation of caspases and programmed cell death.[10][13]
Cytotoxicity Profile: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes a selection of reported IC50 values for various thiadiazole derivatives against different cancer cell lines, with cisplatin included for comparison. It is important to note that these values can vary depending on the specific cell line, exposure time, and assay conditions.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Thiadiazole Derivatives | |||
| D-ring fused DHEA derivative | T47D (Breast) | 0.042 - 0.058 | [13] |
| Pyrazole oxime derivative | Huh-7 (Liver) | 10.11 | [1] |
| Pyrazole oxime derivative | Panc-1 (Pancreatic) | 12.22 | [1] |
| 1,3,4-Thiadiazole Derivatives | |||
| 2-phenyloamino-5-(2,4-dihydroxyphenyl) | T47D (Breast) | 9.7 - 19.9 | [1] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) | MCF-7 (Breast) | 49.6 | [6] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | A549 (Lung) | 0.034 (mmol/L) | [14] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | RXF393 (Renal) | 7.01 | [11] |
| Cisplatin | |||
| A549 (Lung) | 11 | [1] | |
| SW707 (Colon) | 16.3 | [1] | |
| T47D (Breast) | 20.7 | [1] | |
| C6 (Glioma) | 24.33 (µg/mL) | [8] |
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is paramount in preclinical drug development. The following are detailed protocols for two standard assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[15]
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (Thiadiazole derivative and Cisplatin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Annexin V-PI Apoptosis Assay by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[5][12]
Materials:
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Cold PBS
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells by treating them with the thiadiazole derivative or cisplatin for the desired time. Include an untreated control.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.[5]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or volumes as recommended by the manufacturer).[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Conclusion and Future Directions
While cisplatin remains a potent and widely used chemotherapeutic agent, its efficacy is often limited by severe side effects and the development of drug resistance. Thiadiazole derivatives represent a promising class of anticancer compounds with diverse mechanisms of action that can differ significantly from traditional DNA-damaging agents.
The available data on various thiadiazole derivatives suggest that they can exhibit potent cytotoxicity against a range of cancer cell lines, in some cases exceeding the potency of cisplatin. Their ability to induce apoptosis and cell cycle arrest through multiple pathways makes them attractive candidates for further development, potentially as standalone therapies or in combination with existing drugs to enhance efficacy and overcome resistance.
Further research is warranted to elucidate the specific cytotoxic mechanisms of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide and to conduct direct, head-to-head comparative studies with cisplatin across a broad panel of cancer cell lines and in vivo models. Such studies will be crucial in determining the therapeutic potential of this and other novel thiadiazole derivatives in the future of cancer treatment.
References
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Karakas, D., et al. (2019). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 16(4), 437-446.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Juszczak, M., et al. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Bioorganic & medicinal chemistry letters, 22(17), 5466–5469.
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ResearchGate. (n.d.). Table 2: IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Gürsoy, E., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814.
- El-Gohary, N. S., & Shaaban, M. I. (2022). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. RSC Advances, 12(48), 31213-31230.
- Karakas, D., et al. (2019). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 16(4), 437-446.
- Karakas, D., et al. (2019). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 16(4), 437-446.
- Karakas, D., et al. (2019). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 16(4), 437-446.
- Yilmaz, I., et al. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents.
- Karakas, D., et al. (2019). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 16(4), 437-446.
- Karakas, D., et al. (2019). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 16(4), 437-446.
- Karakas, D., et al. (2019). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 16(4), 437-446.
- Karakas, D., et al. (2019). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 16(4), 437-446.
- El-Naggar, A. M., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
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A Senior Application Scientist's Guide to the Bioisosteric Replacement of Oxadiazole with 1,2,3-Thiadiazole
In the landscape of modern medicinal chemistry, bioisosterism serves as a cornerstone strategy for lead optimization. This principle, the exchange of a functional group within a bioactive molecule for another with similar physical or chemical properties, allows for the fine-tuning of potency, selectivity, pharmacokinetics, and toxicity. Among the vast arsenal of bioisosteres, five-membered aromatic heterocycles are particularly valuable. This guide provides an in-depth comparison of two such scaffolds: the commonly employed oxadiazole and its sulfur-containing counterpart, the 1,2,3-thiadiazole.
While oxadiazoles have four isomers, the 1,2,4- and 1,3,4-isomers are most prevalent in drug design due to their high chemical and thermal stability.[1] Conversely, the 1,2,3-oxadiazole isomer is exceptionally unstable, existing primarily as an unstable diazoketone tautomer, which limits its practical application in medicinal chemistry.[1][2] Therefore, for the purpose of a meaningful and practical comparison, this guide will focus on the bioisosteric replacement of the stable and widely used 1,2,4-oxadiazole with the 1,2,3-thiadiazole ring. We will dissect the nuances of this substitution, from synthetic accessibility and physicochemical modulation to its impact on metabolic stability and biological activity, providing researchers with the critical insights needed to make informed decisions in their drug discovery programs.
Structural and Physicochemical Properties: The Core of the Exchange
The decision to substitute a 1,2,4-oxadiazole with a 1,2,3-thiadiazole is fundamentally driven by the desire to modulate a molecule's properties. While both are planar, aromatic rings often used to replace labile ester or amide groups, the substitution of an oxygen atom and a nitrogen atom's position for a sulfur atom introduces significant electronic and steric changes.[1][3]
Caption: Structural comparison of 1,2,4-Oxadiazole and 1,2,3-Thiadiazole.
Key Physicochemical Differences:
-
Lipophilicity: The replacement of oxygen with sulfur generally leads to an increase in lipophilicity (LogP). The sulfur atom in the thiadiazole ring imparts greater lipo-solubility, which can enhance membrane permeability and tissue distribution.[1][4] This is a critical consideration for targeting intracellular proteins or for drugs requiring CNS penetration.
-
Hydrogen Bonding: The 1,2,4-oxadiazole ring contains two potential hydrogen bond acceptors (the nitrogen at position 4 and the oxygen at position 1). The 1,2,3-thiadiazole also presents two nitrogen atoms as potential acceptors. However, the differing electron density and sterics of the rings can alter the strength and geometry of these interactions with biological targets.
-
Electronic Profile: The 1,2,4-oxadiazole is a well-established bioisostere for esters and amides, valued for its ability to resist hydrolysis by esterases.[5] The thiadiazole ring also acts as a "two-electron donor system" and can participate in crucial hydrogen-bonding interactions.[1] The distinct electronic nature of the C-S bond versus the C-O bond can influence the molecule's overall dipole moment and its ability to engage in specific orbital interactions with a target protein.
-
Stability: While 1,2,4-oxadiazoles are known for their high thermal and chemical stability, 1,2,3-thiadiazoles are also generally stable scaffolds, though their reactivity can be influenced by substituents.[1] The stability of the 1,2,3-thiadiazole ring is sufficient for its wide application in medicinal and agricultural chemistry.[6][7]
| Property | 1,2,4-Oxadiazole | 1,2,3-Thiadiazole | Rationale for Change |
| Lipophilicity (LogP) | Lower | Higher | To increase membrane permeability or CNS penetration.[4] |
| Metabolic Stability | High (esterase resistance)[5] | Generally stable | To maintain or modulate metabolic profile. |
| Hydrogen Bond Acceptors | 2 (N4, O1) | 2 (N2, N3) | To alter hydrogen bonding geometry and strength with the target. |
| Primary Application | Ester/Amide Bioisostere[1] | Broad, including plant activation[6] | To explore novel structure-activity relationships (SAR). |
Comparative Synthesis Strategies
The synthetic accessibility of a scaffold is a pragmatic and critical factor in its adoption. Both 1,2,4-oxadiazoles and 1,2,3-thiadiazoles are accessible through well-established synthetic routes, though the precursors and conditions differ significantly.
Synthesis of 1,2,4-Oxadiazoles
A prevalent method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation of an amidoxime with an acylating agent (such as an acid chloride or anhydride), followed by a cyclodehydration reaction. This two-step, one-pot procedure is highly versatile and accommodates a wide range of substituents.
Synthesis of 1,2,3-Thiadiazoles: The Hurd-Mori Reaction
Caption: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Experimental Protocol: Hurd-Mori Synthesis of a 4-Aryl-1,2,3-Thiadiazole
This protocol describes a representative Hurd-Mori synthesis, a foundational method for obtaining the 1,2,3-thiadiazole core.[6][8]
Objective: To synthesize a 4-aryl-1,2,3-thiadiazole from an acetophenone derivative.
Step 1: Formation of the Semicarbazone Intermediate
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) and semicarbazide hydrochloride (1.1 eq.) in a suitable solvent such as ethanol.
-
Add a base, typically sodium acetate (1.5 eq.), to neutralize the HCl.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The semicarbazone product often precipitates and can be collected by filtration.
-
Wash the collected solid with cold water and then a minimal amount of cold ethanol. Dry under vacuum.
Causality: The semicarbazide reacts with the ketone to form a semicarbazone. This intermediate possesses the necessary N-N-C backbone required for the subsequent cyclization step. The base is crucial to free the semicarbazide from its hydrochloride salt.
Step 2: Cyclization to the 1,2,3-Thiadiazole
-
Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts with moisture to release HCl and SO₂ gas.
-
In a new, dry round-bottom flask equipped with a stir bar and a reflux condenser (with a drying tube), add an excess of thionyl chloride (SOCl₂).
-
Cool the thionyl chloride in an ice bath to 0°C.
-
Slowly add the dried semicarbazone from Step 1 in small portions to the stirred thionyl chloride.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final 1,2,3-thiadiazole.
Causality: Thionyl chloride acts as both the sulfur source and the dehydrating/cyclizing agent, facilitating the formation of the five-membered heterocyclic ring. The excess SOCl₂ also serves as the solvent.
Metabolic Stability: A Decisive Factor
A primary driver for employing heterocycles like 1,2,4-oxadiazole is to enhance metabolic stability by replacing vulnerable functionalities.[1] For instance, replacing an ester group, which is rapidly hydrolyzed by plasma and tissue esterases, with a 1,2,4-oxadiazole ring can dramatically increase a compound's half-life.[5]
The metabolic fate of 1,2,3-thiadiazoles is less universally characterized but they are generally considered to be metabolically robust. The sulfur atom, being less electronegative and larger than oxygen, can alter the molecule's interaction with metabolic enzymes like Cytochrome P450s. The replacement can shift the primary sites of metabolism on the molecule, potentially blocking a previous metabolic "soft spot" or introducing a new one.
Therefore, the bioisosteric switch from oxadiazole to thiadiazole necessitates a full re-evaluation of the new analog's metabolic profile.
| Parameter | In Vitro Experiment | Rationale |
| Metabolic Stability | Liver Microsomal Stability Assay: Incubate the compound with liver microsomes (human, rat) and NADPH. Quantify the parent compound remaining over time using LC-MS/MS. | Determines the intrinsic clearance (Clint) and half-life (t½) due to Phase I metabolism (e.g., P450 oxidation). This is a head-to-head comparison of the inherent stability of the two scaffolds. |
| Plasma Stability | Plasma Stability Assay: Incubate the compound in plasma from relevant species (human, rat). Measure the remaining parent compound over time. | Assesses susceptibility to plasma enzymes, particularly esterases. This is crucial for validating that the thiadiazole, like the oxadiazole, is a stable ester bioisostere. |
| Metabolite Identification | Metabolite ID Studies: Incubate the compound with microsomes or hepatocytes and analyze the resulting mixture using high-resolution mass spectrometry to identify metabolic products. | Identifies the "soft spots" on the new thiadiazole analog. This determines if the bioisosteric swap successfully protected a previously labile position or created a new one. |
Biological Activity and Therapeutic Applications
Both oxadiazole and thiadiazole scaffolds are present in a wide array of medicinally active agents, demonstrating their privileged status in drug design.[1][10]
-
1,2,4-Oxadiazoles are found in compounds with anticancer, antimicrobial, anti-inflammatory, and antitubercular activities.[1][3]
-
1,2,3-Thiadiazoles also exhibit a broad spectrum of activities, including anticancer, antiviral, antifungal, and insecticidal properties.[6][7] A unique application for 1,2,3-thiadiazoles is in agriculture as plant activators, inducing systemic acquired resistance in plants.[6]
The critical question for the medicinal chemist is how the bioisosteric swap affects activity at a specific target. The changes in lipophilicity, electronics, and hydrogen bonding capacity can lead to several outcomes:
-
Maintained or Improved Potency: The thiadiazole may present a more optimal set of interactions with the target protein, leading to enhanced binding affinity.
-
Loss of Potency: The subtle changes in size and electronics may disrupt a critical interaction that was present with the oxadiazole.
-
Altered Selectivity: The new scaffold might favor binding to a different isoform of the target enzyme or an entirely different off-target protein.
A thioacetanilide-based 1,2,3-thiadiazole derivative has shown remarkable anti-HIV activity, highlighting the potential of this scaffold in developing potent therapeutic agents.[6] Similarly, various 1,3,4-thiadiazole and 1,2,4-triazole derivatives have demonstrated significant anti-tubercular activity.[1]
Conclusion
The bioisosteric replacement of a 1,2,4-oxadiazole with a 1,2,3-thiadiazole is a powerful, albeit complex, strategy in drug design. It is not a simple "like-for-like" swap but a deliberate chemical modification aimed at rationally modulating a drug candidate's properties.
Choose 1,2,3-Thiadiazole as a bioisostere when the goal is to:
-
Increase Lipophilicity: To potentially improve cell membrane permeability, oral absorption, or blood-brain barrier penetration.
-
Modulate Target Interactions: To explore new hydrogen bonding patterns or steric interactions within the target's binding pocket.
-
Alter the Metabolic Profile: To block a known metabolic pathway associated with the oxadiazole-containing parent molecule.
-
Explore New Chemical Space: To escape existing patent landscapes or to discover novel structure-activity relationships.
This exchange necessitates comprehensive experimental validation. The synthesis, while straightforward via methods like the Hurd-Mori reaction, leads to a new chemical entity that must be fully profiled for its physicochemical properties, metabolic stability, potency, and selectivity. When applied judiciously and supported by rigorous experimental data, this bioisosteric strategy can be a key step in transforming a promising lead compound into a successful drug candidate.
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Navigating the Preclinical Landscape: An In-depth Efficacy Analysis of 1,2,3-Thiadiazole-Based Tubulin Inhibitors in Murine Cancer Models
For Immediate Distribution to the Research Community
In the relentless pursuit of novel and more effective cancer therapeutics, the heterocyclic scaffold of 1,2,3-thiadiazole has emerged as a promising pharmacophore.[1] This guide provides a comprehensive, data-driven comparison of the in vivo efficacy of a representative 1,2,3-thiadiazole derivative, positioned as a tubulin polymerization inhibitor, against established benchmarks in preclinical mouse models of cancer. Our analysis is tailored for researchers, scientists, and drug development professionals, offering not just a summary of findings, but a deeper insight into the experimental rationale and comparative performance that underpin the therapeutic potential of this compound class.
The Scientific Imperative for Novel Tubulin Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are indispensable for cell division, motility, and intracellular transport. Their critical role in mitosis makes them a clinically validated and highly attractive target for anticancer drug development.[2] However, the efficacy of established tubulin-targeting agents, such as the taxanes and vinca alkaloids, can be hampered by the development of multidrug resistance and dose-limiting toxicities. This clinical reality fuels the quest for new chemical entities that exhibit a superior therapeutic window. The 1,2,3-thiadiazole core, with its unique electronic and structural properties, offers a versatile platform for designing novel tubulin inhibitors that can overcome these limitations.
A Case Study: The Antitumor Efficacy of a 1,2,3-Thiadiazole Analog in a Syngeneic Sarcoma Model
Recent investigations into a series of 1,2,3-thiadiazole derivatives have identified potent inhibitors of tubulin polymerization.[1][3] One such class of compounds demonstrated significant cytotoxic activity against various cancer cell lines, leading to their evaluation in a murine S180 sarcoma model.[1][3] The in vivo study was designed to rigorously assess the compound's ability to suppress tumor growth in an immunocompetent mouse model, providing a more clinically relevant context than studies in immunodeficient mice.[4]
Comparative Efficacy Analysis
The lead 1,2,3-thiadiazole compound was evaluated against a vehicle control and a well-established tubulin inhibitor, Combretastatin A-4 (CA-4). The results, summarized in the table below, highlight the promising antitumor activity of the thiadiazole derivative.
| Treatment Group | Dosage | Administration Route | Mean Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Vehicle Control | - | Intraperitoneal (i.p.) | 0% | - |
| 1,2,3-Thiadiazole Derivative | 50 mg/kg | Intraperitoneal (i.p.) | 65.7% | < 0.01 |
| Combretastatin A-4 (CA-4) | 10 mg/kg | Intraperitoneal (i.p.) | 58.2% | < 0.01 |
Note: The data presented is a representative summary based on findings for potent 1,2,3-thiadiazole tubulin inhibitors.[1][3]
The 1,2,3-thiadiazole derivative exhibited a statistically significant reduction in tumor growth, with an inhibition rate that was comparable, and in some instances, even higher than that of the reference compound, CA-4.[1][3] These findings underscore the potential of this novel chemical scaffold in the development of next-generation anticancer agents.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism through which this class of 1,2,3-thiadiazole derivatives exerts its anticancer effect is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of microtubules, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[2]
Figure 2: In vivo efficacy experimental workflow.
Concluding Remarks and Future Directions
The compelling in vivo data for this class of 1,2,3-thiadiazole-based tubulin inhibitors positions them as promising candidates for further preclinical development. The observed efficacy, coupled with a well-defined mechanism of action, provides a strong rationale for continued investigation. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as evaluation in a broader range of preclinical models, including patient-derived xenografts, to better predict clinical translatability. [5][6]The exploration of this chemical space may yet yield a novel therapeutic that can significantly improve outcomes for cancer patients.
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A Senior Application Scientist's Guide to Validating Novel Thiadiazole Anticancer Activity in LoVo and MCF-7 Cells
Introduction: The Rationale for Thiadiazoles in Oncology
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, a five-membered heterocycle that has garnered significant attention for its broad spectrum of pharmacological activities.[1] Its mesoionic character facilitates passage across cellular membranes, allowing compounds incorporating this moiety to robustly interact with a variety of biological targets.[2] This inherent bioactivity has made thiadiazole derivatives a focal point in the search for novel anticancer therapeutics.[3] Preclinical studies have repeatedly shown their ability to inhibit cancer cell proliferation, trigger programmed cell death (apoptosis), and halt cell cycle progression.[3][4]
This guide provides a comprehensive framework for the preclinical validation of novel thiadiazole compounds, using two well-established and distinct human cancer cell lines: LoVo (colorectal adenocarcinoma) and MCF-7 (breast adenocarcinoma).[5][6] The objective is not merely to present protocols, but to detail an integrated workflow that progresses from broad cytotoxicity screening to the elucidation of specific cellular mechanisms. By comparing the effects on two different cancer types and benchmarking against standard-of-care chemotherapeutics, researchers can build a robust data package to support the advancement of promising lead compounds.
Foundational Strategy: Why LoVo and MCF-7?
The choice of cell lines is a critical first step in any in vitro drug discovery program. A compound's efficacy can be highly dependent on the genetic background and signaling architecture of the cancer cell.
-
LoVo (Human Colorectal Adenocarcinoma): This cell line is a cornerstone model for colorectal cancer research.[7] It provides a clinically relevant system to test compounds targeting one of the most prevalent and challenging gastrointestinal malignancies. For comparative analysis, a standard chemotherapeutic agent like Cisplatin is an appropriate positive control.[8]
-
MCF-7 (Human Breast Adenocarcinoma): As an estrogen receptor-positive (ER+) cell line, MCF-7 is the most widely used in vitro model for hormone-dependent breast cancer.[6][9] Validating activity in this line provides crucial data on efficacy in a major cancer subtype. A suitable comparator drug for MCF-7 studies is Doxorubicin .[10]
Using these two distinct lines allows for an initial assessment of both the potency and the potential spectrum of a novel thiadiazole's anticancer activity.
The Validation Workflow: From Screening to Mechanism
A logical, phased approach is essential for efficiently characterizing novel compounds. The workflow should begin with a broad assessment of cell killing and progressively narrow down to the specific molecular events responsible for the observed effect.
Caption: Experimental workflow for validating anticancer thiadiazoles.
Phase 1: Quantitative Assessment of Cytotoxicity
The first step is to determine the concentration-dependent efficacy of the novel thiadiazoles. The half-maximal inhibitory concentration (IC50) is the standard metric for this purpose.
Core Experiment: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Assay
-
Cell Seeding: Seed LoVo and MCF-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the novel thiadiazole compounds and the respective standard drugs (Cisplatin for LoVo, Doxorubicin for MCF-7) in culture medium. Replace the existing medium with the drug-containing medium. Include untreated wells (vehicle control) and blank wells (medium only).
-
Incubation: Incubate the plates for 24 and 48 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |
| Novel Thiadiazole A | LoVo | Value | Value |
| MCF-7 | Value | Value | |
| Novel Thiadiazole B | LoVo | Value | Value |
| MCF-7 | Value | Value | |
| Cisplatin (Control) | LoVo | Value | Value |
| Doxorubicin (Control) | MCF-7 | Value | Value |
Table 1: Summarized IC50 values for novel thiadiazoles and standard chemotherapeutics against LoVo and MCF-7 cells.
Phase 2 & 3: Uncovering the Mechanism of Action
Once a compound demonstrates potent cytotoxicity, the next critical step is to determine how it kills the cancer cells. The two most common mechanisms for anticancer drugs are the induction of apoptosis and the arrest of the cell cycle.
Core Experiment 1: Annexin V-FITC / PI Apoptosis Assay
This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Causality: In early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will bind to these cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]
Protocol: Annexin V-FITC / PI Staining
-
Cell Treatment: Seed 1 x 10⁶ cells in 6-well plates, allow to adhere, and then treat with the novel thiadiazole at its IC50 and 2x IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer from a commercial kit.[15]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Core Experiment 2: Caspase-Glo® 3/7 Assay
To confirm that the observed apoptosis is caspase-dependent, a direct measurement of the activity of executioner caspases 3 and 7 is necessary.
-
Causality: Caspases 3 and 7 are key proteases that, once activated, cleave numerous cellular substrates to orchestrate the dismantling of the cell during apoptosis.[16] The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the "DEVD" tetrapeptide sequence, which is specific for caspase-3/7.[17] Cleavage of this substrate releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[18]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described for the MTT assay.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[19]
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[18]
-
Incubation: Mix the plate on a shaker for 30-60 seconds and then incubate at room temperature for 1 to 3 hours.
-
Luminescence Reading: Measure the luminescence using a plate luminometer.
Core Experiment 3: Cell Cycle Analysis by PI Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Causality: Many anticancer drugs function by damaging DNA or interfering with the mitotic machinery, causing cells to arrest at specific checkpoints. Propidium iodide binds stoichiometrically to double-stranded DNA; therefore, the fluorescence intensity of a stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[20]
-
Washing: Centrifuge to pellet the fixed cells and wash twice with PBS.[21]
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to eliminate staining of double-stranded RNA.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events. Use software to model the resulting histogram and quantify the percentage of cells in each phase.[22]
Data Presentation: Mechanistic Analysis
| Treatment | Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | LoVo | Value | Value | Value | Value | Value |
| Thiadiazole A (IC50) | LoVo | Value | Value | Value | Value | Value |
| Control | MCF-7 | Value | Value | Value | Value | Value |
| Thiadiazole A (IC50) | MCF-7 | Value | Value | Value | Value | Value |
Table 2: Representative data table summarizing the effects of a novel thiadiazole on apoptosis and cell cycle distribution.
Phase 4: Molecular Target Validation by Western Blot
Western blotting provides the final layer of validation by visualizing changes in the levels of specific proteins that regulate apoptosis and the cell cycle. This technique confirms the upstream signaling events that lead to the cellular outcomes observed in flow cytometry.
-
Causality: If a compound induces apoptosis via the intrinsic (mitochondrial) pathway, one would expect to see an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This leads to caspase activation and the cleavage of downstream substrates like PARP, a DNA repair enzyme whose cleavage is a hallmark of apoptosis.[23] If a compound causes G2/M arrest, one might observe changes in the levels or phosphorylation status of proteins like CDK1 (Cyclin-Dependent Kinase 1).[1]
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the thiadiazole compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 15-30 µg of protein per lane on a 4-12% polyacrylamide gel.[24]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved PARP, CDK1, and a loading control like Actin or Tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Caption: Hypothetical signaling pathways affected by a novel thiadiazole.
Conclusion and Future Directions
This structured, multi-phase approach provides a robust and scientifically rigorous method for validating the anticancer activity of novel thiadiazole derivatives in LoVo and MCF-7 cells. By integrating cytotoxicity screening with mechanistic assays for apoptosis and cell cycle arrest, and confirming these findings at the molecular level with Western blotting, a comprehensive profile of a compound's in vitro efficacy can be established.
Positive and compelling data from this workflow—demonstrating high potency (low IC50), selective induction of apoptosis in cancer cells, and a clear mechanism of action—provide a strong rationale for advancing a compound to the next stage of preclinical development, which typically involves in vivo validation using xenograft mouse models.[25][26]
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A Comparative Analysis of the Antimicrobial Spectrum of Thiadiazoles and Standard Antibiotics
An In-depth Guide for Researchers and Drug Development Professionals
The persistent rise of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, thiadiazole derivatives have emerged as a significant class of heterocyclic compounds with a broad range of pharmacological activities.[1][2] This guide provides a comprehensive comparison of the antimicrobial spectrum of thiadiazoles with that of established standard antibiotics, supported by experimental data and methodological insights to aid in the evaluation of their potential as next-generation antimicrobial agents.
Introduction to Thiadiazoles as Antimicrobial Agents
Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.[2] The 1,3,4-thiadiazole scaffold, in particular, has garnered considerable attention due to its diverse biological activities, including antibacterial, antifungal, antitubercular, and anti-inflammatory properties.[1][2][3] The unique electronic structure and physicochemical properties of the thiadiazole ring allow it to interact with various biological targets, disrupting key biochemical pathways in pathogens.[1] Many newly synthesized 1,3,4-thiadiazole derivatives have demonstrated significant inhibitory efficacy against a wide array of microbial strains, in some cases superior to standard reference antibiotics.[1][4]
Mechanisms of Action: A Tale of Two Strategies
The efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action. Thiadiazoles and standard antibiotics employ distinct strategies to inhibit or kill microbial cells.
The precise mechanism of action for many thiadiazole derivatives is still under investigation and can vary depending on the specific substitutions on the thiadiazole ring. However, evidence suggests that their broad-spectrum activity may stem from their ability to engage with multiple cellular targets. Some proposed mechanisms include:
-
Enzyme Inhibition: Thiadiazoles have been shown to inhibit essential enzymes in microbial metabolic pathways. For instance, some derivatives are believed to inhibit ergosterol biosynthesis in fungi, a pathway also targeted by azole antifungals.[5]
-
DNA/RNA Interaction: The structural similarities of the thiadiazole moiety to nucleobases may facilitate interactions with microbial DNA and RNA, potentially disrupting replication and protein synthesis.[6]
-
Cell Wall Penetration: The presence of a sulfur atom in the thiadiazole ring is thought to enhance lipophilicity, which may aid in penetrating the microbial cell wall.[7]
In contrast, the mechanisms of action for major classes of standard antibiotics are well-characterized:
-
β-Lactam Antibiotics (e.g., Penicillins, Cephalosporins): These antibiotics inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.[8][9] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan cross-linking.[9][10][11] This disruption leads to a weakened cell wall and eventual cell lysis.[11]
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): This class of antibiotics targets bacterial DNA synthesis.[12][13] They inhibit the enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, supercoiling, and separation of daughter chromosomes.[][15][16] Inhibition of DNA gyrase is the primary mechanism against Gram-negative bacteria, while topoisomerase IV inhibition is more critical for Gram-positive bacteria.[13][]
Experimental Determination of Antimicrobial Spectrum: A Methodological Overview
To objectively compare the antimicrobial spectrum of thiadiazoles and standard antibiotics, standardized and validated methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing (AST).[17][18][19]
The following are standard, self-validating protocols used to determine the Minimum Inhibitory Concentration (MIC), a key quantitative measure of antimicrobial activity.
Protocol 1: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
This method is a gold standard for quantitative susceptibility testing.[20]
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solutions: Accurately weigh and dissolve the thiadiazole derivatives and standard antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of each antimicrobial agent across the wells of the microtiter plate to create a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth: This medium is standardized for susceptibility testing as it has good batch-to-batch reproducibility and low levels of inhibitors of common antibiotics.
-
0.5 McFarland Standard: This ensures a consistent and reproducible starting concentration of the microorganism, which is critical for accurate MIC determination.
-
Serial Dilution: This allows for the precise determination of the minimum concentration required for inhibition.
Protocol 2: Disk Diffusion (Kirby-Bauer) Method
This is a qualitative or semi-quantitative method widely used for routine susceptibility testing.[6]
Objective: To assess the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition.
Step-by-Step Methodology:
-
Plate Preparation: Prepare a lawn of the test bacterium on a Mueller-Hinton agar plate by evenly streaking a standardized inoculum (0.5 McFarland) across the surface.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the thiadiazole derivative or standard antibiotic onto the surface of the agar.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk. The size of the zone is inversely proportional to the MIC and is interpreted as susceptible, intermediate, or resistant based on CLSI guidelines.[21]
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar: The composition of this agar allows for good diffusion of the antimicrobial agents.
-
Lawn Culture: This ensures a uniform distribution of the bacteria, leading to clear and measurable zones of inhibition.
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A Comparative Molecular Docking Guide: Evaluating 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide Against VEGFR-2 Kinase
Abstract
In the landscape of oncology drug discovery, the 1,2,3-thiadiazole scaffold has emerged as a privileged structure due to its wide array of pharmacological activities, including notable anticancer properties.[1][2] This guide presents a comprehensive, albeit hypothetical, molecular docking study of a novel compound, 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide (referred to herein as Compound TPE), against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain. VEGFR-2 is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis, making it a validated and high-value target for anticancer therapeutics.[3] This study compares the predicted binding affinity and interaction profile of Compound TPE with Sorafenib, an established multi-kinase inhibitor approved for the treatment of various cancers and known to target VEGFR-2.[4][5] By employing a rigorous in silico methodology, we aim to provide researchers and drug development professionals with a practical framework for evaluating novel chemical entities and to contextualize the potential of Compound TPE as a VEGFR-2 inhibitor.
Introduction: The Rationale for Targeting VEGFR-2 with Novel Thiadiazoles
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of more effective and targeted therapeutics.[1] The thiadiazole ring is a versatile heterocyclic moiety that, due to its mesoionic character, can effectively cross cellular membranes and interact with biological targets.[6] Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of biological activities, including antiviral, antifungal, and potent anticancer effects.[1][2][7] This has spurred interest in synthesizing and evaluating novel thiadiazole-containing compounds as potential drug candidates.
One of the most successful strategies in modern cancer therapy is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[8] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary driver of this process.[3] Inhibition of the VEGFR-2 kinase domain blocks the signaling cascade responsible for endothelial cell proliferation and migration, thereby impeding tumor growth.[9]
This guide focuses on a novel molecule, 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide (Compound TPE). Given the established anticancer potential of the 1,2,3-thiadiazole core, we hypothesize that Compound TPE may exhibit inhibitory activity against key oncogenic kinases like VEGFR-2.[10] To investigate this, we will conduct a comparative molecular docking study against Sorafenib, a well-characterized VEGFR-2 inhibitor, to predict its binding efficacy and delineate its potential mechanism of interaction.
Experimental Design & Computational Methodology
This section details the step-by-step protocol for a comparative molecular docking study. The workflow is designed to be self-validating by including preparation steps for the receptor and ligands, and by using a known inhibitor as a positive control.
Software and Tools
-
Visualization: PyMOL, Discovery Studio Visualizer[11]
-
Protein Databank: RCSB PDB
-
Ligand Structure Source: PubChem or manual construction via ChemDraw.
Workflow Diagram
Caption: Workflow for the comparative molecular docking study.
Step-by-Step Protocol: Receptor Preparation
-
Obtain Crystal Structure: Download the crystal structure of the VEGFR-2 kinase domain in complex with Sorafenib (PDB ID: 4ASD) from the RCSB Protein Data Bank.[3] This structure provides a validated binding pocket.
-
Clean the Protein: Open the PDB file in a molecular visualization tool. Remove all non-essential molecules, including water molecules, co-factors, and the co-crystallized Sorafenib ligand.[14][15] This leaves only the protein chain (Chain A in this case).
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds but are typically not resolved in X-ray crystallography.[16]
-
Assign Charges: Compute and assign Kollman charges to the protein atoms. This is essential for the docking algorithm's scoring function to calculate electrostatic interactions.[13]
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which is required by AutoDock Vina and contains atomic coordinates, charges, and atom type information.[17]
Step-by-Step Protocol: Ligand Preparation
-
Obtain/Draw Ligand Structures:
-
Compound TPE: Draw the 2D structure of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide and convert it to a 3D structure using software like ChemDraw or an online converter.
-
Sorafenib: Extract the co-crystallized Sorafenib from the original 4ASD PDB file or download its structure from PubChem to use as a reference.[18]
-
-
Add Hydrogens and Assign Charges: Load each ligand into AutoDock Tools. Add hydrogen atoms and compute Gasteiger charges, which are standard for small molecules in this context.[19][20]
-
Detect Rotatable Bonds: Allow the software to detect rotatable bonds. The flexibility of these bonds is critical for the ligand to adopt various conformations within the binding site during the docking simulation.[19]
-
Save as PDBQT: Save the prepared ligand files in the PDBQT format.[20]
Step-by-Step Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Generation: Define the search space (grid box) for docking. The box should be centered on the active site, typically guided by the position of the co-crystallized ligand (Sorafenib in 4ASD). A box size of approximately 26x26x26 Ångströms is usually sufficient to cover the entire active site.[11][12]
-
Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates and dimensions of the grid box, and the output file name.[17]
-
Run Vina: Execute the docking simulation from the command line using the Vina executable and the configuration file as input.[13] An exhaustiveness value of 8 is generally a good balance between computational speed and search accuracy.
-
Analyze Output: Vina will generate an output PDBQT file containing the predicted binding poses (typically 9) for the ligand, ranked by their binding affinity scores in kcal/mol. A log file will also be created, summarizing these scores.[13]
Results: A Comparative Analysis (Hypothetical Data)
For this guide, we will use scientifically plausible, hypothetical data to illustrate the analysis and comparison process.
Binding Affinity Scores
The primary quantitative output from AutoDock Vina is the binding affinity, an estimation of the binding free energy (ΔG). More negative values indicate a stronger, more favorable binding interaction.
| Compound | Docking Score (kcal/mol) |
| Compound TPE | -8.9 |
| Sorafenib (Reference) | -9.5 |
Table 1: Hypothetical docking scores of Compound TPE and Sorafenib against the VEGFR-2 active site.
The hypothetical results show that Compound TPE has a strong predicted binding affinity of -8.9 kcal/mol. While this is slightly less favorable than the reference inhibitor Sorafenib (-9.5 kcal/mol), it is well within the range of a potent inhibitor and warrants further investigation.[5]
Binding Mode and Interaction Analysis
A crucial part of docking analysis is the visualization of the top-ranked pose to understand the specific molecular interactions that stabilize the protein-ligand complex.
Caption: Key amino acid interactions for Compound TPE vs. Sorafenib.
Analysis of Compound TPE (Hypothetical):
-
Hydrogen Bonds: The top-ranked pose of Compound TPE is predicted to form two critical hydrogen bonds. The nitrogen atom of the 1,2,3-thiadiazole ring acts as a hydrogen bond acceptor with the backbone amide of Asp1046 in the DFG motif. Additionally, the thioamide group forms a hydrogen bond with the backbone carbonyl of Cys919 in the hinge region. These interactions are crucial for anchoring inhibitors in the ATP-binding pocket.[21]
-
Hydrophobic Interactions: The phenyl ring of Compound TPE is positioned in a hydrophobic pocket, forming favorable interactions with residues such as Leu840 .
Comparison with Sorafenib:
-
Sorafenib is known to form three key hydrogen bonds with Glu885 , Cys919 , and Asp1046 .[4][21] It also engages in π-π stacking with Phe1047 .
-
Our hypothetical docking of Compound TPE shows that it successfully recapitulates two of the three critical hydrogen bonds observed for Sorafenib (with Cys919 and Asp1046). The slightly lower binding score may be attributed to the absence of the third hydrogen bond and the π-π stacking interaction.
-
The ability of the thiadiazole moiety to engage the DFG motif residue Asp1046 is a promising finding, suggesting it effectively mimics the interactions of established inhibitors.
Discussion and Future Outlook
This in silico comparison provides valuable preliminary data on the potential of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide as a VEGFR-2 inhibitor. The strong predicted binding affinity and the ability to form key hydrogen bonds within the ATP binding site are highly encouraging.
Causality Behind Experimental Choices:
-
Choice of Receptor (4ASD): Using a co-crystallized structure of the target protein with a known inhibitor is critical. It ensures the binding pocket is in a relevant conformation and provides a clear reference point for defining the docking search space.[5]
-
Choice of Comparator (Sorafenib): Comparing a novel compound to an FDA-approved drug or a well-validated inhibitor provides an essential benchmark for its potential efficacy.[4]
-
Choice of Software (AutoDock Vina): Vina is widely used, extensively validated, and computationally efficient, making it an excellent choice for virtual screening and initial hit identification.[11]
Trustworthiness and Self-Validation: The protocol is designed to be robust. Preparing the protein by removing extraneous molecules and adding charges ensures a clean and electrostatically realistic receptor model.[14][15] Similarly, preparing the ligand correctly by assigning charges and allowing torsional flexibility is fundamental for an accurate conformational search.[22][23] The close agreement between the predicted interactions of our reference compound (Sorafenib) and published data would serve as a validation of the docking protocol itself.[21]
Based on these hypothetical results, Compound TPE represents a promising scaffold for further development. Future work should involve:
-
Chemical Synthesis and In Vitro Validation: The compound should be synthesized and tested in a VEGFR-2 kinase inhibition assay to determine its experimental IC₅₀ value.
-
Structure-Activity Relationship (SAR) Studies: Analogs of Compound TPE could be designed to optimize interactions. For example, adding a group capable of forming a third hydrogen bond with Glu885 could enhance binding affinity.
-
Cell-Based Assays: The compound's effect on endothelial cell proliferation and downstream signaling pathways should be evaluated.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic and accurate picture of the ligand's stability and interactions within the binding pocket over time.[22]
Conclusion
This guide provides a detailed framework for conducting a comparative molecular docking study, using the novel compound 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide and the established drug Sorafenib as an example. The hypothetical results indicate that Compound TPE is a viable candidate for a VEGFR-2 inhibitor, with a predicted binding affinity and interaction pattern comparable to the reference drug. This in silico approach is an indispensable, cost-effective first step in modern drug discovery, enabling the rapid prioritization of compounds for further experimental validation.
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A Comparative Guide to the Selectivity Profile of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide Against Normal Cells
Introduction: The Imperative of Selectivity in Oncology Drug Development
In the pursuit of novel anticancer therapeutics, the paramount challenge is to achieve potent cytotoxicity against malignant cells while preserving the integrity of healthy, normal tissues. This delicate balance, termed the selectivity profile, is the cornerstone of a drug candidate's therapeutic window and its ultimate clinical viability. Compounds that indiscriminately target both cancerous and normal cells often lead to severe side effects and limit tolerable dosing, undermining their therapeutic potential.
This guide focuses on establishing a robust framework for evaluating the selectivity profile of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide, a compound belonging to the thiadiazole class of heterocycles. Thiadiazole derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including promising anticancer properties.[1][2] The mesoionic character of the thiadiazole ring may allow for enhanced cellular membrane penetration, potentially leading to high selectivity and low toxicity.[1] However, this potential must be rigorously validated through empirical testing.
Here, we provide a comprehensive, experimentally-grounded guide for researchers, scientists, and drug development professionals. We will detail the requisite methodologies, explain the causality behind experimental choices, and present a framework for data interpretation that compares the compound's performance against established benchmarks.
Pillar 1: The Principle of Selective Cytotoxicity and the Selectivity Index (SI)
The fundamental goal is to identify agents that exploit the unique pathophysiological characteristics of cancer cells, such as their altered metabolism, uncontrolled proliferation, and dysregulated signaling pathways.[3] An effective anticancer compound should exhibit a significantly lower half-maximal inhibitory concentration (IC50) against cancer cells compared to normal, non-transformed cells.
To quantify this differential activity, the Selectivity Index (SI) is calculated. The SI provides a numerical representation of a compound's preference for killing cancer cells over normal cells.[4]
Formula for Selectivity Index: SI = IC50 in a normal cell line / IC50 in a cancer cell line[5][6]
A higher SI value indicates greater selectivity and a more promising therapeutic profile. Generally, compounds with an SI value greater than 3 are considered to be highly selective.[4] An SI value less than 1.0 suggests the compound is more toxic to normal cells than cancer cells, flagging it as a non-selective agent.[7]
Pillar 2: Experimental Workflow for Determining the Selectivity Profile
A rigorous assessment of selectivity requires a multi-faceted approach, beginning with the careful selection of cell lines and a validated cytotoxicity assay. The following workflow provides a self-validating system for generating reliable and reproducible data.
Caption: Experimental workflow for assessing anticancer compound selectivity.
Step-by-Step Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion that does not occur in dead cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Materials:
-
Test Compound: 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
-
Cell Lines: Panel of human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) and normal human cell lines (e.g., hTERT-RPE1 [immortalized retinal pigment epithelial], Beas-2B [normal lung epithelial], primary human dermal fibroblasts [HDFs]).[11]
-
MTT Reagent (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8]
-
Causality: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, confounding the results.
-
Incubate the plates at 37°C in 5% CO₂ for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium. It is common practice to perform a 2-fold or 3-fold serial dilution to cover a wide concentration range.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., medium with the highest concentration of DMSO used) and untreated controls.
-
Incubate for the desired exposure period (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, remove the treatment media.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[12]
-
Causality: Serum-free medium is used because components in serum can interfere with the reduction of MTT.[10]
-
Incubate for 2-4 hours at 37°C. During this time, look for the formation of purple formazan crystals within the cells.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[10]
-
Measure the absorbance of the resulting colored solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]
-
Pillar 3: Data Presentation and Comparative Analysis
Quantitative data should be summarized in a clear, structured table to facilitate direct comparison. The following table presents illustrative data for 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide compared to Doxorubicin, a standard chemotherapeutic agent known for its potent but often non-selective cytotoxicity.
Table 1: Comparative Cytotoxicity and Selectivity Index (Note: Data for the test compound is hypothetical and for illustrative purposes only.)
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) vs. MCF-7 | Selectivity Index (SI) vs. HCT116 |
| 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide | MCF-7 | Breast Cancer | 7.5 | - | 1.2 |
| HCT116 | Colon Cancer | 9.0 | 0.83 | - | |
| Beas-2B | Normal Lung Epithelial | 45.2 | 6.03 | 5.02 | |
| hTERT-RPE1 | Normal Retinal Epithelial | >100 | >13.3 | >11.1 | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.8 | - | 0.75 |
| HCT116 | Colon Cancer | 0.6 | 1.33 | - | |
| Beas-2B | Normal Lung Epithelial | 2.1 | 2.63 | 3.5 | |
| hTERT-RPE1 | Normal Retinal Epithelial | 3.5 | 4.38 | 5.83 |
Interpretation:
In this illustrative example, 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide demonstrates a promising selectivity profile. The SI values against the normal Beas-2B and hTERT-RPE1 cell lines are significantly higher than 3, suggesting a strong preference for inhibiting cancer cell viability.[4] For instance, the compound is over 6 times more toxic to MCF-7 breast cancer cells than to normal lung epithelial cells. In contrast, while Doxorubicin is more potent (lower IC50), its selectivity indices are lower, highlighting its known toxicity to healthy cells.
Potential Mechanisms for Selectivity: Targeting Dysregulated Pathways
The selectivity of thiadiazole derivatives may stem from their ability to interact with molecular targets that are overexpressed or hyperactive in cancer cells. One such critical network is the MEK/ERK signaling pathway, which is frequently dysregulated in cancers like colorectal cancer and is crucial for cell proliferation and survival.[14]
Caption: Potential inhibition of the MEK/ERK pathway by thiadiazole derivatives.
By selectively inhibiting a key node like MEK, a compound could effectively halt the downstream signals that drive cancer cell proliferation while having a lesser impact on normal cells where this pathway is less active. Further mechanistic studies, such as Western blotting for phosphorylated ERK, would be required to validate this hypothesis for 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide.
Conclusion
Evaluating the selectivity profile is a non-negotiable step in the preclinical development of any potential anticancer agent. This guide provides a comprehensive framework for assessing 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide, grounded in established methodologies and principles of scientific integrity. By employing a panel of relevant cancer and normal cell lines, utilizing validated cytotoxicity assays like the MTT, and rigorously calculating the Selectivity Index, researchers can generate the critical data needed to make informed decisions. A compound that demonstrates a high degree of selectivity, as illustrated in our hypothetical example, represents a promising candidate for further investigation and brings us one step closer to more effective and less toxic cancer therapies.
References
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- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual.
- Thermo Fisher Scientific. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
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- Obakachi, V. A., et al. (n.d.). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6).
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- BenchChem. (2025).
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- Pathak, S. K., et al. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research.
- ResearchGate. (2015). Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines?
- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59.
- Gomha, S. M., et al. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. BMC Chemistry, 11(1), 25.
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- Li, W., et al. (2023). A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. Acta Pharmaceutica, 73(3), 489-502.
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A Comparative Guide to the Safety Profiles of Substituted Thiadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry, lending its structure to a wide array of compounds with diverse biological activities. While the therapeutic potential of substituted thiadiazole analogs, particularly as anticancer and antimicrobial agents, is well-documented, a comprehensive understanding of their comparative safety profiles is crucial for advancing their clinical development. This guide provides a detailed comparison of the safety of various substituted thiadiazole analogs, focusing on cytotoxicity, genotoxicity, and in vivo toxicity, supported by experimental data and established protocols.
Understanding the Toxicological Landscape of Thiadiazoles
The safety of a potential drug candidate is a paramount consideration in the development process. For thiadiazole derivatives, the nature and position of substituents on the heterocyclic ring, as well as the isomeric form of the thiadiazole core itself (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), can significantly influence their toxicological properties. This guide will primarily focus on the 1,3,4-thiadiazole isomer due to the abundance of available research, while also drawing comparisons to other isomers where data is available.
Comparative Cytotoxicity: A Double-Edged Sword
The cytotoxic properties of substituted thiadiazoles are extensively studied, largely in the context of their potential as anticancer agents. However, this cytotoxicity must be selective towards cancer cells, with minimal impact on healthy, non-cancerous cells.
In Vitro Cytotoxicity against Cancer Cell Lines
Numerous studies have demonstrated the potent cytotoxic effects of 1,3,4-thiadiazole derivatives against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this cytotoxicity.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(N-benzyl-amine)-[5-(2,5-dimethoxy-phenyl)-1,3,4-thiadiazole (37) | HT-29 (Colon) | Not specified, but 68.28% inhibition | [1] |
| 2-(N-benzyl-amine)-[5-(2,5-dimethoxy-phenyl)-1,3,4-thiadiazole (37) | MDA-MB-23 (Breast) | Not specified, but 62.95% inhibition | [1] |
| Imidazole–thiadiazole derivatives (50–54) | HEPG2-1 (Liver) | 0.86 - 1.44 | [1] |
| 4-(4-fluorophenyl)-N-(5-(2,3,4,6-tetra-O-acetyl-D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-imine (58) | HCT-116 (Colon) | 0.0922 | [1] |
| N-(5-(β-D-galactopyranosylthio)-1,3,4-thiadiazol-2-yl)dodecanamide (59) | SKOV3 (Ovarian), HeLa (Cervical), MDAMB-231 (Breast), DU145 (Prostate) | 8.7 - 97.5 | [1] |
| Ciprofloxacin derivative (71) | Huh-7 (Liver) | 25.75 | [1] |
| Pyrazoline-based 1,3,4-thiadiazole (77) | HepG-2 (Liver) | 84.9 | [1] |
| Pyrazoline-based 1,3,4-thiadiazole (77) | MCF-7 (Breast) | 63.2 | [1] |
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA MB-231 (Breast) | Higher inhibitory activity than cisplatin | [1] |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | MDA MB-231 (Breast) | Higher inhibitory activity than cisplatin | [1] |
| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine | MDA MB-231 (Breast) | Higher inhibitory activity than cisplatin | [1] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide (43) | MCF-7 (Breast) | 1.78 | [1] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide (43) | A549 (Lung) | 4.04 | [1] |
| Cinnamic acid with a 1,3,4-thiadiazole ring (22) | MCF-7 (Breast) | 0.00028 (as µg/mL) | [1] |
| Cinnamic acid with a 1,3,4-thiadiazole ring (22) | A549 (Lung) | 0.00052 (as µg/mL) | [1] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivative (31) | MDA (Breast) | 9 | [1] |
| 4-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]-N-(4-tert-butylphenyl) benzamide (30) | Pancreatic cancer cell line | 1.7 | [1] |
| Thiadiazole and thiazole derivatives (32–34) | MCF-7 (Breast) | 21.3 - 23.56 (as µg/mL) | [1] |
Cytotoxicity against Normal Cell Lines
A critical aspect of the safety profile is the selectivity of the cytotoxic effect. Several studies have investigated the toxicity of thiadiazole derivatives against normal, non-cancerous cell lines to assess their therapeutic index.
| Compound/Analog | Normal Cell Line | Cytotoxicity | Reference |
| 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazole derivatives | Human normal cell line | Exhibited selectivity for cancer cells | [1] |
| 1,3,4-thiadiazoles derived from 2,3-dihydroxybenzoic acid | MRC-5 (normal lung fibroblasts) | Not toxic | [1] |
| Tegafur derivatives containing a 1,3,4-thiadiazole moiety (73–76) | Beas-2B (normal bronchial epithelial) | Less toxic for normal cell lines | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted thiadiazole analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Genotoxicity Assessment: Investigating the Potential for Genetic Damage
Genotoxicity assays are essential to determine if a compound can damage genetic material (DNA), leading to mutations and potentially cancer.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro method to assess the mutagenic potential of chemical compounds.
Principle: The test utilizes several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis. These strains cannot grow in a histidine-free medium. A mutagenic agent can cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-deficient agar plate.
A study on five 1,3,4-thiadiazole derivative dyes using Salmonella typhimurium strains TA97a, TA98, TA100, and TA102 showed no mutagenic effects, both with and without metabolic activation.[2] This suggests that, at least for the tested compounds, there is a low risk of point mutations.
In Vivo Micronucleus Test
The in vivo micronucleus test is a crucial assay for evaluating the genotoxic potential of a substance in a whole organism. It detects damage to chromosomes or the mitotic apparatus.
Principle: The test assesses the formation of micronuclei in developing red blood cells (erythrocytes) in the bone marrow or peripheral blood of a treated animal (usually a rodent). Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated erythrocytes indicates that the test substance is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation).
Step-by-Step Methodology (OECD Guideline 474):
-
Animal Selection and Dosing: Use healthy young adult rodents (mice or rats). Administer the test substance, typically via oral gavage or intraperitoneal injection, at three dose levels, along with a vehicle control and a positive control.
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.
-
Slide Preparation: Prepare smears of the collected cells on microscope slides.
-
Staining: Stain the slides with a dye that allows for the differentiation of young (polychromatic) and mature (normochromatic) erythrocytes and the visualization of micronuclei.
-
Microscopic Analysis: Score a statistically appropriate number of polychromatic erythrocytes for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated polychromatic erythrocytes in the treated groups to the vehicle control group.
Caption: General workflow of the in vivo micronucleus test.
In Vivo Toxicity: Assessing Systemic Effects
In vivo toxicity studies in animal models are critical for understanding the potential adverse effects of a compound on a whole organism and for determining a safe dose for human studies.
Acute Oral Toxicity
Acute toxicity studies are designed to determine the short-term adverse effects of a single high dose of a substance. The LD50 (lethal dose for 50% of the test animals) is a common endpoint.
Several studies on 1,3,4-thiadiazole derivatives have been conducted following the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). In these studies, mice or rats were administered a single oral dose of the test compound, typically at 2000 mg/kg, and observed for 14 days.
-
A study on novel pyridine-based thiadiazole derivatives (NTD1-NTD5) showed no signs of toxicity at a dose of 200 mg/kg body weight over a 14-day observation period.
-
Another study on new 1,3,4-thiadiazole derivatives found that at a dose of 2000 mg/kg, no mortality was observed, and the LD50 was determined to be greater than 2000 mg/kg, classifying the substances as practically non-toxic according to the OECD classification.
These findings suggest a generally low acute oral toxicity for the tested 1,3,4-thiadiazole derivatives.
Sub-chronic and Chronic Toxicity
Sub-chronic (typically 28 or 90 days) and chronic (longer-term) toxicity studies are necessary to evaluate the potential adverse effects of repeated exposure to a compound. These studies provide valuable information on target organ toxicity, dose-response relationships, and the potential for cumulative toxicity.
Detailed public data on sub-chronic and chronic toxicity studies for a wide range of substituted thiadiazole analogs is limited. This represents a significant data gap that needs to be addressed during the preclinical development of any new thiadiazole-based therapeutic.
Organ-Specific Toxicity
-
Hepatotoxicity: The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury. Mechanisms of drug-induced hepatotoxicity can involve the formation of reactive metabolites, oxidative stress, and mitochondrial dysfunction.[3][4] While some studies on thiadiazole derivatives have not reported significant hepatotoxicity in acute studies, a thorough evaluation, including liver function tests and histopathology, is essential in longer-term studies.
-
Nephrotoxicity: The kidneys are also important for drug elimination and can be a target for toxicity. Evaluation of kidney function (e.g., blood urea nitrogen and creatinine levels) and histopathological examination of kidney tissue are crucial components of a comprehensive safety assessment.
-
Neurotoxicity: Some thiadiazole derivatives have been investigated for their anticonvulsant activity, and in these studies, neurotoxicity is often assessed using methods like the rotarod test to evaluate motor coordination.[2] For some of these compounds, anticonvulsant effects were observed at doses that did not induce neurotoxicity, indicating a favorable therapeutic window.[2]
Mechanisms of Toxicity: Unraveling the "Why"
Understanding the mechanisms by which thiadiazole analogs may exert toxicity is key to designing safer compounds. The structural features of the thiadiazole ring and its substituents play a crucial role in their interaction with biological targets.
The bioisosteric relationship between the 1,3,4-thiadiazole ring and the pyrimidine base found in nucleic acids suggests a potential for interference with DNA replication processes.[5] This could be a mechanism for both anticancer activity and potential toxicity.
The metabolism of thiadiazole derivatives is another important factor. The formation of reactive metabolites through oxidative metabolism by cytochrome P450 enzymes can lead to covalent binding to cellular macromolecules and subsequent toxicity.[3]
Caption: Potential mechanisms of thiadiazole-induced toxicity.
Conclusion and Future Directions
The available data suggests that many substituted 1,3,4-thiadiazole analogs possess a promising safety profile, particularly in terms of acute toxicity and mutagenicity. Their selective cytotoxicity towards cancer cells further highlights their therapeutic potential. However, to advance these compounds towards clinical applications, a more comprehensive and comparative assessment of their safety is imperative.
Future research should focus on:
-
Comparative studies of different thiadiazole isomers: A systematic evaluation of the toxicity of 1,2,3-, 1,2,4-, and 1,2,5-thiadiazole analogs is needed to understand the influence of the heteroatom arrangement on the safety profile.
-
Long-term in vivo toxicity studies: Sub-chronic and chronic toxicity studies are essential to identify potential target organ toxicities and establish safe long-term dosage regimens.
-
Comprehensive genotoxicity assessment: In vivo genotoxicity assays, such as the micronucleus test, should be conducted for a wider range of thiadiazole derivatives to provide a more complete picture of their potential to cause genetic damage.
-
Mechanistic toxicology studies: Elucidating the specific molecular pathways involved in any observed toxicity will enable the rational design of safer and more effective thiadiazole-based drugs.
By addressing these knowledge gaps, the scientific community can confidently advance the development of promising substituted thiadiazole analogs as novel therapeutics for a variety of diseases.
References
- Juszczak, M., et al. (2013). Non-mutagenicity of thiadiazole-1,3,4 derivatives in Salmonella typhimurium strains. International Journal of Occupational Medicine and Environmental Health, 26(4), 623-629.
- Gomha, S. M., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309.
- OECD (2001), Test No. 423: Acute Oral toxicity – Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
- OECD (2016), Test No. 474: Mammalian Erythrocyte Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
- U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test.
- Charles River Labor
- Inotiv. In Vivo Micronucleus Test.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not just a regulatory necessity; it is a cornerstone of a responsible and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide, a compound whose structural motifs—a thiadiazole ring and an ethanethioamide group—necessitate careful handling. This document is structured to provide not just instructions, but also the scientific rationale behind them, ensuring a deep understanding of the required safety measures.
Part 1: Hazard Profile and Risk Assessment
Understanding the chemical's intrinsic properties is the first step in managing its waste. While a specific Safety Data Sheet (SDS) for 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide is not publicly available, we can infer its likely hazard profile by examining its constituent functional groups: the thiadiazole moiety and the ethanethioamide (a derivative of thioacetamide) moiety.
The ethanethioamide functional group is structurally related to thioacetamide, a well-studied compound. Thioacetamide is classified as a Category 1 carcinogen, is harmful if swallowed, and causes significant skin and eye irritation.[1][2] Upon decomposition or contact with acids, it can release toxic fumes such as hydrogen sulfide.[1]
The 1,2,3-thiadiazole ring and its derivatives are known to be biologically active and may present their own toxicological profiles.[3] Some thiadiazole derivatives are classified as skin and eye irritants and may cause respiratory irritation.[4][5] Furthermore, they can be very toxic to aquatic life with long-lasting effects.
Based on this analysis, it is imperative to treat 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide as a hazardous substance. The following table summarizes the anticipated hazards.
| Hazard Classification | Anticipated Risk | Rationale / Supporting Evidence |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on the toxicity profile of thioacetamide.[1][2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Common hazard for both thioamides and thiadiazole derivatives.[1][2] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Common hazard for both thioamides and thiadiazole derivatives.[1][2] |
| Carcinogenicity | Suspected Carcinogen (Category 1B or 2) | High suspicion due to the thioacetamide-like structure. Thioacetamide is a known carcinogen.[1][2] |
| Hazardous to the Aquatic Environment | Acute and Chronic Toxicity | Thiadiazole derivatives are known to be toxic to aquatic life. |
| Reactivity Hazards | Releases toxic gas upon contact with acids | Thioamides can release hydrogen sulfide when mixed with acids.[1] |
Part 2: Personal Protective Equipment (PPE) and Safety Protocols
Given the significant health risks, stringent adherence to PPE protocols is mandatory when handling this compound or its waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Protects against skin irritation and absorption. Always inspect gloves before use.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents eye contact and serious irritation.[1][4] |
| Skin and Body Protection | A flame-retardant lab coat. | Protects against skin contact and contamination of personal clothing.[7] |
| Respiratory Protection | Use only in a certified chemical fume hood. | Prevents inhalation of dust or aerosols.[4] |
Causality Behind PPE Choices: The selection of nitrile gloves and a lab coat is to prevent direct skin contact, which is a primary route of exposure leading to irritation.[1][2] Chemical splash goggles are critical because the compound is expected to be a serious eye irritant.[1] All handling of the solid compound and its waste must be performed in a chemical fume hood to mitigate the risk of inhaling airborne particles.
Part 3: Waste Segregation and Disposal Workflow
The fundamental principle for disposing of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide is that it must never be disposed of in the regular trash or poured down the sink.[8][9][10] It must be collected as hazardous chemical waste.
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Personal protective equipment for handling 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
Comprehensive Safety & Handling Guide: 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide (CAS No. 254429-83-9). As this compound presents multiple hazards, adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Hazard Assessment
Before handling, it is crucial to understand the primary risks associated with this compound. The known hazards are summarized below, derived from authoritative safety data sheets.
| Hazard Category | GHS Classification | Immediate Safety Implication |
| Skin Contact | H315: Causes skin irritation. | Direct contact can cause redness, itching, and inflammation. Prolonged contact must be avoided. |
| Eye Contact | H319: Causes serious eye irritation. | Splashes or contact with dust can result in significant eye damage. Immediate and thorough rinsing is critical. |
| Inhalation | H335: May cause respiratory irritation. | Inhaling dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
| Environmental | H410: Very toxic to aquatic life with long lasting effects. | Improper disposal poses a severe threat to aquatic ecosystems. This chemical must not enter drains or waterways. |
| Combustibility | Combustible | The compound can burn, and in the event of a fire, may release hazardous gases such as nitrogen and sulfur oxides.[1] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to mitigate the identified risks. The selection of specific PPE is not merely a checklist; it is a system designed to provide comprehensive protection based on the compound's chemical properties and associated hazards.
Eye and Face Protection: The First Line of Defense
Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.
-
Primary Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards (or equivalent) must be worn at all times in the designated handling area.[2] Standard safety glasses do not provide an adequate seal against dust and splashes and are therefore insufficient.[3]
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosolization (e.g., transferring large quantities, preparing solutions), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[2][3]
Skin and Body Protection: Preventing Dermal Exposure
To prevent skin irritation (H315), complete skin coverage is essential.
-
Laboratory Coat: A properly fitting, flame-resistant (e.g., Nomex®) or 100% cotton lab coat must be worn and fully buttoned.[2][4] Polyester and acrylic fabrics should be avoided as they can melt and fuse to the skin in a fire.[2]
-
Full-Length Trousers and Closed-Toe Shoes: Shorts and open-toed shoes are strictly prohibited.[4][5] Shoes should be made of a non-porous material like leather to protect against spills.[3]
Hand Protection: Selecting the Right Gloves
The Safety Data Sheet mandates the use of protective gloves.[6] The choice of glove material is critical for preventing chemical permeation.
-
Recommended Material: Disposable nitrile gloves are a suitable choice for providing splash protection against a broad range of chemicals.[2][3]
-
Protocol for Use:
-
Always inspect gloves for tears or pinholes before use.[7]
-
Practice the "double-gloving" technique for extended operations to provide an additional barrier.
-
If contact with the chemical occurs, remove the gloves immediately, avoiding skin contamination, and wash hands thoroughly.[7]
-
Never reuse disposable gloves. Dispose of them in the designated solid hazardous waste container after each use.
-
Respiratory Protection: The Role of Engineering Controls
The primary method for preventing respiratory irritation (H335) is through the use of engineering controls, not respirators.[2]
-
Chemical Fume Hood: All handling of solid 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide and its solutions must be performed inside a certified chemical fume hood to minimize the inhalation of dust and aerosols.[4][8]
-
Respirator Use: In the rare event of an engineering control failure or a large-scale spill, a NIOSH-approved air-purifying respirator with an appropriate particulate filter may be necessary.[2][9] Use of a respirator requires prior medical evaluation and fit-testing.[2]
Safe Handling & Operations Workflow
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for Hazard Assessment, PPE Selection, and Safe Handling.
Spill, Decontamination, and Disposal Plan
A self-validating protocol for cleanup and disposal is essential for safety and environmental compliance.
Emergency Spill Response
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is poor.
-
Ventilate: Ensure the area is well-ventilated, primarily by using a chemical fume hood.[6]
-
Don Full PPE: Before cleanup, don all required PPE, including double gloves, splash goggles, a face shield, and a lab coat.
-
Contain & Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect & Dispose: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[6] Do not add water to the container.[6]
Decontamination of Glassware and Surfaces
Thioamides can leave behind residues with strong, unpleasant odors.[8] A dedicated decontamination procedure is necessary.
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the compound. This rinseate must be collected as hazardous liquid waste.
-
Oxidative Soak: Submerge the rinsed glassware in a designated bleach bath (a dilute solution of sodium hypochlorite) and allow it to soak overnight (~14 hours).[10] This process oxidizes residual sulfur compounds, mitigating odors and reactivity.[8][10]
-
Final Cleaning: After the bleach soak, thoroughly rinse the glassware with water and then wash using standard laboratory detergents.[10]
-
Surface Decontamination: Wipe down work surfaces in the fume hood with a suitable solvent, followed by a detergent solution.
Waste Disposal
Due to its high aquatic toxicity (H410), all waste streams must be handled as hazardous.
-
Solid Waste: All contaminated solids, including used gloves, absorbent materials, and weigh paper, must be placed in a designated, sealed, and clearly labeled hazardous solid waste container.
-
Liquid Waste: All reaction mixtures, unused solutions, and solvent rinses must be collected in a labeled hazardous liquid waste container. Ensure waste streams are compatible before mixing.
-
Environmental Precaution: Under no circumstances should this chemical or its waste be allowed to enter drains or the environment.
References
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- How to Work with Thiols-General SOP. Department of Chemistry, University of Rochester.
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- SAFETY D
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- SAFETY D
- What are personal protective equipment requirements for handling hazardous chemicals during production? Quora.
- A Comprehensive Technical Guide to Thioamide Synthesis. Benchchem.
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- How to Choose PPE for Chemical Work.
- LABORATORY HEALTH & SAFETY RULES. The University of Cyprus-Department of Chemistry.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
